Methyl 4-(methylamino)butanoate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-(methylamino)butanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-7-5-3-4-6(8)9-2;/h7H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIONSXWIAKPSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89584-24-7 | |
| Record name | methyl 4-(methylamino)butanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Methyl 4-(methylamino)butanoate Hydrochloride (CAS 89584-24-7): Properties, Synthesis, and Applications in Research
Authored by a Senior Application Scientist
Executive Summary
Methyl 4-(methylamino)butanoate hydrochloride (CAS No. 89584-24-7) is a fine chemical intermediate that holds significant potential for researchers in neuropharmacology and synthetic chemistry. As the methyl ester hydrochloride salt of 4-(methylamino)butanoic acid, it serves as a valuable building block and a more lipophilic analogue of its parent acid, which is recognized as a precursor to the neurotransmitter gamma-aminobutyric acid (GABA).[1] This guide provides a comprehensive technical overview of its physicochemical properties, proposes a robust synthetic workflow, outlines protocols for analytical quality control, and discusses its applications and safety considerations. The content herein is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to leverage this compound with confidence and precision.
Physicochemical Profile
The utility of a chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a solid, typically off-white, crystalline compound.[1][2][3][4] Its hydrochloride salt form enhances stability and confers solubility in aqueous media, a desirable trait for many experimental and preparative settings.[5][6]
Table 1: Chemical Identity and Properties
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 89584-24-7 | [2][7][8] |
| Molecular Formula | C₆H₁₄ClNO₂ | [3][7][8] |
| Molecular Weight | 167.63 g/mol | [3][7][8] |
| IUPAC Name | methyl 4-(methylamino)butanoate;hydrochloride | [9] |
| InChI Key | YIONSXWIAKPSAL-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | CNCCCC(=O)OC.Cl | [10][11] |
| Synonyms | 4-Methylamino-butyric acid methyl ester hydrochloride |[7] |
Table 2: Physical Characteristics & Storage
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid, crystalline powder | [2][3] |
| Appearance | Off-white to white | [1][4][5] |
| Purity | ≥95-98% (Commercially available) | [2][3][12][13] |
| Melting Point | 46-48°C | [14] |
| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere. Recommended temperatures range from 2-8°C to room temperature. |[2][4][10] |
Conceptual Synthesis Workflow
While detailed industrial synthesis procedures are proprietary, a logical and efficient laboratory-scale synthesis can be designed based on established organic chemistry principles. Reductive amination of a suitable keto-ester is a preferred method due to its high efficiency and control over the formation of secondary amines.
The proposed pathway involves the reaction of methyl 4-oxobutanoate with methylamine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB). This choice is critical; STAB is selective for the iminium intermediate, operates under non-aqueous conditions, and minimizes side reactions often seen with harsher reagents like sodium borohydride. The final step involves treatment with hydrochloric acid to precipitate the stable hydrochloride salt.
Caption: Proposed synthetic workflow via reductive amination.
Applications in Research and Drug Development
The primary value of this compound lies in its structural relationship to neuroactive compounds. The parent compound, 4-(methylamino)butyric acid, is a GABA analogue and is utilized in neuroscience research to study neurotransmitter modulation and its effects on mood and cognition.[1]
The methyl ester form (CAS 89584-24-7) serves two key functions:
-
A Protected Precursor: In multi-step syntheses, the ester group protects the carboxylic acid from unwanted side reactions, allowing for modifications on the amine portion of the molecule. It can be easily deprotected via hydrolysis when needed.
-
A Prodrug Analogue: Esterification increases the lipophilicity of the parent acid. This modification can enhance cell membrane permeability, making it a useful tool for in vitro and in vivo studies where improved bioavailability is desired. The ester is readily hydrolyzed by intracellular esterases to release the active parent acid.
This relationship positions the compound as a versatile intermediate for developing novel therapeutics targeting neurological disorders.[1][15][16]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 89584-24-7 [sigmaaldrich.com]
- 3. METHYL 4-(METHYLAMINO)BUTANOATE HCL | CymitQuimica [cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.se [fishersci.se]
- 7. scbt.com [scbt.com]
- 8. This compound | 89584-24-7 [chemicalbook.com]
- 9. Ethyl 4-(methylamino)butanoate hydrochloride | C7H16ClNO2 | CID 14177893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 89584-24-7|this compound|BLD Pharm [bldpharm.com]
- 11. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 12. aksci.com [aksci.com]
- 13. 89584-24-7 this compound AKSci 8916CZ [aksci.com]
- 14. Page loading... [guidechem.com]
- 15. Buy 4-(Methylamino)butanal | 7729-27-3 [smolecule.com]
- 16. nbinno.com [nbinno.com]
"Physical and chemical properties of Methyl 4-(methylamino)butanoate hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini]
Introduction: Methyl 4-(methylamino)butanoate hydrochloride is a chemical compound of significant interest in the fields of neuroscience and pharmaceutical development. As a derivative of 4-aminobutanoic acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, this compound and its analogues are valuable precursors and research tools for investigating neurological pathways and developing novel therapeutics. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed protocols for its synthesis and analysis, to support its application in research and drug discovery.
Physicochemical Properties
This compound is the hydrochloride salt of the methyl ester of 4-(methylamino)butanoic acid. The presence of the hydrochloride salt enhances the compound's stability and water solubility, making it amenable to a variety of experimental conditions.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 89584-24-7 | [1][3] |
| Molecular Formula | C6H14ClNO2 | [1][3] |
| Molecular Weight | 167.63 g/mol | [1][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 46-48 °C | [4] |
| Boiling Point | Not available | |
| Solubility | Soluble in water. | [5] |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [4][5] |
Chemical Structure and Reactivity
The chemical structure of this compound combines a secondary amine, a methyl ester, and a hydrochloride salt. This unique combination of functional groups dictates its chemical reactivity and stability.
Structural Diagram
Caption: 2D structure of this compound.
Reactivity Profile
-
Secondary Amine Hydrochloride: The secondary amine is protonated to form a hydrochloride salt, which makes it less nucleophilic than the corresponding free base. The salt form is generally stable under acidic to neutral conditions. Treatment with a base will deprotonate the amine, yielding the free base which is a stronger nucleophile and can participate in reactions such as alkylation and acylation.
-
Methyl Ester: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield 4-(methylamino)butanoic acid and methanol. Basic hydrolysis is typically irreversible, while acidic hydrolysis is an equilibrium process.
-
Stability: As a solid, the hydrochloride salt is relatively stable. In solution, the stability will be dependent on the pH and temperature. At elevated temperatures, decomposition may occur. Methyl esters, in general, are susceptible to oxidation over time, and storage under an inert atmosphere is recommended to minimize degradation.
Synthesis Protocol
A common synthetic route to this compound involves the esterification of 4-(methylamino)butanoic acid hydrochloride. The following is a representative laboratory-scale procedure adapted from patent literature[6].
Materials and Reagents
-
4-(methylamino)butanoic acid hydrochloride
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl2) or another suitable esterification agent
-
Anhydrous diethyl ether or other suitable non-polar solvent for precipitation
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(methylamino)butanoic acid hydrochloride in anhydrous methanol.
-
Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or other suitable analytical method is recommended).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and volatile byproducts using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol and then precipitate the product by the slow addition of a non-polar solvent like anhydrous diethyl ether.
-
Isolation and Drying: Collect the purified solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques and expected results for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts (δ) will be influenced by the solvent used. A general protocol involves dissolving the sample in a deuterated solvent such as D₂O or CDCl₃.
-
A singlet for the methyl group of the ester.
-
A singlet or triplet for the methyl group attached to the nitrogen.
-
Multiplets for the methylene (CH₂) groups in the butyl chain.
-
A broad signal for the amine protons, which may exchange with deuterium in D₂O.
-
-
13C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.
General NMR Sample Preparation Protocol: [7]
-
Weigh an appropriate amount of the analyte (typically 5-20 mg).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Gently shake the tube to ensure complete dissolution.
-
Record the spectrum on a calibrated NMR spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
A strong, sharp absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.
-
C-O stretching bands for the ester group in the 1300-1000 cm⁻¹ region.
-
N-H stretching bands for the secondary ammonium salt, which may be broad, in the region of 2700-2250 cm⁻¹.
-
C-H stretching vibrations for the alkyl groups around 2950-2850 cm⁻¹.
-
General IR Spectroscopy Protocol: [8]
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
For a thin film, dissolve a small amount of the sample in a volatile solvent, apply a drop to a salt plate, and allow the solvent to evaporate.
-
Record the spectrum using an IR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion may be observed. Common fragmentation patterns for aminobutyrate esters include:
-
Alpha-cleavage adjacent to the nitrogen atom.
-
Cleavage of the alkoxy group (-OCH₃) from the ester.
-
Loss of the carbomethoxy group (-COOCH₃).
-
General Mass Spectrometry Analysis Workflow:
Caption: General workflow for mass spectrometry analysis.
Applications in Research and Drug Development
This compound serves as a key building block and research compound in several areas:
-
Neuroscience Research: As a precursor to GABA analogues, it is used in studies to understand the structure-activity relationships of GABAergic compounds and their effects on neurotransmission.
-
Pharmaceutical Development: It is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications in neurological and psychiatric disorders. Its ester functionality allows for prodrug strategies to improve the bioavailability of parent drug molecules.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: May cause skin, eye, and respiratory irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound is a versatile compound with important applications in chemical synthesis and biomedical research. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe use in the laboratory. The provided protocols for synthesis and analysis offer a solid foundation for researchers working with this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C6H14ClNO2 | CID 21932544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 89584-24-7 [chemicalbook.com]
- 4. This compound CAS#: 89584-24-7 [m.chemicalbook.com]
- 5. 89584-24-7|this compound|BLD Pharm [bldpharm.com]
- 6. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purdue.edu [purdue.edu]
"Methyl 4-(methylamino)butanoate hydrochloride structure and molecular weight"
An In-Depth Technical Guide to Methyl 4-(methylamino)butanoate Hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and applications, grounded in established scientific principles.
Introduction and Strategic Importance
This compound is a fine chemical intermediate that holds significant value in synthetic organic chemistry and pharmaceutical development. As a derivative of γ-aminobutyric acid (GABA), a principal inhibitory neurotransmitter in the central nervous system, its structural motif is of considerable interest in neuroscience research. The presence of a secondary amine and a methyl ester provides two key reactive sites, rendering it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its fundamental properties is crucial for its effective application in laboratory and industrial settings.
Chemical Identity and Physicochemical Properties
The compound is the hydrochloride salt of the methyl ester of 4-(methylamino)butanoic acid. The protonation of the secondary amine by hydrochloric acid forms a water-soluble salt, which enhances its stability and simplifies handling compared to the free base.
Molecular Structure
The chemical structure consists of a four-carbon butanoate chain, with a methylamino group at the C-4 position and a methyl ester at the C-1 position. The hydrochloride salt form exists as the methylammonium chloride.
Caption: Structure of this compound.
Core Properties Summary
The fundamental properties that define this compound for experimental and synthetic design are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 4-(methylamino)butanoate;hydrochloride | PubChem |
| Synonym | 4-Methylamino-butyric acid methyl ester hydrochloride | Santa Cruz Biotechnology[1] |
| CAS Number | 89584-24-7 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₆H₁₄ClNO₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 167.63 g/mol | Santa Cruz Biotechnology[1] |
| Canonical SMILES | CNCCCC(=O)OC.Cl | PubChem |
| InChIKey | NCHRVWIOGHJADK-UHFFFAOYSA-N | PubChem[2][3] |
| Appearance | White to off-white solid (predicted) | General Chemical Knowledge |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol | General Chemical Knowledge |
Synthesis and Manufacturing Insights
The synthesis of this compound is typically achieved via nucleophilic substitution, a robust and scalable method in industrial chemistry. The most common pathway involves the reaction of a commercially available 4-halobutanoate ester with methylamine.
Recommended Synthetic Protocol
This protocol describes the synthesis from methyl 4-chlorobutanoate. The choice of this starting material is strategic due to its commercial availability, which is often derived from the ring-opening and esterification of γ-butyrolactone.
Step 1: Nucleophilic Substitution
-
Charge a suitable reaction vessel with a solution of methylamine (CH₃NH₂) in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile. An excess of methylamine (2.2 to 3.0 equivalents) is recommended to drive the reaction to completion and neutralize the HCl byproduct.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add methyl 4-chlorobutanoate (1.0 equivalent) dropwise to the methylamine solution while maintaining the temperature below 10 °C. The exothermic nature of the reaction necessitates careful control.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
Step 2: Work-up and Salt Formation
-
Upon completion, filter the reaction mixture to remove the methylamine hydrochloride salt byproduct.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess methylamine, yielding the crude free base, Methyl 4-(methylamino)butanoate.
-
Dissolve the crude oil in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution to 0-5 °C and bubble anhydrous hydrogen chloride gas through it, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield this compound as a stable, crystalline solid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for Methyl 4-(methylamino)butanoate HCl.
Applications in Research and Drug Development
The utility of this compound is primarily as a specialized building block and intermediate.
-
Pharmaceutical Synthesis: It serves as a key precursor for the synthesis of more complex molecules. The secondary amine can be further functionalized through acylation, alkylation, or sulfonylation reactions, while the ester can be hydrolyzed to the carboxylic acid or converted to an amide. These transformations are fundamental in building the core scaffolds of various drug candidates.
-
Neuroscience Research: As a derivative of a GABA-related structure, it is used in the synthesis of novel GABA analogues or as a tool compound to probe GABAergic systems. The ester functionality can increase lipophilicity compared to the parent carboxylic acid, potentially aiding in crossing the blood-brain barrier for in vivo studies.
-
Chemical Libraries: It is an ideal starting material for the creation of compound libraries for high-throughput screening. Its bifunctional nature allows for diverse modifications, leading to a wide array of derivatives for screening against various biological targets.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The hydrochloride salt form is generally stable under these conditions.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined structure and properties. Its strategic importance in the synthesis of complex organic molecules, particularly for pharmaceutical and neuroscience applications, is significant. The synthetic route via nucleophilic substitution is efficient and scalable, ensuring its availability for both research and industrial purposes. This guide provides the core technical knowledge required for its confident and effective use in a scientific setting.
References
A Technical Guide to the Biological Activity of Methyl 4-(methylamino)butanoate hydrochloride: A Putative GABAergic Prodrug
Executive Summary
Methyl 4-(methylamino)butanoate hydrochloride (CAS No. 89584-24-7) is a chemical compound primarily available for research purposes.[1][2] Structurally, it is the methyl ester of 4-(methylamino)butanoic acid, a molecule recognized as a precursor to the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[3] This guide posits that this compound functions as a prodrug, which, following in vivo hydrolysis of its ester group, releases the pharmacologically active 4-(methylamino)butanoic acid. The subsequent biological activity is hypothesized to stem from the modulation of the GABAergic system, either through direct interaction with GABA receptors or, more likely, through the inhibition of GABA transporters (GATs). This document provides a comprehensive framework for investigating its biological activity, detailing the underlying scientific rationale, step-by-step experimental protocols, and robust analytical methodologies required for its characterization. The target audience for this guide includes researchers in neuropharmacology, medicinal chemistry, and drug development who are exploring novel modulators of the GABAergic pathway.
Introduction and Chemical Profile
The GABAergic System: A Primer
The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[4] Endogenous GABA controls synaptic transmission by acting on two main classes of receptors: ionotropic GABA-A receptors, which are ligand-gated chloride channels, and metabotropic GABA-B receptors, which are G-protein coupled.[4] The termination of GABAergic signaling is primarily managed by a family of plasma membrane GABA transporters (GATs) that reuptake GABA from the synaptic cleft.[4] Consequently, molecules that enhance GABAergic transmission, either by acting as receptor agonists or by inhibiting GABA reuptake, are of significant therapeutic interest for conditions rooted in neuronal hyperexcitability, such as anxiety, epilepsy, and neuropathic pain.[3][4]
Chemical Identity and Structural Rationale
This compound is a derivative of butyric acid, supplied as a hydrochloride salt for improved stability and solubility.[2][3] Its key chemical features are presented below.
| Property | Value | Source |
| IUPAC Name | methyl 4-(methylamino)butanoate;hydrochloride | [5] |
| Alternate Names | 4-Methylamino-butyric acid methyl ester hydrochloride | [2] |
| CAS Number | 89584-24-7 | [1][2] |
| Molecular Formula | C₆H₁₄ClNO₂ | [2][6] |
| Molecular Weight | 167.63 g/mol | [2][6] |
| Structure | CNCCCC(=O)OC.Cl | [7] |
The rationale for investigating this molecule is its close structural resemblance to both GABA and γ-hydroxybutyric acid (GHB), a known CNS depressant.[8][9] The presence of the N-methyl group and the methyl ester suggests a deliberate chemical modification to potentially alter pharmacokinetic properties, such as blood-brain barrier permeability and metabolic stability, compared to its parent acid.
Hypothesized Mechanism of Action
We propose a two-stage mechanism of action for this compound.
The Prodrug Hypothesis: In Vivo Bioactivation
The methyl ester moiety is a classic prodrug strategy. It is anticipated that upon systemic administration, the ester is rapidly hydrolyzed by ubiquitous esterase enzymes present in plasma and tissues (e.g., liver), releasing the active carboxylic acid, 4-(methylamino)butanoic acid, and methanol. This bioactivation step is critical, as the charged carboxylate group of the active metabolite is expected to be the key pharmacophore for interacting with biological targets.
Primary Molecular Targets: GABA Transporters
While direct interaction with GABA receptors is a possibility, the structural similarity to GABA makes the GABA transporters (GATs) a more probable primary target. Inhibition of GATs would lead to an increase in the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission. The N-methyl group may confer selectivity for specific GAT subtypes (mGAT1-4), which could translate to a more targeted therapeutic effect with a potentially wider therapeutic window compared to non-selective GABAergic agents.[4]
Caption: Logical workflow for the in vitro experimental validation.
Protocol 1: In Vitro Prodrug Conversion Assay
-
Causality: This experiment is foundational. It validates the primary hypothesis that the methyl ester is a prodrug. Human liver microsomes are used as they are a standard model rich in the esterase enzymes responsible for drug metabolism. LC-MS/MS provides the necessary sensitivity and specificity to simultaneously quantify the disappearance of the parent compound and the appearance of its active metabolite.
-
Methodology:
-
Preparation: Prepare stock solutions of this compound (parent) and 4-(methylamino)butanoic acid (metabolite standard) in a suitable solvent (e.g., methanol).
-
Incubation: In a 96-well plate, combine human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (optional, to assess concurrent oxidative metabolism), and phosphate buffer (pH 7.4).
-
Initiation: Add the parent compound to the wells to achieve a final concentration of 1 µM. Incubate the plate at 37°C with shaking.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to measure the concentrations of both the parent compound and the formed metabolite.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine its metabolic half-life (t½). Concurrently, plot the appearance of the metabolite to confirm the conversion.
-
Protocol 2: GABA Transporter Uptake Assay
-
Causality: This assay directly tests the hypothesis that the active metabolite inhibits GABA reuptake. Synaptosomes, which are resealed nerve terminals isolated from brain tissue, are an ideal system as they contain a high density of functional GABA transporters. Using radiolabeled GABA ([³H]-GABA) provides a highly sensitive method to measure uptake.
-
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from rodent (e.g., rat cortex) brain tissue using differential centrifugation.
-
Assay Buffer: Prepare an appropriate buffer (e.g., Krebs-Ringer-HEPES) containing physiological concentrations of ions.
-
Inhibition Assay: Pre-incubate synaptosomes at 37°C with varying concentrations of the test compound (4-(methylamino)butanoic acid) or a known GAT inhibitor (e.g., tiagabine) as a positive control.
-
Uptake Initiation: Initiate GABA uptake by adding a mixture of [³H]-GABA and unlabeled GABA to the synaptosome suspension.
-
Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.
-
Quantification: Measure the radioactivity trapped within the synaptosomes on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of [³H]-GABA uptake at each concentration of the test compound. Determine the IC₅₀ value (the concentration that inhibits 50% of GABA uptake) by fitting the data to a dose-response curve.
-
In Vivo Pharmacological Assessment
Should in vitro data confirm GAT inhibition, the next logical step is to assess the compound's effects in whole-animal models. These studies are crucial for establishing a link between the molecular mechanism and a physiological or behavioral outcome.
Protocol 3: Anxiolytic Activity (Elevated Plus Maze)
-
Causality: The elevated plus-maze (EPM) is a standard behavioral test for assessing anxiety-like behavior in rodents. Anxiolytic compounds, particularly those that enhance GABAergic transmission, typically increase the time rodents spend in the open, more "unprotected" arms of the maze. [10]
-
Methodology:
-
Apparatus: Use a plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Animals: Use male mice or rats, acclimated to the testing room.
-
Dosing: Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at several dose levels. Include a vehicle control group and a positive control group (e.g., diazepam).
-
Testing: 30-60 minutes post-dosing, place each animal in the center of the maze, facing an open arm. Allow the animal to explore freely for 5 minutes.
-
Data Collection: Record the session using a video camera. Score the time spent in the open arms versus the closed arms and the number of entries into each arm type.
-
Analysis: Compare the percentage of time spent in the open arms and the number of open arm entries between the different treatment groups. A significant increase in these parameters indicates an anxiolytic-like effect.
-
Protocol 4: Sedative/Motor Impairment (Rotarod Test)
-
Causality: A common side effect of GABAergic modulators is sedation and motor impairment. The rotarod test is essential to determine if the compound has a viable therapeutic window, i.e., whether it can produce anxiolytic effects at doses that do not cause significant motor deficits. [11]
-
Methodology:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Training: Train the animals for 2-3 days to stay on the rotating rod for a set duration (e.g., 120 seconds) at a constant or accelerating speed.
-
Dosing: On the test day, administer the compound, vehicle, or positive control as in the EPM protocol.
-
Testing: At the same post-dosing time point, place the animals on the rotarod and measure the latency to fall off.
-
Analysis: Compare the fall latencies across treatment groups. A significant decrease in latency indicates motor impairment.
-
Analytical Considerations
Robust analytical methods are paramount for all stages of development, from in vitro metabolism to in vivo pharmacokinetics.
-
Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity, selectivity, and speed.
-
Sample Preparation: For biological matrices like plasma or brain homogenate, sample preparation typically involves protein precipitation followed by centrifugation. [12]* Method Validation: A full validation according to regulatory guidelines should be performed, assessing linearity, accuracy, precision, and stability.
| Parameter | Example Condition |
| LC Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Parent (M+H)⁺ → Product Ion |
| Methyl 4-(methylamino)butanoate: m/z 132.1 → m/z 70.1 | |
| 4-(methylamino)butanoic acid: m/z 118.1 → m/z 101.1 |
Data Interpretation and Future Directions
The collective data from these experiments will form a comprehensive profile of the compound's biological activity. If the results align with the hypotheses—demonstrating conversion to the active acid, potent inhibition of GABA transporters, and anxiolytic-like activity in vivo at non-sedating doses—then this compound would emerge as a promising lead compound.
Future work should focus on:
-
GAT Subtype Selectivity: Determining the IC₅₀ at each of the four mGAT subtypes.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Correlating plasma and brain concentrations of the compound and its metabolite with the time course of the behavioral effects.
-
Safety and Toxicology: A preliminary safety assessment is critical. The toxicological properties of this specific compound have not been fully investigated, and it is known to cause skin, eye, and respiratory irritation. [5][13] By following this structured, hypothesis-driven guide, researchers can efficiently and rigorously elucidate the biological activity of this compound, paving the way for potential therapeutic applications in the modulation of the GABAergic system.
References
-
PubChem. This compound. [Link]
-
National Institute of Industrial Health, Japan. Analytical Methods. [Link]
-
PubChem. Methyl 4-(methylamino)butanoate. [Link]
-
PubChemLite. This compound (C6H13NO2). [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-(Methylamino)butyric acid hydrochloride, 99%. [Link]
-
Synthonix. 4-(Methylamino)butanoic acid hydrochloride. [Link]
-
precisionFDA. METHYL (E)-4-(DIMETHYLAMINO)BUT-2-ENOATE HYDROCHLORIDE. [Link]
-
Al-Khawaja, O. et al. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Pharmaceuticals, 15(9), 1121. [Link]
- Google Patents.
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
MDPI. Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. [Link]
-
PubMed. [Behavioral pharmacological action of Ca-4-(3,5-dihydroxy-3-methylpenthylamido) butyrate (mevalonic GABA, MV-GABA)]. [Link]
-
PubMed. Methyl-4-Hydroxybutyrate and Ethyl-4-Hydroxybutyrate as Potential Markers for Simultaneous Consumption of GHB/GBL and Alcohol: Preliminary Investigations. [Link]
-
PubMed. Anxiolytic-like effects of 4-O-methylhonokiol isolated from Magnolia officinalis through enhancement of GABAergic transmission and chloride influx. [Link]
-
PubChem. Ethyl 4-(methylamino)butanoate hydrochloride. [Link]
-
National Institutes of Health. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole. [Link]
-
Agilent. Methyl Butanoate - Safety Data Sheet. [Link]
-
PubMed. Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV). [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. METHYL 4-(METHYLAMINO)BUTANOATE HCL | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 8. Methyl-4-Hydroxybutyrate and Ethyl-4-Hydroxybutyrate as Potential Markers for Simultaneous Consumption of GHB/GBL and Alcohol: Preliminary Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anxiolytic-like effects of 4-O-methylhonokiol isolated from Magnolia officinalis through enhancement of GABAergic transmission and chloride influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Behavioral pharmacological action of Ca-4-(3,5-dihydroxy-3-methylpenthylamido) butyrate (mevalonic GABA, MV-GABA)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. env.go.jp [env.go.jp]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methyl 4-(methylamino)butanoate hydrochloride: A Technical Guide to its Evaluation as a Novel GABA Analogue
Introduction: The Imperative for Novel GABAergic Modulators
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in maintaining the delicate equilibrium between neuronal excitation and inhibition.[1] A deficiency in GABAergic signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. Despite its clear therapeutic potential, the direct administration of GABA is largely ineffective for treating CNS disorders due to its inability to efficiently cross the blood-brain barrier (BBB). This limitation has spurred the development of GABA analogues, molecules designed to mimic the structure and function of GABA with improved pharmacokinetic properties.[2]
This technical guide introduces Methyl 4-(methylamino)butanoate hydrochloride, a structural analogue of GABA, and provides a comprehensive framework for its investigation as a potential therapeutic agent. This document will delve into the scientific rationale behind its design, its chemical characteristics, and a detailed roadmap for its preclinical evaluation. The core hypothesis is that this compound acts as a prodrug, crossing the BBB and subsequently being hydrolyzed to its active form, 4-(methylamino)butyric acid, which then modulates the GABAergic system.
Chemical Profile and Prodrug Rationale
This compound is the hydrochloride salt of the methyl ester of 4-(methylamino)butyric acid. Its chemical structure is closely related to GABA, with the key modifications being the methylation of the amino group and the esterification of the carboxylic acid.
| Property | Value | Source |
| IUPAC Name | methyl 4-(methylamino)butanoate;hydrochloride | [3] |
| CAS Number | 89584-24-7 | [4] |
| Molecular Formula | C6H14ClNO2 | [4] |
| Molecular Weight | 167.63 g/mol | [4] |
The rationale for investigating this compound as a GABA analogue is twofold:
-
Structural Analogy: The 4-aminobutanoic acid backbone is the core pharmacophore for GABA receptor interaction. The N-methyl group may influence receptor binding affinity and selectivity.
-
Prodrug Strategy: The methyl ester moiety is hypothesized to enhance the lipophilicity of the molecule, facilitating its passage across the BBB via passive diffusion or through amino acid transport systems.[5] Once in the CNS, ubiquitous esterase enzymes are expected to hydrolyze the ester, releasing the active carboxylic acid, 4-(methylamino)butyric acid.[6] This strategy aims to overcome the pharmacokinetic limitations of both GABA and its more polar derivatives.
Proposed Mechanism of Action
The central hypothesis is that this compound functions as a prodrug, delivering 4-(methylamino)butyric acid to the CNS. The anticipated mechanism of action is illustrated below.
Sources
- 1. 4-(Methylamino)butanoic acid | 1119-48-8 | Benchchem [benchchem.com]
- 2. GABA analogue - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H14ClNO2 | CID 21932544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Transport of Amino Acids Across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An enzymatic activity in bovine brain that catalyzes the reversal of the C-terminal methyl esterification of protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Methyl 4-(methylamino)butanoate hydrochloride
Abstract
Methyl 4-(methylamino)butanoate hydrochloride is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] This guide delineates the hypothesized mechanism of action for this compound, focusing on its role as a potential prodrug for N-methyl-GABA. We will explore its interaction with the GABAergic system, including receptors and transporters, and present a series of detailed experimental protocols to rigorously validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals investigating novel modulators of GABAergic neurotransmission.
Introduction: The GABAergic System and the Rationale for Prodrugs
The γ-aminobutyric acid (GABA) system is a cornerstone of neural inhibition, playing a critical role in maintaining the balance between neuronal excitation and inhibition throughout the CNS.[1][2] Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and depression.[3][4] Consequently, the GABA system is a major target for therapeutic intervention. Drugs that enhance GABA-mediated inhibition, such as benzodiazepines and barbiturates, are widely used in clinical practice.[3]
A significant challenge in developing GABA-centric therapies is the poor blood-brain barrier (BBB) permeability of GABA itself.[5] At physiological pH, GABA exists as a zwitterion, limiting its ability to diffuse across the lipophilic BBB. This has spurred the development of GABA prodrugs—lipophilic molecules that can cross the BBB and are subsequently converted into the active GABA analog within the CNS.[6][7][8][9]
This compound, with its methyl ester group, represents a classic prodrug strategy. The esterification of the carboxylic acid group increases lipophilicity compared to its parent compound, 4-(methylamino)butanoic acid (also known as N-methyl-GABA).[10][11] The central hypothesis is that Methyl 4-(methylamino)butanoate crosses the BBB and is then hydrolyzed by CNS esterases to release N-methyl-GABA, which can then modulate the GABAergic system.
The Hypothesized Mechanism of Action
The proposed mechanism of action for this compound is a two-step process, beginning with its systemic administration and culminating in the modulation of synaptic inhibition within the CNS.
Step 1: Blood-Brain Barrier Penetration and Bioactivation The compound is administered as a hydrochloride salt to improve solubility and stability. Following administration, the lipophilic methyl ester form is expected to facilitate its passage across the BBB. Once in the CNS, ubiquitous esterase enzymes are hypothesized to hydrolyze the methyl ester, releasing the active metabolite, N-methyl-GABA, and methanol.
Step 2: Modulation of the GABAergic System by N-methyl-GABA The active metabolite, N-methyl-GABA, is a direct structural analog of GABA.[10] Its primary mechanism is expected to involve interaction with key components of the GABAergic synapse:
-
GABA Transporters (GATs): N-methyl-GABA may act as a competitive inhibitor of GABA transporters (GAT1, GAT2, GAT3, and BGT1).[2][12] By blocking the reuptake of synaptic GABA into presynaptic neurons and glial cells, it would prolong the presence of GABA in the synaptic cleft, thereby enhancing both phasic (synaptic) and tonic (extrasynaptic) inhibition.[13][14]
-
GABA Receptors: While less likely to be a potent direct agonist, N-methyl-GABA could exhibit some activity at GABA-A or GABA-B receptors.[15] Its primary role, however, is more likely to be centered on augmenting the effects of endogenous GABA.
The following diagram illustrates this proposed sequential mechanism.
Caption: Hypothesized mechanism of Methyl 4-(methylamino)butanoate HCl.
Experimental Validation Protocols
To rigorously test this hypothesis, a multi-tiered experimental approach is required, progressing from in vitro characterization to in vivo functional outcomes.
In Vitro Characterization
Objective: To confirm the bioactivation of the prodrug and determine the binding affinity of its active metabolite, N-methyl-GABA, for GABA transporters and receptors.
A. Prodrug Stability and Enzymatic Hydrolysis Assay
-
Rationale: This assay validates the core prodrug hypothesis: that Methyl 4-(methylamino)butanoate is stable in buffer but is readily hydrolyzed by esterases present in brain tissue.
-
Methodology:
-
Prepare solutions of this compound in phosphate-buffered saline (PBS, pH 7.4) and in a brain homogenate supernatant (containing soluble esterases).
-
Incubate samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction.
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent compound and the appearance of the N-methyl-GABA metabolite.
-
Calculate the half-life (t½) in each condition.[6]
-
B. Radioligand Binding Assays
-
Rationale: These assays determine if N-methyl-GABA directly interacts with GABA receptors or transporters.[16]
-
Methodology for GAT Binding:
-
Prepare synaptic membrane fractions from rat brain tissue.
-
Incubate the membranes with a specific GAT radioligand (e.g., [³H]tiagabine for GAT1).
-
Perform competition binding experiments by adding increasing concentrations of unlabeled N-methyl-GABA.
-
Measure the displacement of the radioligand using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) to determine the binding affinity of N-methyl-GABA for the transporter.
-
-
Methodology for GABA Receptor Binding:
-
Use brain membranes or cells expressing specific GABA-A or GABA-B receptor subtypes.[16][17]
-
For GABA-A receptors, use a radioligand like [³H]muscimol.[16]
-
For GABA-B receptors, use a radioligand like [³H]CGP54626.[17]
-
Perform competition binding assays with N-methyl-GABA as the competitor.
-
Calculate the Ki to assess affinity for the receptors.
-
| Assay | Target | Radioligand | Parameter Measured |
| GAT Competition | GABA Transporter 1 (GAT1) | [³H]tiagabine | Ki of N-methyl-GABA |
| GABA-A Competition | GABA-A Receptor | [³H]muscimol | Ki of N-methyl-GABA |
| GABA-B Competition | GABA-B Receptor | [³H]CGP54626 | Ki of N-methyl-GABA |
| Caption: Summary of In Vitro Radioligand Binding Assays. |
Ex Vivo/In Vitro Functional Assays
Objective: To measure the functional consequences of N-methyl-GABA's interaction with its targets on neuronal activity.
A. Electrophysiology: Whole-Cell Patch-Clamp Recordings
-
Rationale: This technique directly measures the effect of the compound on the electrical activity of neurons, providing definitive evidence of functional modulation of GABAergic currents.[13][18][19]
-
Methodology:
-
Prepare acute brain slices or primary neuronal cultures.
-
Perform whole-cell voltage-clamp recordings from individual neurons.
-
Isolate GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).
-
Apply N-methyl-GABA to the bath and measure changes in the amplitude, frequency, and decay kinetics of the IPSCs. An increase in decay time would suggest inhibition of GABA reuptake.
-
To test for direct receptor agonism, apply N-methyl-GABA in the presence of a blocker of action potentials (like tetrodotoxin) and observe if it directly elicits an outward current.
-
Caption: Workflow for Electrophysiological Experiments.
In Vivo Pharmacodynamic and Efficacy Studies
Objective: To confirm that the prodrug reaches the CNS, is converted to its active form, and produces a measurable neurochemical and behavioral effect consistent with enhanced GABAergic transmission.
A. In Vivo Microdialysis
-
Rationale: This is the gold-standard technique for measuring neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[20][21][22] It provides direct evidence of BBB penetration, bioactivation, and the expected downstream effect on synaptic GABA levels.
-
Methodology:
-
Surgically implant a microdialysis probe into a target brain region (e.g., hippocampus or prefrontal cortex) of a rat or mouse.[22]
-
After recovery, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals.
-
Establish a stable baseline of extracellular GABA concentration.
-
Administer this compound systemically (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples and quantify GABA and N-methyl-GABA concentrations using HPLC or LC-MS.[23]
-
An increase in extracellular GABA following administration would strongly support the GAT inhibition hypothesis. The detection of N-methyl-GABA in the dialysate confirms BBB penetration and hydrolysis.
-
B. Behavioral Assays
-
Rationale: To determine if the observed neurochemical changes translate into a functional outcome. Drugs that enhance GABAergic signaling typically exhibit anticonvulsant and anxiolytic properties.[3][7]
-
Methodology (Anticonvulsant Model):
-
Administer the prodrug or a vehicle control to rodents.
-
After a suitable pre-treatment time, induce seizures using a chemical convulsant like pentylenetetrazol (PTZ).
-
Measure the latency to seizure onset and the severity of the seizures.
-
A significant increase in seizure latency or a reduction in severity in the drug-treated group would indicate efficacy.
-
-
Methodology (Anxiolytic Model):
-
Use a standard behavioral test for anxiety, such as the elevated plus maze or light-dark box test.
-
Administer the prodrug or vehicle control.
-
Place the animal in the apparatus and record behaviors such as time spent in the open arms or light chamber.
-
An increase in exploratory behavior in the aversive zones is indicative of an anxiolytic effect.
-
Conclusion and Future Directions
The proposed mechanism of action for this compound positions it as a promising CNS-penetrant prodrug that enhances inhibitory neurotransmission by increasing synaptic GABA levels via GAT inhibition. The outlined experimental cascade provides a robust framework for validating this hypothesis, from molecular interactions to behavioral outcomes.
Successful validation would warrant further investigation into its pharmacokinetic/pharmacodynamic (PK/PD) profile, off-target effects, and potential as a therapeutic lead for CNS disorders characterized by GABAergic deficits. This systematic approach, grounded in established pharmacological principles, is essential for advancing our understanding and realizing the therapeutic potential of novel GABAergic modulators.
References
-
Cell Mol Life Sci. (2021). Electrophysiology of ionotropic GABA receptors. Available at: [Link]
-
Institut Pasteur. (n.d.). Electrophysiology of ionotropic GABA receptors. Research - Institut Pasteur. Available at: [Link]
-
Ochoa-de la Paz, L., et al. (2019). The GABAergic System: An Overview of Physiology, Physiopathology and Therapeutics. IntechOpen. Available at: [Link]
-
Life Sci. (1987). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Available at: [Link]
-
ACS Chemical Neuroscience. (2013). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. ACS Publications. Available at: [Link]
-
PubMed. (n.d.). Synthesis, stability and anticonvulsant activity of two new GABA prodrugs. Available at: [Link]
-
Expert Opinion on Drug Discovery. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central. Available at: [Link]
-
PubMed. (n.d.). Anticonvulsant activity of new GABA prodrugs. Available at: [Link]
-
PubMed. (n.d.). Pharmacology of GABA. Available at: [Link]
-
Springer Nature Experiments. (n.d.). In Vivo Brain Microdialysis of Monoamines. Available at: [Link]
-
Cell Mol Life Sci. (2021). Electrophysiology of ionotropic GABA receptors. PMC - PubMed Central. Available at: [Link]
-
Basic Neurochemistry. (1999). GABA Receptor Physiology and Pharmacology. NCBI Bookshelf. Available at: [Link]
-
Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. Available at: [Link]
-
IntechOpen. (2019). The GABAergic System: An Overview of Physiology, Physiopathology and Therapeutics. Available at: [Link]
-
PubChem. (n.d.). 4-(Methylamino)butyric acid | C5H11NO2 | CID 70703. NIH. Available at: [Link]
-
PubMed. (n.d.). Pyrrolines as Prodrugs of Gamma-Aminobutyric Acid Analogues. Available at: [Link]
-
Wikipedia. (n.d.). GABAergic. Available at: [Link]
-
Current Protocols in Pharmacology. (2001). Characterization of GABA Receptors. PMC - PubMed Central. Available at: [Link]
-
Journal of Neurophysiology. (2005). Electrophysiological Properties and Subunit Composition of GABAA Receptors in Patients With Gelastic Seizures and Hypothalamic Hamartoma. American Physiological Society. Available at: [Link]
-
ACS Omega. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. Available at: [Link]
-
DukeSpace. (2010). Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions. Available at: [Link]
-
Wikipedia. (n.d.). GABA. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-aminobutanoate | C5H11NO2 | CID 18614. NIH. Available at: [Link]
-
ACS Central Science. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. Available at: [Link]
- Google Patents. (n.d.). WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines.
-
ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... Available at: [Link]
-
Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Available at: [Link]
-
Synthonix. (n.d.). 4-(Methylamino)butanoic acid hydrochloride - [M63276]. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C6H13NO2). Available at: [Link]
-
PubChem. (n.d.). This compound | C6H14ClNO2 | CID 21932544. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-(methylamino)butanoate | C6H13NO2 | CID 14769104. NIH. Available at: [Link]
-
PubChem. (n.d.). 4-(Methylamino)butyric acid hydrochloride | C5H12ClNO2 | CID 12626654. Available at: [Link]
-
PubChem. (n.d.). Ethyl 4-(methylamino)butanoate hydrochloride | C7H16ClNO2 | CID 14177893. Available at: [Link]
Sources
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. graphyonline.com [graphyonline.com]
- 3. Pharmacology of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 6. Synthesis, stability and anticonvulsant activity of two new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant activity of new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolines as prodrugs of gamma-aminobutyric acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 4-(Methylamino)butanoic acid | 1119-48-8 | Benchchem [benchchem.com]
- 11. 4-(Methylamino)butyric acid | C5H11NO2 | CID 70703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Methyl-4-aminobutyric acid | 1119-48-8 | FM25694 [biosynth.com]
- 13. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiology of ionotropic GABA receptors. - Research - Institut Pasteur [research.pasteur.fr]
- 15. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 23. Microdialysis and Neurotransmitter Analysis - Amuza Inc [amuzainc.com]
An In-depth Technical Guide to Methyl 4-(methylamino)butanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Methyl 4-(methylamino)butanoate hydrochloride, a key chemical intermediate. Drawing from available literature and patents, this document details its chemical identity, synthesis, and applications, with a particular focus on its role in pharmaceutical manufacturing.
Introduction
This compound is a secondary amine salt with the CAS number 89584-24-7.[1] It serves as a valuable building block in organic synthesis, most notably as a precursor in the production of active pharmaceutical ingredients (APIs). Its structure, featuring a secondary amine and a methyl ester, allows for a range of chemical transformations, making it a versatile reagent in the development of complex molecules. This guide will delve into the technical aspects of this compound, providing researchers and drug development professionals with the critical information needed for its effective utilization.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 89584-24-7 | [1] |
| Molecular Formula | C6H14ClNO2 | [1] |
| Molecular Weight | 167.63 g/mol | [1] |
| Alternate Name | 4-Methylamino-butyric acid methyl ester hydrochloride | [1] |
| Canonical SMILES | CNCCCC(=O)OC.Cl | [2] |
| InChI Key | NCHRVWIOGHJADK-UHFFFAOYSA-N | [2] |
Synthesis and Mechanism
The primary route for the synthesis of this compound, as outlined in patent literature, involves the esterification of 4-methylaminobutyric acid hydrochloride.[3]
Reaction Scheme:
Caption: Synthesis of this compound.
Causality Behind Experimental Choices:
The synthesis leverages the reactivity of carboxylic acids with esterifying agents in the presence of an alcohol. 4-Methylaminobutyric acid hydrochloride serves as the starting material. Methanol is used as both the solvent and the source of the methyl group for the ester. Thionyl chloride is a common and effective reagent for converting carboxylic acids to their corresponding acyl chlorides, which then readily react with alcohols to form esters. This method is often preferred due to the formation of gaseous byproducts (SO2 and HCl), which can be easily removed from the reaction mixture, driving the reaction to completion.
Detailed Experimental Protocol:
The following protocol is an inferred procedure based on the general description provided in patent CN101781248B and may require optimization.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 4-methylaminobutyric acid hydrochloride in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath to 0-5 °C. Slowly add thionyl chloride dropwise from the dropping funnel to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., methanol/diethyl ether) to yield pure this compound.
Analytical Characterization
As of the latest literature search, detailed experimental spectroscopic data (NMR, IR, MS) for this compound has not been published in peer-reviewed journals. For definitive structural confirmation, it is recommended that researchers acquiring this compound perform their own analytical characterization.
Applications in Drug Development
This compound is a key intermediate in the synthesis of N-methylhexahydroazepin-4-one hydrochloride, which is a precursor to the antihistamine drug, Azelastine hydrochloride .[3]
Synthetic Workflow for Azelastine Intermediate:
Caption: Role in the synthesis of an Azelastine intermediate.
Step-by-Step Methodology:
-
Michael Addition: this compound is reacted with methyl acrylate in the presence of a base, such as triethylamine, to form a diester intermediate.[3]
-
Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization reaction, known as a Dieckmann condensation, using a strong base like potassium tert-butoxide to yield N-methylhexahydroazepin-4-one.[3]
-
Salt Formation: The N-methylhexahydroazepin-4-one is then treated with hydrochloric acid to form the stable hydrochloride salt, which is a key intermediate for the synthesis of Azelastine.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, with a demonstrated application in the pharmaceutical industry as a precursor to Azelastine hydrochloride. While detailed characterization data is not widely available in the public domain, the synthetic pathways and its utility are established in patent literature. This guide provides a foundational understanding of this compound for researchers and professionals in drug development, highlighting its synthesis and key applications.
References
- CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google P
-
This compound | C6H14ClNO2 | CID 21932544 - PubChem. [Link]
-
This compound (C6H13NO2) - PubChemLite. [Link]
-
Synthetic technology of azelastine hydrochloride - Eureka | Patsnap. [Link]
Sources
A Technical Guide to the Synthesis and Analysis of Homologs of Methyl 4-(methylamino)butanoate hydrochloride
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
Methyl 4-(methylamino)butanoate hydrochloride serves as a foundational scaffold for a diverse array of chemical structures with potential applications in neuropharmacology and medicinal chemistry. Its unesterified parent acid, 4-(methylamino)butyric acid, is a precursor to the crucial neurotransmitter gamma-aminobutyric acid (GABA)[1]. This guide provides an in-depth exploration of the homologs of this parent compound, focusing on systematic synthetic strategies, detailed experimental protocols, and robust analytical characterization. We move beyond simple procedural lists to explain the underlying chemical principles and rationale that inform experimental design, empowering researchers to not only replicate but also innovate within this chemical space. The methodologies discussed, particularly modern catalytic N-alkylation techniques, are presented as self-validating systems designed for efficiency, atom economy, and high fidelity.
Introduction: The Homolog Landscape
Homologs are compounds belonging to a series that differ from each other by a repeating unit, such as a methylene group (-CH₂-). In the context of Methyl 4-(methylamino)butanoate, we can explore structural diversity and tune physicochemical properties by modifying three key positions:
-
The Ester Group (R¹): Altering the alcohol moiety (e.g., methyl to ethyl) primarily influences rates of hydrolysis, solubility, and cell permeability.
-
The N-Alkyl Group (R²): Modifying the substituent on the nitrogen atom directly impacts the amine's basicity, steric profile, and potential receptor interactions.
-
The Carbon Backbone (n): Extending the length of the aliphatic chain between the amine and the ester affects the molecule's overall lipophilicity and conformational flexibility.
These modifications allow for a systematic investigation of structure-activity relationships (SAR), a cornerstone of modern drug discovery. The following diagram illustrates this landscape of possibilities originating from the core structure.
Caption: The homolog landscape of Methyl 4-(methylamino)butanoate.
Strategic Synthesis: From Classical to Catalytic
The synthesis of these homologs hinges on the efficient and selective formation of the N-C bond. While classical methods like reductive amination remain valuable, modern catalytic approaches offer significant advantages in terms of efficiency, safety, and environmental impact.
Foundational Strategy: Reductive Amination
Reductive amination is a robust, two-step, one-pot reaction that combines an amine with a carbonyl compound (an aldehyde or ketone) to form a secondary or tertiary amine. For synthesizing homologs of Methyl 4-(methylamino)butanoate, this typically involves reacting a primary amino ester with an aldehyde.
-
Mechanism Rationale: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine (or iminium ion). This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), which is selective for imines over the starting carbonyl group. This selectivity is crucial as it prevents the reduction of the ester moiety or the starting aldehyde, leading to a cleaner reaction profile.
Advanced Strategy: N-Alkylation via Hydrogen Borrowing
A superior, atom-economical alternative is the "hydrogen borrowing" or "hydrogen autotransfer" catalytic cycle.[2][3][4] This methodology allows for the direct N-alkylation of amines using alcohols, producing only water as a byproduct.[2][3]
-
Causality and Expertise: This process is termed "hydrogen borrowing" because the catalyst (typically an Iridium or Ruthenium complex) temporarily "borrows" two hydrogen atoms from the alcohol substrate to oxidize it to an aldehyde.[3] This aldehyde then reacts with the amine to form an imine, releasing a molecule of water. The catalyst then returns the borrowed hydrogen atoms to the imine, reducing it to the desired N-alkylated amine and regenerating the catalyst for the next cycle. The key advantage is the use of stable, readily available alcohols instead of often unstable or inaccessible aldehydes, and the elimination of stoichiometric inorganic waste. This method is highly efficient and aligns with the principles of green chemistry.[4]
Caption: Catalytic cycle for N-alkylation via hydrogen borrowing.
Validated Experimental Protocols
The following protocols are presented as self-validating systems. Successful execution, followed by the analytical characterization outlined in Section 4, will confirm product identity and purity.
Protocol 1: Synthesis of Ethyl 4-(methylamino)butanoate hydrochloride (Ester Homolog)
This protocol utilizes a standard esterification followed by N-alkylation.
Step 1: Esterification of 4-Aminobutanoic Acid
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, add 4-aminobutanoic acid (10.3 g, 100 mmol).
-
Reagents: Add absolute ethanol (150 mL). Cool the suspension to 0 °C in an ice bath.
-
Reaction: Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise over 30 minutes. The solid will dissolve.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Workup: Cool the solution to room temperature and remove the solvent under reduced pressure. The resulting white solid is ethyl 4-aminobutanoate hydrochloride. Use this crude product directly in the next step.
Step 2: N-methylation
-
Setup: Dissolve the crude ethyl 4-aminobutanoate hydrochloride from Step 1 in methanol (100 mL).
-
Reagents: Add aqueous formaldehyde (37 wt. %, 8.1 g, 100 mmol) and 10% Palladium on carbon (500 mg).
-
Reaction: Place the flask under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 16 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from an ethanol/ether mixture to yield pure ethyl 4-(methylamino)butanoate hydrochloride.[5]
Protocol 2: Synthesis of Methyl 4-(ethylamino)butanoate via Iridium-Catalyzed N-Alkylation[5]
This protocol demonstrates the advanced hydrogen borrowing methodology.
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine methyl 4-aminobutanoate hydrochloride (848 mg, 5.0 mmol), [IrCp*Cl₂]₂ catalyst (79.7 mg, 0.1 mmol, 2 mol%), and sodium bicarbonate (462 mg, 5.5 mmol).
-
Reagents: Add anhydrous ethanol (5 mL) and 2,2,2-trifluoroethanol (TFE) as the solvent (5 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir for 16 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude oil via column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure free base.
-
Salt Formation: Dissolve the purified product in diethyl ether and add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum to obtain methyl 4-(ethylamino)butanoate hydrochloride.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized homologs. A combination of chromatographic and spectroscopic techniques should be employed.
General Analytical Workflow
The process from a completed reaction to a fully characterized compound follows a standard workflow.
Caption: General workflow for product purification and analysis.
Expected Analytical Data
The following table summarizes key physical and chemical properties for the parent compound and selected homologs, providing benchmarks for experimental analysis.[6][7][8]
| Compound Name | Molecular Formula (HCl Salt) | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Predicted m/z [M+H]⁺ (free base) |
| Methyl 4-(methylamino)butanoate HCl | C₆H₁₄ClNO₂ | 167.63[9] | 167.0713 | 132.0968 |
| Ethyl 4-(methylamino)butanoate HCl | C₇H₁₆ClNO₂ | 181.66[5] | 181.0869 | 146.1125 |
| Methyl 5-(methylamino)pentanoate HCl | C₇H₁₆ClNO₂ | 181.66 | 181.0869 | 146.1125 |
| Ethyl 4-(ethylamino)butanoate HCl | C₈H₁₈ClNO₂ | 195.69 | 195.1026 | 160.1281 |
| Methyl 4-(decylamino)butanoate HCl | C₁₅H₃₂ClNO₂ | 293.88 | 293.2173 | 258.2427[10] |
Data sourced from PubChem and calculated for hydrochloride salts where applicable.
Trustworthiness through Self-Validation: The analytical process is self-validating. ¹H NMR will confirm the presence of all expected protons and their integrations will match the structure (e.g., the appearance of a new ethyl quartet and triplet for an N-ethyl homolog). High-resolution mass spectrometry (HRMS) should provide a mass for the [M+H]⁺ ion that matches the theoretical value to within 5 ppm. HPLC analysis of the final product should show a single major peak, confirming purity.
Conclusion and Future Outlook
This guide provides a comprehensive framework for the synthesis and analysis of homologs of this compound. By understanding the rationale behind different synthetic strategies—from the workhorse reductive amination to the elegant and efficient hydrogen borrowing catalysis—researchers are well-equipped to generate a library of compounds for further study. The systematic modification of the ester, N-alkyl, and backbone components, combined with rigorous analytical validation, provides a powerful platform for probing structure-activity relationships. These efforts can uncover novel chemical entities with tailored properties for applications in drug development, particularly in the modulation of neurotransmitter systems and other biological pathways.
References
-
N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. ResearchGate. Available at: [Link]
-
Synthesis of functionalized N‐alkyl amino esters and amides via N‐alkylation of amino acids and/or esters. ResearchGate. Available at: [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed Central (PMC). Available at: [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. Available at: [Link]
-
Synthesis of ethyl 4-(butylamino)benzoate. 2017 ERP System. Available at: [Link]
-
This compound | C6H14ClNO2. PubChem. Available at: [Link]
- Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. Google Patents.
-
Ethyl 4-(methylamino)butanoate hydrochloride | C7H16ClNO2. PubChem. Available at: [Link]
-
Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. PubMed Central (PMC). Available at: [Link]
-
This compound (C6H13NO2). PubChemLite. Available at: [Link]
- Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines. Google Patents.
-
Methyl 4-(methylamino)butanoate | C6H13NO2. PubChem. Available at: [Link]
-
Pentanoic acid, 5-(dimethylamino)-2-methyl-5-oxo-, methyl ester. PubChem. Available at: [Link]
- Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. Google Patents.
-
Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. Available at: [Link]
-
Methyl 4-(decylamino)butanoate hydrochloride (C15H31NO2). PubChemLite. Available at: [Link]
-
Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. PubMed Central (PMC). Available at: [Link]
-
Methyl 5-aminopentanoate | C6H13NO2. PubChem. Available at: [Link]
-
Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. Available at: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available at: [Link]
-
Structure-activity relationships in ultrashort cationic lipopeptides: The effects of amino acid ring constraint on antibacterial activity. ResearchGate. Available at: [Link]
-
Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
Changing Metabolic Signatures of Amino Acids and Lipids During the Prediabetic Period in a Pig Model With Impaired Incretin Function and Reduced β-Cell Mass. American Diabetes Association. Available at: [Link]
-
Analytical methods for amino acid determination in organisms. Semantic Scholar. Available at: [Link]
-
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PubMed Central (PMC). Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 4-(methylamino)butanoate hydrochloride | C7H16ClNO2 | CID 14177893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods for amino acid determination in organisms | Semantic Scholar [semanticscholar.org]
- 9. scbt.com [scbt.com]
- 10. PubChemLite - Methyl 4-(decylamino)butanoate hydrochloride (C15H31NO2) [pubchemlite.lcsb.uni.lu]
"Potential research areas for Methyl 4-(methylamino)butanoate hydrochloride"
An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Structurally Intriguing Molecule
Methyl 4-(methylamino)butanoate hydrochloride, a molecule often cataloged as a chemical intermediate or an impurity in the synthesis of pharmaceuticals such as Apixaban, presents a compelling case for deeper scientific inquiry. Its structural resemblance to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system, immediately suggests a potential for neurological activity. This guide moves beyond its current classification to explore its untapped potential as a lead compound, a pharmacological tool, or a versatile synthetic building block. We will dissect its core structure, propose data-driven hypotheses for its biological activity, and outline concrete, actionable research plans to unlock its scientific value.
Part 1: Physicochemical Profile and Synthetic Versatility
A thorough understanding of a molecule's fundamental properties is the bedrock of innovative research. While comprehensive experimental data for this compound is not widely published, we can infer a profile based on its structure and the properties of related compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Implication for Research |
| Molecular Formula | C6H14ClNO2 | Provides the basis for all stoichiometric calculations. |
| Molecular Weight | 167.63 g/mol | Relevant for molar concentration calculations in assays. |
| Predicted LogP | ~0.5 - 1.5 | Suggests moderate lipophilicity and potential for blood-brain barrier penetration. |
| Predicted pKa | ~9.5 - 10.5 (Amine) | The secondary amine will be protonated at physiological pH, influencing receptor binding and solubility. |
| Water Solubility | High (as hydrochloride salt) | Facilitates formulation for in vitro and in vivo aqueous-based studies. |
| Chemical Stability | Ester group susceptible to hydrolysis | Requires careful consideration of buffer pH and storage conditions to prevent degradation. |
Synthetic Pathways: From Impurity to Asset
The primary documented context for this compound is as a process-related impurity in the synthesis of the anticoagulant Apixaban. This very fact provides a validated synthetic route. A common approach involves the reaction of 4-chlorobutyryl chloride with methylamine, followed by esterification.
However, its value may lie in its utility as a starting material. Its bifunctional nature—a secondary amine and a methyl ester—makes it a versatile scaffold for chemical elaboration.
Proposed Synthetic Applications:
-
Amide Library Synthesis: The secondary amine can be readily acylated with a diverse range of acid chlorides or activated carboxylic acids to create a library of N-substituted amides. This allows for systematic exploration of structure-activity relationships (SAR).
-
Reduction and Elaboration: The methyl ester can be reduced to the corresponding primary alcohol, opening up another avenue for derivatization, such as etherification or oxidation to an aldehyde for reductive amination.
-
Prodrug Strategies: The methyl ester itself can act as a prodrug moiety, which may be cleaved in vivo by esterases to release the corresponding carboxylic acid, γ-(methylamino)butyric acid (a direct GABA analog).
Part 2: Hypothesized Biological Activity and Pharmacological Exploration
The structural analogy to GABA is the most compelling starting point for pharmacological investigation. The N-methyl group is a critical modification that differentiates it from GABA, potentially altering its affinity, selectivity, and pharmacokinetic properties.
Primary Hypothesis: A Modulator of GABAergic Systems
Our central hypothesis is that this compound or its active metabolite (the corresponding carboxylic acid) interacts with the GABAergic system. This interaction could occur at several key points:
-
GABA Receptors (GABA-A, GABA-B): It may act as an agonist, antagonist, or allosteric modulator. The N-methylation could confer selectivity for specific receptor subtypes.
-
GABA Transporters (GATs): It might inhibit the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action. Several GAT inhibitors are used clinically as anticonvulsants.
-
GABA Transaminase (GABA-T): It could potentially inhibit the enzymatic degradation of GABA.
The diagram below illustrates the proposed points of interaction within a GABAergic synapse.
Caption: Figure 1: Proposed interaction points for the test molecule within a GABAergic synapse.
Experimental Workflow: A Tiered Approach to Target Validation
A systematic, multi-tiered approach is essential to efficiently test this hypothesis. The workflow should progress from broad, high-throughput screening to specific, mechanistic studies.
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Methyl 4-(methylamino)butanoate Hydrochloride
Abstract
This application note provides a comprehensive, two-stage protocol for the synthesis of Methyl 4-(methylamino)butanoate hydrochloride, a valuable research chemical and synthetic intermediate. The described methodology is designed for robustness and scalability, prioritizing safety and high yield. The synthesis begins with the acid-catalyzed hydrolysis of N-methyl-2-pyrrolidone (NMP) to yield the key intermediate, 4-(methylamino)butanoic acid hydrochloride. This intermediate is subsequently converted to the target methyl ester via a Fischer esterification reaction. This guide explains the chemical principles behind each step, offers detailed, step-by-step instructions, and includes essential information on safety, material requirements, and product validation, making it suitable for researchers in organic chemistry and drug development.
Introduction and Synthetic Strategy
This compound is the methyl ester of 4-(methylamino)butanoic acid (N-methyl-GABA), a derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its ester form can offer altered solubility and permeability characteristics, making it a compound of interest in neurochemical research and as a potential prodrug.[1]
The synthetic strategy detailed herein was chosen for its reliability and use of readily available starting materials. It proceeds in two distinct stages:
-
Ring-Opening Hydrolysis: The cyclic amide (lactam) N-methyl-2-pyrrolidone undergoes hydrolysis under strong acidic conditions, breaking the ring to form the linear amino acid salt, 4-(methylamino)butanoic acid hydrochloride.[2][3]
-
Fischer Esterification: The resulting carboxylic acid is then esterified using methanol in the presence of an acid catalyst. This is a classic equilibrium-driven reaction where the use of excess alcohol and a dehydrating agent pushes the reaction toward the formation of the desired ester.[4][5][6]
This approach provides a logical and efficient pathway to the target compound with high purity.
Chemical Profile: Target Compound
| Property | Value | Source(s) |
| Compound Name | This compound | [7] |
| Synonyms | 4-Methylamino-butyric acid methyl ester hydrochloride | [7] |
| CAS Number | 89584-24-7 | [7] |
| Molecular Formula | C₆H₁₄ClNO₂ | [7][8] |
| Molecular Weight | 167.63 g/mol | [7][8] |
Overall Synthesis Workflow
The complete synthetic process from the starting material to the final, characterized product is outlined below.
Caption: Overall workflow for the synthesis of this compound.
Part A: Synthesis of 4-(Methylamino)butanoic Acid Hydrochloride
Reaction and Mechanism
The synthesis of the amino acid precursor is achieved by the hydrolysis of the lactam ring in N-methyl-2-pyrrolidone. Under concentrated hydrochloric acid and heat, water acts as a nucleophile, attacking the carbonyl carbon of the protonated amide. This leads to the cleavage of the C-N bond within the ring, yielding the final open-chain amino acid hydrochloride.[9] The reaction is driven to completion by the stability of the resulting ammonium and carboxylic acid groups in the acidic medium.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Grade | Notes |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | Anhydrous, ≥99.5% | |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~37% (w/w), ACS Reagent | Highly corrosive |
| Acetone | 67-64-1 | 58.08 | ACS Reagent | For crystallization/washing |
Step-by-Step Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-2-pyrrolidone (50.0 g, 0.504 mol).
-
Acid Addition: Carefully add concentrated hydrochloric acid (125 mL) to the flask.
-
Reflux: Heat the mixture to reflux (oil bath temperature of approximately 130-140 °C) with vigorous stirring. A publication notes optimal conditions at a reaction temperature of 135 °C for 5 hours.[10] Another procedure suggests refluxing at 165 °C for 9 hours.[1][11] A 6-8 hour reflux period is a reasonable starting point.
-
Workup - Acid Removal: After cooling the reaction to room temperature, remove the excess hydrochloric acid and water using a rotary evaporator.
-
Crystallization: To the resulting solid residue, add cold acetone (~200 mL). Stir the slurry vigorously to break up any clumps.
-
Isolation: Cool the mixture in an ice bath for at least 30 minutes to ensure complete crystallization.[1] Collect the white solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with two portions of cold acetone (2 x 50 mL) to remove any unreacted NMP or other impurities. Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: The expected product is a white crystalline solid with a melting point of 124-126 °C.[11] Characterize using ¹H NMR and IR spectroscopy.
Part B: Synthesis of this compound
Reaction and Mechanism: Fischer Esterification
This reaction converts the carboxylic acid intermediate into its methyl ester. Thionyl chloride (SOCl₂) serves a dual purpose: it reacts with methanol to generate anhydrous HCl in situ, which is the primary catalyst, and it acts as a powerful dehydrating agent, consuming the water produced during the reaction.[4] This consumption of a product (water) shifts the reaction equilibrium to the right, in accordance with Le Châtelier's principle, driving the reaction to completion.[12][13]
Caption: Fischer esterification of the amino acid intermediate to the target ester.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Grade | Notes |
| 4-(Methylamino)butanoic Acid HCl | 6976-17-6 | 153.61 | ≥98% | Synthesized in Part A |
| Methanol (MeOH) | 67-56-1 | 32.04 | Anhydrous, ≥99.8% | Excess reagent and solvent |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | ≥99% | Highly corrosive and water-reactive |
Step-by-Step Protocol
A Chinese patent describes the esterification by adding the amino acid hydrochloride to a solution of methanol and thionyl chloride.[14]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend 4-(methylamino)butanoic acid hydrochloride (40.0 g, 0.260 mol) in anhydrous methanol (250 mL).
-
Catalyst Addition (Caution!): Cool the flask in an ice bath. Slowly, and dropwise , add thionyl chloride (28 mL, 0.384 mol) to the stirred suspension. Perform this step in a well-ventilated chemical fume hood. The reaction is exothermic and will release HCl and SO₂ gas.[15][16]
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The reaction should become a clear, homogeneous solution.
-
Workup: Cool the solution to room temperature. Remove the excess methanol and residual SOCl₂ by rotary evaporation to obtain a crude solid or viscous oil.
-
Purification/Recrystallization: The crude product can be purified by recrystallization. A common solvent system for similar hydrochloride salts is isopropanol/ether. Dissolve the crude product in a minimal amount of hot isopropanol and then slowly add diethyl ether until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.
Characterization and Validation
-
Melting Point (MP): Determine the melting point of the final product and compare it to literature values.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a prominent ester carbonyl (C=O) stretch around 1730-1740 cm⁻¹ and the disappearance of the broad carboxylic acid O-H stretch from the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most definitive method for structural confirmation. The expected spectrum for this compound in D₂O would show:
-
A singlet for the ester methyl group (-COOCH₃) at ~3.7 ppm.
-
A singlet for the N-methyl group (-NHCH₃) at ~2.7 ppm.
-
A triplet for the methylene group adjacent to the ester (-CH₂COO-) at ~2.5 ppm.
-
A triplet for the methylene group adjacent to the nitrogen (-CH₂NH-) at ~3.0 ppm.
-
A multiplet for the central methylene group (-CH₂CH₂CH₂-) at ~2.0 ppm.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).
-
Thionyl Chloride: Thionyl chloride is highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[15][16][17][18][19] Handle it exclusively in a chemical fume hood. Ensure no contact with water or moisture. Have a neutralizing agent (like sodium bicarbonate) ready for spills.
-
Concentrated Hydrochloric Acid: This is a strong, corrosive acid. Avoid inhalation of fumes and contact with skin and eyes.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
General: All heating and reflux operations should be conducted in a fume hood. Ensure all glassware is dry before use, especially for the esterification step involving thionyl chloride.
References
- Ashland. (n.d.). nmp - n methyl 2 pyrrolidone (M-Pyrol™ solvent).
- ChemicalBook. (2023, July 24). 4-(METHYLAMINO)BUTYRIC ACID HYDROCHLORIDE.
- ECHEMI. (n.d.). 4-(METHYLAMINO)BUTYRIC ACID HYDROCHLORIDE Use and Manufacturing.
- Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP).
- Hugger, A., et al. (2020). Top: Opening of NMP ring under acidic or alkaline condition to form acid... [Image].
- Zhang, J., et al. (2012). Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater.
- Fisher Scientific. (2009, September 21). Thionyl chloride Safety Data Sheet.
- Ashland. (n.d.). M-Pyrol™ N-methyl-2-pyrrolidone (NMP) solvent.
- Loba Chemie. (2023, December 26). THIONYL CHLORIDE AR Safety Data Sheet.
- ChemicalBook. (2023, September 27). Thionyl chloride - Safety Data Sheet.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762).
- The Organic Chemistry Tutor. (2023, March 14). N‑Methyl‑2‑pyrrolidone is an aprotic solvent. YouTube.
- Merck Millipore. (2023, December 10). Thionyl chloride SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 4-(METHYLAMINO)BUTYRIC ACID HYDROCHLORIDE(6976-17-6) 1H NMR spectrum.
- CN101781248B. (2012, July 4). Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate.
- Lin, T.-Y. (1982). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES... UNL Digital Commons.
- International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE.
- Chemistry Steps. (n.d.). Fischer Esterification.
- BYJU'S. (n.d.). Fischer esterification reaction.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- NIST. (n.d.). Methyl 4(methylamino)
- PubChem. (n.d.). This compound.
- ChemicalBook. (n.d.). 4-(methylamino)butyric acid hydrochloride(6976-17-6)ir1.
- PubChem. (n.d.). Methyl 4-(methylamino)butanoate.
- PubChem. (n.d.). This compound CID 21932544.
- ChemicalBook. (2023, July 16). This compound.
Sources
- 1. 4-(METHYLAMINO)BUTYRIC ACID HYDROCHLORIDE | 6976-17-6 [chemicalbook.com]
- 2. What is N-methyl-2-pyrrolidone used for?_Chemicalbook [chemicalbook.com]
- 3. ashland.com [ashland.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. scbt.com [scbt.com]
- 8. This compound | 89584-24-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. byjus.com [byjus.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. lobachemie.com [lobachemie.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
Application Notes & Protocols: The Use of Methyl 4-(methylamino)butanoate hydrochloride in Neuroscience Research
Introduction: A Novel Probe for the GABAergic System
Methyl 4-(methylamino)butanoate hydrochloride is the methyl ester hydrochloride salt of N-methyl-GABA, a derivative of γ-aminobutyric acid (GABA)[1][2][3]. As the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), GABA's role in reducing neuronal excitability is fundamental to brain function[4][5][6]. Dysfunction in the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and depression[7][8].
This document provides a comprehensive guide for researchers on the application of this compound as a tool to investigate the GABAergic system. Its structural similarity to GABA positions it as a valuable compound for probing GABAergic signaling pathways[1][4]. The ester moiety may enhance its lipophilicity, potentially improving cell permeability and bioavailability compared to its parent acid, N-methyl-GABA. Upon cellular entry, it is presumed to be hydrolyzed to its active form.
These notes will detail the compound's mechanistic rationale, provide validated experimental protocols for its use in both in vitro and in vivo models, and offer insights into data interpretation and experimental design.
Section 1: Scientific Foundation & Mechanism of Action
The utility of this compound in neuroscience stems from its function as a GABA analog and potential precursor [1][4]. The administration of neurotransmitter precursors is a well-established strategy to modulate neurotransmitter synthesis and release, thereby influencing brain function[9][10][11].
The core hypothesis for this compound involves a two-pronged mechanism:
-
Precursor Loading: By increasing the systemic or local concentration of a GABA derivative, the compound may enhance the metabolic pool available for GABA synthesis, leading to increased GABAergic tone. The rate of neurotransmitter synthesis can be directly influenced by the availability of its precursors[10].
-
Direct Receptor Interaction: As a GABA analog, the active metabolite, N-methyl-GABA, may interact directly with GABA receptors (GABA-A and/or GABA-B), potentially as a partial or full agonist[4].
Understanding this dual potential is critical for designing and interpreting experiments. The primary objective is to determine whether its effects are mediated by an increase in endogenous GABA levels, direct receptor agonism, or a combination thereof.
Caption: Hypothesized mechanism of this compound.
Section 2: Core Applications in Neuroscience Research
This compound is a versatile tool applicable to several key research domains:
-
Modulating GABAergic Tone to Study Behavior: By potentially increasing GABAergic signaling, researchers can investigate the role of the GABA system in behaviors such as anxiety, sedation, and cognition[4][7]. This is particularly useful for validating animal models of psychiatric disorders where GABAergic deficits are suspected[8].
-
Probing Neurotransmitter Metabolism and Transport: The compound can be used to study the kinetics of GABA synthesis and the capacity of neuronal systems to utilize precursors. This addresses fundamental questions about how neurotransmitter levels are regulated[10].
-
Screening for Novel Therapeutics: As a precursor in pharmaceutical development, it serves as a scaffold for synthesizing novel molecules with improved pharmacokinetic profiles or enhanced efficacy at GABAergic targets[4][7].
-
Investigating Synaptic Plasticity: The balance of excitation and inhibition is crucial for synaptic plasticity. This tool allows for targeted enhancement of inhibition to study its effects on processes like Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
Section 3: Experimental Design & Protocols
A logical experimental workflow is essential to fully characterize the effects of this compound. The following protocols provide a tiered approach, from cellular-level characterization to behavioral assessment.
Experimental Workflow Overview
Caption: A logical workflow for characterizing the compound.
Protocol 3.1: In Vitro Characterization of Direct Receptor Activity via Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine if the compound's active metabolite, N-methyl-GABA, directly activates GABA-A or GABA-B receptors in cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or HEK293 cells expressing GABA-A/GABA-B receptors.
-
This compound (stock solution in sterile water or appropriate buffer).
-
Positive Controls: GABA, Baclofen (GABA-B agonist), Muscimol (GABA-A agonist).
-
Antagonists: Bicuculline (GABA-A antagonist), Phaclofen (GABA-B antagonist).
-
External and internal patch-clamp solutions.
Methodology:
-
Preparation: Prepare stock solutions of all compounds. The hydrochloride salt should readily dissolve in aqueous solutions. Ensure the final pH of the application solution is physiological (7.3-7.4).
-
Cell Culture: Plate neurons or transfected cells on coverslips suitable for microscopy and recording.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a healthy neuron.
-
For GABA-A receptor currents, clamp the neuron at a holding potential of -60 mV.
-
For GABA-B receptor currents (GIRK channel-mediated), use a high K+ internal solution and clamp at -50 mV, then apply test compounds.
-
-
Compound Application:
-
Establish a baseline recording in external solution.
-
Apply a known concentration of GABA (e.g., 10 µM) as a positive control to confirm cell responsiveness.
-
After washout, apply increasing concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM) to generate a dose-response curve. Rationale: The ester form is applied to the bath, assuming it will be hydrolyzed by cell-surface or extracellular esterases, or that it will cross the membrane and be rapidly converted intracellularly.
-
-
Validation with Antagonists:
-
Determine the effective concentration (EC50) from the dose-response curve.
-
Apply the compound at its EC50 in the presence of either Bicuculline (10 µM) or Phaclofen (50 µM). Causality Check: A reduction or elimination of the induced current in the presence of a specific antagonist confirms which receptor is being activated.
-
-
Data Analysis: Measure the peak amplitude of the inward (GABA-A) or outward (GABA-B) current induced by the compound. Normalize this to the response from the positive control.
Protocol 3.2: In Vitro Assessment of GABA Modulation via High-Performance Liquid Chromatography (HPLC)
Objective: To quantify whether the compound increases the synthesis and release of GABA from neuronal cultures or acute brain slices.
Materials:
-
Primary neuronal cultures or acute rodent brain slices (e.g., striatal or cortical).
-
This compound.
-
High-potassium stimulation buffer (e.g., ACSF with 50 mM KCl) to induce neurotransmitter release.
-
HPLC system with electrochemical or fluorescence detection (after derivatization with o-phthalaldehyde, OPA).
-
GABA standards for calibration curve.
Methodology:
-
Incubation:
-
Treat neuronal cultures or brain slices with vehicle or varying concentrations of this compound for a predetermined time (e.g., 1-4 hours). Rationale: This allows time for cellular uptake, hydrolysis, and potential conversion to GABA.
-
-
Sample Collection (Basal and Stimulated Release):
-
Lysate: Collect the cells/slices to measure total GABA content. Homogenize in a suitable buffer.
-
Supernatant: To measure release, first incubate the treated cells/slices in normal buffer (basal release), collect the supernatant, then incubate in high-potassium buffer (stimulated release) and collect that supernatant.
-
-
Sample Preparation:
-
Precipitate proteins from all samples (e.g., with perchloric acid) and centrifuge.
-
Derivatize the supernatant containing amino acids with OPA reagent.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate amino acids using a reverse-phase C18 column.
-
Detect the GABA-OPA adduct.
-
-
Data Analysis:
-
Generate a standard curve using known GABA concentrations.
-
Quantify the amount of GABA in each sample (lysate, basal supernatant, stimulated supernatant).
-
Compare GABA levels between vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA). Self-Validation: A significant increase in GABA levels in the compound-treated group compared to the vehicle control would support the precursor-loading hypothesis.
-
Protocol 3.3: In Vivo Behavioral Assessment in a Rodent Model of Anxiety (Elevated Plus Maze)
Objective: To determine if systemic administration of the compound produces anxiolytic-like effects in mice or rats.
Materials:
-
Adult male mice or rats.
-
Elevated Plus Maze (EPM) apparatus.
-
This compound, dissolved in sterile saline or vehicle.
-
Vehicle control (e.g., sterile saline).
-
Positive control: Diazepam (a known anxiolytic, e.g., 1-2 mg/kg).
-
Video tracking software.
Methodology:
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer the compound via intraperitoneal (i.p.) or oral (p.o.) injection at various doses (e.g., 5, 10, 25, 50 mg/kg).
-
Administer vehicle to the control group and diazepam to the positive control group.
-
Allow for a 30-60 minute pre-treatment period for drug absorption and distribution.
-
-
EPM Test:
-
Place each animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using video tracking software.
-
-
Data Analysis:
-
Key parameters to measure:
-
Time spent in the open arms (anxiolytic effect increases this time).
-
Number of entries into the open arms.
-
Total distance traveled (to control for general locomotor effects; anxiolytics should not significantly alter this at effective doses).
-
-
Compare the results from the compound-treated groups to the vehicle control group using ANOVA followed by post-hoc tests. Trustworthiness: The positive control (diazepam) must produce a statistically significant increase in open arm time for the assay to be considered valid.
-
Section 4: Data Interpretation & Validation
A critical aspect of using this compound is correctly interpreting the results within a validated experimental framework.
| Parameter | Protocol 3.1 (E-phys) | Protocol 3.2 (HPLC) | Protocol 3.3 (Behavior) |
| Primary Outcome | Measures direct receptor activation (current in pA). | Measures GABA concentration (e.g., in pmol/mg protein). | Measures behavior (e.g., time in open arms in seconds). |
| Key Controls | GABA (positive); Bicuculline/Phaclofen (antagonists). | Vehicle (negative); High K+ (stimulus). | Vehicle (negative); Diazepam (positive). |
| Typical Concentration | 1 µM - 1 mM | 10 µM - 500 µM | 5 mg/kg - 50 mg/kg |
| Interpretation | Positive Result: Induces current blockable by GABA antagonists -> Direct Agonist. | Positive Result: Increases cellular or released GABA -> Precursor Activity. | Positive Result: Increases open arm time without sedation -> Anxiolytic-like effect. |
| Validation Step | Dose-response curve generation. | Confirmation of GABA peak identity with standards. | Assessment of locomotor activity to rule out sedation. |
Cross-Protocol Validation:
-
If Protocol 3.1 is positive and Protocol 3.2 is negative , the compound's effects are likely due to direct receptor agonism.
-
If Protocol 3.1 is negative and Protocol 3.2 is positive , the effects are likely mediated by an increase in endogenous GABA.
-
If both are positive , the compound has a dual mechanism of action. The behavioral effects observed in Protocol 3.3 would then need to be dissected further, perhaps by co-administering a GABA receptor antagonist in vivo to see if the behavioral effect is blocked.
Section 5: Safety & Handling
This compound is intended for research use only[12]. Standard laboratory safety procedures should be followed:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
-
Store the compound as recommended by the supplier, typically in a cool, dry place[7].
Conclusion
This compound is a promising research tool for the neuroscience community. Its identity as a GABA analog and potential precursor allows for the targeted modulation of the GABAergic system[1][4][7]. By following a structured experimental approach—from in vitro mechanistic studies to in vivo functional assays—researchers can effectively elucidate its pharmacological profile and leverage it to answer critical questions about the role of GABA in health and disease.
References
-
Use of Neurotransmitter Precursors for Treatment of Depression - Chiro.org. [Link]
-
This compound | C6H14ClNO2 | CID 21932544 - PubChem. [Link]
-
GABA Receptor - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Physiology, GABA - StatPearls - NCBI Bookshelf. [Link]
-
Precursor control of neurotransmitter synthesis - PubMed. [Link]
-
Precursor Control of Neurotransmitter Synthesis - The Wurtman Lab. [Link]
-
Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits - Cleveland Clinic. [Link]
-
Neurotransmitter - Wikipedia. [Link]
-
Methyl 4-(methylamino)butanoate | C6H13NO2 | CID 14769104 - PubChem - NIH. [Link]
-
This compound (C6H13NO2) - PubChemLite. [Link]
Sources
- 1. 4-(Methylamino)butanoic acid | 1119-48-8 | Benchchem [benchchem.com]
- 2. This compound | C6H14ClNO2 | CID 21932544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. 4-(Methylamino)butyric acid hydrochloride | 6976-17-6 | Benchchem [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chiro.org [chiro.org]
- 10. Precursor control of neurotransmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wurtmanlab.mit.edu [wurtmanlab.mit.edu]
- 12. scbt.com [scbt.com]
Application Notes and Protocols for the Analytical Determination of Methyl 4-(methylamino)butanoate hydrochloride
Introduction: The Analytical Imperative for Methyl 4-(methylamino)butanoate hydrochloride
This compound is a chemical entity of interest in pharmaceutical research and development, potentially as an intermediate or a reference compound. Its structure, featuring a secondary amine and a methyl ester, presents specific analytical challenges. The polarity imparted by the amine group and the lack of a strong chromophore for UV detection necessitate well-designed analytical strategies for its accurate and sensitive quantification.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust analytical methods for the identification and quantification of this compound. The protocols herein are grounded in established chemical principles and are designed to be self-validating systems, adhering to the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Formula | C₆H₁₄ClNO₂ | |
| Molecular Weight | 167.63 g/mol | |
| CAS Number | 89584-24-7 | |
| Appearance | Solid | |
| Alternate Names | 4-Methylamino-butyric acid methyl ester hydrochloride |
Strategic Approaches to Analysis
The analytical strategy for this compound must address its low UV absorbance and high polarity. Two primary chromatographic techniques are recommended: High-Performance Liquid Chromatography (HPLC) with derivatization for UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization to enhance volatility.
Caption: Strategic workflow for the analysis of this compound.
Method 1: HPLC with Pre-column Derivatization and UV Detection
This method is ideal for routine quantification in quality control settings where HPLC instrumentation is readily available. Pre-column derivatization with a chromophoric agent is necessary to achieve adequate sensitivity for UV detection.[5] Dansyl chloride is a suitable reagent that reacts with the secondary amine of the analyte to form a stable, UV-active derivative.[5]
Principle of Derivatization
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the secondary amine of Methyl 4-(methylamino)butanoate in an alkaline environment to form a highly fluorescent and UV-absorbent sulfonamide derivative.[5]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. youtube.com [youtube.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Utility of Methyl 4-(methylamino)butanoate Hydrochloride in Modern Organic Synthesis
Introduction: A Versatile Bifunctional Building Block
In the landscape of pharmaceutical and specialty chemical synthesis, the selection of intermediates is a critical determinant of efficiency, scalability, and the ultimate success of a synthetic campaign.[][2] Methyl 4-(methylamino)butanoate hydrochloride (CAS No: 89584-24-7) has emerged as a highly valuable and versatile intermediate.[3][4] Structurally, it is a linear C4-amino acid derivative, featuring a methyl ester at one terminus and a methylamino group at the other. This bifunctional nature—a nucleophilic secondary amine and an electrophilic ester—provides two distinct handles for sequential or orthogonal synthetic transformations.
Its hydrochloride salt form ensures greater stability and easier handling compared to the free amine, making it an ideal starting material for the construction of more complex molecular architectures, most notably five-membered nitrogen-containing heterocycles. This guide provides an in-depth exploration of its properties, key applications, and detailed, field-proven protocols for its use, aimed at researchers and process chemists in drug development and organic synthesis.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties is fundamental to its effective and safe implementation in any synthetic protocol.
| Property | Value | Source(s) |
| CAS Number | 89584-24-7 | [3][4] |
| IUPAC Name | methyl 4-(methylamino)butanoate;hydrochloride | [3][5] |
| Synonyms | 4-Methylamino-butyric acid methyl ester hydrochloride | [3][6] |
| Molecular Formula | C₆H₁₄ClNO₂ | [3][7] |
| Molecular Weight | 167.63 g/mol | [3][6] |
| Appearance | Off-white to white solid | [8] |
| Melting Point | 124 - 126 °C | [8] |
Hazard Identification and Safe Handling
This compound is classified as an irritant. Adherence to rigorous safety protocols is mandatory.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Wear appropriate protective clothing to prevent skin exposure.[9][10]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[5][9]
-
-
Handling & Storage:
-
Handling: Wash hands and any exposed skin thoroughly after handling.[9][11] Avoid generating and breathing dust.[9] Keep containers tightly closed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. The container should be kept tightly closed and sealed until ready for use.[9]
-
-
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
In case of skin contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical advice if irritation occurs.[9][10]
-
If inhaled: Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][10]
-
Core Application: Synthesis of N-Methyl-2-pyrrolidone (NMP)
One of the most significant industrial applications of this compound is its use as a direct precursor to N-Methyl-2-pyrrolidone (NMP). NMP is a high-polarity, aprotic solvent with broad utility in the polymer, petrochemical, and pharmaceutical industries.[12][13] The synthesis leverages the compound's inherent bifunctionality to achieve an efficient intramolecular cyclization.
Mechanistic Rationale
The transformation proceeds via a two-stage, one-pot process. First, the hydrochloride salt must be neutralized with a suitable base to liberate the free secondary amine of Methyl 4-(methylamino)butanoate. Once freed, this nucleophilic amine is perfectly positioned to attack the electrophilic carbonyl carbon of the methyl ester. This intramolecular nucleophilic acyl substitution results in the formation of the stable five-membered lactam ring (NMP) and the elimination of methanol. The reaction is typically driven to completion by heating, which facilitates both the cyclization and the removal of the volatile methanol byproduct, thereby shifting the reaction equilibrium in favor of the product according to Le Châtelier's principle.
Experimental Workflow for NMP Synthesis
The following diagram illustrates the logical flow from the stable starting material to the final purified product.
Caption: Potential synthetic pathways using the free amine intermediate.
Protocol Example: N-Acylation
This protocol demonstrates how to selectively modify the amine group while leaving the ester intact.
Objective: Synthesize Methyl 4-(N-acetyl-N-methylamino)butanoate.
Procedure:
-
Liberate Free Amine: Start by neutralizing this compound (1.0 eq) with a non-nucleophilic base like triethylamine (TEA, 2.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) at 0 °C.
-
Causality Insight: TEA is used as both a neutralizing agent for the HCl salt and a scavenger for the HCl generated during the acylation. The reaction is run at 0 °C to control the exotherm of the acylation.
-
-
Acylation: Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove excess acetyl chloride), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N-acylated product.
Conclusion
This compound is a robust and economically significant intermediate. Its primary application lies in the straightforward and high-yielding synthesis of the industrial solvent NMP. Furthermore, its inherent bifunctionality provides synthetic chemists with a versatile platform for accessing a wide range of more complex molecules through selective N-functionalization or ester modification. Proper understanding of its reactivity, coupled with stringent adherence to safety protocols, enables its effective deployment in both academic research and large-scale industrial manufacturing.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Methylamino)butyric acid hydrochloride, 99%. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(methylamino)butanoate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of N-methyl-2-pyrrolidone (NMP) - US6348601B2.
- Google Patents. (n.d.). Process for the preparation of N-methyl-2-pyrrolidone (NMP) - DE10004909A1.
-
Fengautu. (2025). Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H13NO2). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(methylamino)butanoate hydrochloride. Retrieved from [Link]
-
Lawrence Livermore National Laboratory. (n.d.). Methyl Butanoate and Methyl Formate - Combustion. Retrieved from [Link]
-
Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]
-
Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]
-
Lawrence Livermore National Laboratory. (n.d.). Mechanisms - Combustion. Retrieved from [Link]
Sources
- 2. mlunias.com [mlunias.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 89584-24-7 [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C6H14ClNO2 | CID 21932544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. fishersci.com [fishersci.com]
- 12. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 13. US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]
Application Notes and Protocols for Experimental Design Using Methyl 4-(methylamino)butanoate Hydrochloride
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the experimental design and utilization of Methyl 4-(methylamino)butanoate hydrochloride (MMBH). This versatile bifunctional molecule serves as a valuable building block in organic synthesis, offering pathways to a diverse range of heterocyclic and acyclic compounds with potential applications in medicinal chemistry and materials science.
Introduction: Unlocking the Synthetic Potential of this compound
This compound, with the chemical formula C₆H₁₄ClNO₂, is a salt of a γ-amino acid ester.[1] Its structure, featuring a secondary amine and a methyl ester, provides two reactive centers for a variety of chemical transformations. The hydrochloride form enhances its stability and ease of handling as a solid. The strategic importance of this molecule lies in its ability to serve as a precursor to valuable scaffolds, including γ-lactams (pyrrolidinones), N-acylated amino acids, and N-arylated derivatives. These structural motifs are prevalent in a wide array of biologically active compounds and functional materials.
This guide will explore three primary applications of MMBH, providing detailed protocols and the scientific rationale behind the experimental design.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 89584-24-7 |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol |
| Appearance | White to off-white solid |
| Alternate Names | 4-Methylamino-butyric acid methyl ester hydrochloride |
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount. This compound is classified as an irritant.[4]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place, away from incompatible materials. Keep the container tightly sealed to prevent moisture absorption.
Application I: Synthesis of N-Methyl-2-pyrrolidone (NMP) and its Derivatives (γ-Lactams)
Scientific Rationale:
N-Methyl-2-pyrrolidone (NMP) is a widely used aprotic solvent with a favorable safety profile.[5] Derivatives of 2-pyrrolidone (γ-lactams) are a significant class of heterocyclic compounds found in numerous natural products and pharmaceuticals.[6] The synthesis of N-methyl-2-pyrrolidone from this compound proceeds via an intramolecular cyclization reaction. This is typically achieved by heating the free base form of the amino ester, which promotes the nucleophilic attack of the secondary amine onto the electrophilic carbonyl carbon of the ester, with the subsequent elimination of methanol.[7][8]
Experimental Workflow:
Caption: Workflow for the synthesis of N-Methyl-2-pyrrolidone.
Detailed Protocol:
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-boiling point solvent (e.g., toluene or xylene, optional)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Liberation of the Free Base:
-
Dissolve this compound (1.0 eq) in a minimal amount of deionized water in a separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH ~8).
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the free base, Methyl 4-(methylamino)butanoate, as an oil.
-
-
Intramolecular Cyclization:
-
Place the obtained oil in a round-bottom flask equipped with a reflux condenser.
-
Heat the oil under reflux. The reaction can be performed neat or in a high-boiling point solvent like toluene. The use of a solvent can aid in heat transfer and prevent charring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material and the formation of the product.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
-
Purification:
-
The crude N-Methyl-2-pyrrolidone can be purified by fractional distillation under reduced pressure.
-
Expected Outcome:
This protocol should yield N-Methyl-2-pyrrolidone. The purity can be assessed by GC-MS and NMR spectroscopy. The synthesis of substituted γ-lactams can be achieved by starting with appropriately substituted γ-amino esters.[9]
Application II: Synthesis of N-Acyl Derivatives
Scientific Rationale:
N-acylation is a fundamental transformation in organic chemistry, crucial for the synthesis of amides.[10][11] N-acyl amino acids are an important class of molecules with diverse biological activities.[12] The secondary amine in Methyl 4-(methylamino)butanoate provides a nucleophilic site for acylation with various acylating agents such as acyl chlorides or anhydrides. A non-nucleophilic base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[13]
Experimental Workflow:
Caption: Workflow for the N-acylation of Methyl 4-(methylamino)butanoate.
Detailed Protocol:
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DCM (to make a ~0.1 M solution) and triethylamine (2.2 eq). Stir until the solid dissolves completely.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Expected Outcome:
This protocol provides a general method for the synthesis of a variety of N-acyl derivatives of Methyl 4-(methylamino)butanoate. The structure and purity of the products can be confirmed by NMR, IR, and mass spectrometry.
Application III: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination
Scientific Rationale:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] This reaction allows for the arylation of amines, a transformation that is often challenging to achieve through traditional methods like nucleophilic aromatic substitution, especially with electron-rich or sterically hindered aryl halides.[16] Methyl 4-(methylamino)butanoate can be coupled with a variety of aryl halides or triflates in the presence of a palladium catalyst, a suitable phosphine ligand, and a base to yield N-aryl-N-methyl-4-aminobutanoates. These products can serve as precursors to pharmacologically relevant structures.
Experimental Workflow:
Caption: Workflow for the Buchwald-Hartwig amination.
Detailed Protocol:
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-bromoanisole)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer, heating mantle, condenser.
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To a Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst (e.g., 1-5 mol%), and phosphine ligand (e.g., 1-5 mol%).
-
Add the base (1.5-2.0 eq).
-
Add this compound (1.2 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Expected Outcome:
This protocol allows for the synthesis of a range of N-aryl derivatives of Methyl 4-(methylamino)butanoate. The choice of catalyst, ligand, base, and solvent may require optimization depending on the specific aryl halide used.[17]
Conclusion
This compound is a versatile and valuable building block for the synthesis of a diverse array of organic molecules. The protocols outlined in these application notes for the synthesis of γ-lactams, N-acyl derivatives, and N-aryl derivatives provide a solid foundation for researchers to explore the full synthetic potential of this compound. The ability to access these important structural motifs from a single, readily available precursor makes this compound an indispensable tool in the arsenal of the modern synthetic chemist.
References
-
He, Z.-Y., Jang, H.-C., Teng, L.-S., Wei, Z.-L., & Liao, W.-W. (2021). Controllable Lewis Base Catalyzed Michael Addition of α-Aminonitriles to Activated Alkenes: Facile Synthesis of Functionalized γ-Amino Acid Esters and γ-Lactams. Synthesis, 53(10), 1833–1841.[1]
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link][18]
-
ResearchGate. (n.d.). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. Retrieved from [Link][9]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link][19][20]
-
Royal Society of Chemistry. (2012). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Retrieved from [Link][21]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link][11]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][14]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link][15]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link][17]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link][16]
-
Scribd. (n.d.). Synthetic Chemistry: Formation of The Amide Bond: Advanced Article. Retrieved from [Link][13]
-
PubChem. (n.d.). Methyl 4-(methylamino)butanoate. Retrieved from [Link][3][10]
-
PubChem. (n.d.). 4-(Methylamino)butyric acid hydrochloride. Retrieved from [Link][4][22]
-
Beilstein Journal of Organic Chemistry. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link][6]
-
PubMed Central. (2020). The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. Retrieved from [Link][5]
-
PubChem. (n.d.). Ethyl 4-(methylamino)butanoate hydrochloride. Retrieved from [Link][14][23]
-
PubChemLite. (n.d.). This compound (C6H13NO2). Retrieved from [Link][24][25]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. scbt.com [scbt.com]
- 3. Methyl 4-(methylamino)butanoate | C6H13NO2 | CID 14769104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. atlanchimpharma.com [atlanchimpharma.com]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. γ-Lactam synthesis [organic-chemistry.org]
- 19. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. 4-(Methylamino)butyric acid hydrochloride | C5H12ClNO2 | CID 12626654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Ethyl 4-(methylamino)butanoate hydrochloride | C7H16ClNO2 | CID 14177893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]
Topic: Dosage and Administration of Methyl 4-(methylamino)butanoate Hydrochloride In Vivo
An Application Note and In Vivo Protocol for Researchers
**Abstract
This document provides a comprehensive guide for the in vivo administration and dosage determination of Methyl 4-(methylamino)butanoate hydrochloride. As a methyl ester of 4-(methylamino)butyric acid, a structural analog of γ-aminobutyric acid (GABA), this compound is rationally designed as a prodrug.[1][2] The primary objective of this prodrug strategy is to enhance lipophilicity and membrane permeability, thereby improving oral absorption and bioavailability over its parent compound.[3][4] This guide details the underlying pharmacological principles, formulation strategies, and step-by-step protocols for establishing a safe and effective dosing regimen in preclinical animal models. We will cover protocols for determining the Maximum Tolerated Dose (MTD), conducting pharmacokinetic (PK) analysis, and designing efficacy studies.
Introduction and Scientific Rationale
This compound is the hydrochloride salt of the methyl ester of 4-(methylamino)butyric acid. Its parent compound, 4-(methylamino)butyric acid, is a derivative of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[2] Due to this structural similarity, the parent acid is of significant interest for its potential to modulate GABAergic signaling and treat neurological disorders.[1][5]
However, polar molecules like GABA and its analogs often exhibit poor oral bioavailability due to limited permeability across the gastrointestinal tract and the blood-brain barrier. The esterification of the carboxylic acid group to form Methyl 4-(methylamino)butanoate is a classic prodrug strategy employed to overcome these limitations.[3][4]
The Prodrug Hypothesis:
-
Enhanced Absorption: The methyl ester is more lipophilic than the parent carboxylic acid, facilitating passive diffusion across lipid membranes in the gut.
-
In Vivo Hydrolysis: Once absorbed into systemic circulation, the ester bond is rapidly cleaved by ubiquitous endogenous esterase enzymes (e.g., carboxylesterases) present in the blood, liver, and other tissues, releasing the active parent compound, 4-(methylamino)butyric acid.[3][6]
-
Improved Pharmacokinetics: This approach can lead to more predictable and sustained systemic exposure to the active drug compared to direct administration of the parent acid.[7]
The following diagram illustrates the proposed metabolic activation pathway.
Caption: Proposed in vivo conversion of the prodrug to its active form.
Physicochemical Properties and Formulation
Compound: this compound Molecular Formula: C₆H₁₄ClNO₂[8] Molecular Weight: 167.63 g/mol [8] Form: White crystalline solid[1] Solubility: As a hydrochloride salt, the compound is expected to have good solubility in water and polar solvents.[1]
Vehicle Selection for In Vivo Administration
The choice of vehicle is critical for ensuring the stability and bioavailability of the compound. All vehicles must be sterile and proven safe for the intended route of administration.
| Vehicle | Route(s) | Concentration Range (Typical) | Rationale & Considerations |
| Sterile Saline (0.9% NaCl) | IV, IP, SC, PO | Up to 50-100 mg/mL (solubility dependent) | Primary choice. Isotonic and well-tolerated. Ideal for water-soluble compounds like this HCl salt. |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC | Up to 50-100 mg/mL | Provides buffering capacity which can enhance stability for pH-sensitive compounds. |
| 5% Dextrose in Water (D5W) | IV, IP | Up to 50-100 mg/mL | An alternative isotonic solution. |
| 0.5% Methylcellulose in Water | PO | 1-20 mg/mL | A suspension agent for compounds with lower solubility or to achieve sustained release from the gut. |
Protocol: Preparation of Dosing Solution (Example with Saline)
-
Aseptic Technique: Perform all steps in a laminar flow hood.
-
Calculation: Calculate the required mass of this compound based on the desired concentration and final volume. Example: For 10 mL of a 10 mg/mL solution, weigh 100 mg of the compound.
-
Dissolution: Add the weighed compound to a sterile vial. Add approximately 80% of the final volume of sterile saline.
-
Mixing: Vortex or sonicate gently until the compound is fully dissolved. The solution should be clear and free of particulates.
-
Final Volume: Add sterile saline to reach the final desired volume (q.s.).
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Storage: Store at 2-8°C for short-term use (e.g., <1 week) or at -20°C for longer periods. Stability should be validated.
Protocol 1: Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity or mortality in an acute setting. This is a critical first step to establish a safe dose range for subsequent studies.
Animal Model: Naive healthy mice (e.g., C57BL/6 or CD-1), 8-10 weeks old, one sex to start (e.g., male).
Methodology: Single Ascending Dose Design.
Caption: Workflow for a Single Ascending Dose MTD study.
Step-by-Step Protocol:
-
Animal Acclimatization: Allow animals to acclimate for at least 7 days before the study.
-
Dose Selection: Start with a low dose (e.g., 10 mg/kg). Dose escalation can follow a modified Fibonacci sequence (e.g., 10, 30, 100, 300 mg/kg).
-
Administration: Administer the compound via the intended route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). Include a vehicle-only control group.
-
Observation: Monitor animals closely for the first 4 hours post-dose, and then at regular intervals for up to 72 hours. Record:
-
Clinical signs of toxicity (e.g., lethargy, ataxia, seizures, rough coat).
-
Changes in body weight.
-
Mortality.
-
-
Dose Escalation: If no severe toxicity is observed in a dose cohort, escalate to the next dose level in a new cohort of naive animals.
-
Defining MTD: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe clinical signs of distress.
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Methyl 4-(methylamino)butanoate (Prodrug) and its active metabolite, 4-(methylamino)butyric acid (Parent).
Animal Model: Cannulated rats (e.g., Sprague-Dawley) are preferred for serial blood sampling. If using mice, a terminal bleed design is required.
Methodology:
-
Dose Selection: Choose 1-2 doses below the MTD (e.g., 10 and 50 mg/kg).
-
Administration: Administer the compound via the desired route (e.g., PO and a parallel IV bolus group to determine absolute bioavailability).
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis of the prodrug.
-
Sample Processing: Immediately centrifuge the blood at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentrations of both the prodrug and the parent acid in plasma samples.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
Sample PK Study Design:
| Parameter | Oral (PO) Dosing Group | Intravenous (IV) Dosing Group |
| Dose | 30 mg/kg | 5 mg/kg |
| Vehicle | Sterile Saline | Sterile Saline |
| Animals | n=4 rats per time point (terminal) or n=4 cannulated rats (serial) | n=4 cannulated rats (serial) |
| Blood Sampling Time Points | Pre-dose , 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hr | Pre-dose , 2, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hr |
| Key Parameters to Calculate | Cmax, Tmax, AUC, T₁/₂, Oral Bioavailability (F%) | AUC, Clearance (CL), Volume of Distribution (Vd), T₁/₂ |
Designing Efficacy Studies
Once MTD and PK data are available, efficacy studies can be designed.
-
Model Selection: Choose an animal model relevant to the presumed mechanism of action (e.g., a model of anxiety, epilepsy, or neuropathic pain for a GABAergic compound).
-
Dose-Response: Test at least three dose levels, selected based on the MTD and PK data. Doses should aim to provide sustained exposure above a target concentration (if known from in vitro data).
-
Dosing Regimen: The dosing frequency (e.g., once or twice daily) should be guided by the half-life (T₁/₂) of the active parent compound.
-
Endpoints: Measure relevant pharmacodynamic and behavioral endpoints to assess efficacy. Correlate these endpoints with plasma concentrations of the active drug ("PK/PD modeling").
Conclusion
The successful in vivo evaluation of this compound hinges on a systematic, data-driven approach. By recognizing its role as a prodrug, researchers can design logical experiments to first establish safety (MTD), then characterize its pharmacokinetic profile, and finally, test its efficacy in relevant disease models. The protocols outlined in this guide provide a robust framework for advancing the preclinical development of this promising compound.
References
-
Pardridge, W. M. (1999). Cleavage of tertiary amidomethyl ester prodrugs of carboxylic acids by rat liver homogenates. PubMed. Available at: [Link]
-
Kumar, G. N., et al. (1998). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist. PubMed. Available at: [Link]
-
Jube, S. S. Minimizing Pre-Systemic Metabolism through Prodrugs. Available at: [Link]
-
Majumdar, S., et al. (2004). In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. PubMed. Available at: [Link]
-
PubChem. 4-(Methylamino)butyric acid hydrochloride | C5H12ClNO2 | CID 12626654. Available at: [Link]
-
Ali, A., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. Available at: [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC - PubMed Central. Available at: [Link]
-
Vooturi, S. K., et al. (2010). Synthesis and in vitro evaluation of gabapentin prodrugs that target the human apical sodium-dependent bile acid transporter (hASBT). PubMed. Available at: [Link]
-
Request PDF. (2025, August 6). Synthesis and anticonvulsant activity of prodrug of gabapentin. Available at: [Link]
-
Al-Ghananeem, A. M., et al. (2012). Design, Synthesis and Hydrolytic Behavior of Mutual Prodrugs of NSAIDs with Gabapentin Using Glycol Spacers. PMC - PubMed Central. Available at: [Link]
-
ResearchGate. (2025, October 16). Design, Synthesis and Hydrolytic Behavior of Mutual Prodrugs of NSAIDs with Gabapentin Using Glycol Spacers. Available at: [Link]
Sources
- 1. Buy 4-(Methylamino)butyric acid hydrochloride | 6976-17-6 [smolecule.com]
- 2. 4-(Methylamino)butanoic acid | 1119-48-8 | Benchchem [benchchem.com]
- 3. Minimizing Pre-Systemic Metabolism through Prodrugs [ebrary.net]
- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Cleavage of tertiary amidomethyl ester prodrugs of carboxylic acids by rat liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
Application Notes and Protocols: Methyl 4-(methylamino)butanoate hydrochloride in Cell Culture
Introduction: A Versatile Tool for Probing the GABAergic System
Methyl 4-(methylamino)butanoate hydrochloride is the hydrochloride salt of the methyl ester of 4-(methylamino)butanoic acid. Structurally, it is a derivative of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, featuring a methyl group on the amine.[1] This modification, along with the esterification of the carboxylic acid, creates a molecule with distinct physicochemical properties that may influence its cellular uptake and metabolism.
In biological systems, it is hypothesized that the methyl ester group is readily hydrolyzed by intracellular esterases to yield 4-(methylamino)butanoic acid. This active metabolite, an N-methylated analog of GABA, is expected to act as a precursor or modulator of the GABAergic system.[2] Its primary utility in a research context lies in the investigation of neuropharmacology, particularly in studies related to neurotransmitter modulation and its effects on mood and cognition.[2] These application notes provide a framework for utilizing this compound as a research tool in neuronal cell culture models to explore its neuroprotective, neurodevelopmental, and signaling modulation properties.
Chemical and Physical Properties
A summary of the key properties for this compound is provided below for ease of reference in experimental design.
| Property | Value | Source |
| CAS Number | 89584-24-7 | [3] |
| Molecular Formula | C₆H₁₄ClNO₂ | [3] |
| Molecular Weight | 167.63 g/mol | [3] |
| Alternate Names | 4-Methylamino-butyric acid methyl ester hydrochloride | [3] |
| Purity | Typically ≥95% (Varies by supplier) | N/A |
| Solubility | Soluble in water and polar organic solvents | Inferred |
| Storage | Store at 2-8°C, desiccated | Inferred |
Proposed Mechanism of Action in Cell Culture
The primary proposed mechanism involves the intracellular conversion of the compound to its active form, which then modulates GABAergic signaling. The ester moiety likely enhances cell permeability compared to its parent carboxylic acid. Once inside the cell, ubiquitous esterases are expected to cleave the methyl ester, releasing 4-(methylamino)butanoic acid. This molecule can then potentially act as a direct agonist at GABA receptors or serve as a precursor that influences GABAergic tone, leading to downstream effects on neuronal excitability and function.
Caption: Workflow for the glutamate-induced excitotoxicity assay.
Detailed Protocol: Excitotoxicity Assay
Cell Line: SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™) or primary cortical neurons.
Materials:
-
This compound (Test Compound)
-
SH-SY5Y cells
-
Complete growth medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin
-
Differentiation medium: DMEM/F12, 1% FBS, 10 µM all-trans-Retinoic Acid (RA)
-
Neurobasal medium or equivalent serum-free medium for excitotoxicity experiment
-
L-Glutamic acid or N-Methyl-D-aspartate (NMDA)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates, clear-bottom, black-walled
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Seeding and Differentiation:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 2 x 10⁴ cells/well in complete growth medium.
-
After 24 hours, replace the medium with differentiation medium containing 10 µM RA.
-
Culture for 5-7 days, replacing the differentiation medium every 2-3 days, to induce a neuronal phenotype.
-
-
Compound Pre-treatment:
-
Prepare a stock solution of the Test Compound in sterile water or PBS. Further dilute to working concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in serum-free Neurobasal medium.
-
Carefully remove the differentiation medium from the cells and wash once with sterile PBS.
-
Add 100 µL of the medium containing the various concentrations of the Test Compound to the respective wells. Include a "Vehicle Control" (medium only) and a "Positive Toxin Control" (medium only at this stage).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Induction of Excitotoxicity:
-
Prepare a high-concentration glutamate solution (e.g., 200 µM) or NMDA (e.g., 100 µM) in Neurobasal medium.
-
Remove the pre-treatment medium from all wells.
-
Add the glutamate/NMDA solution to all wells except the "Vehicle Control" wells. Add fresh medium to the "Vehicle Control" wells.
-
Incubate for 15-30 minutes at 37°C. The exact duration and concentration should be optimized for the specific cell line to achieve ~50-70% cell death. [4]
-
-
Washout and Post-Incubation:
-
Gently remove the glutamate/NMDA solution and wash the cells twice with warm PBS to remove the excitotoxin.
-
Re-apply the appropriate medium with the Test Compound or vehicle to each well as in the pre-treatment step.
-
Incubate for an additional 24 hours.
-
-
Assessment of Cell Viability:
-
Measure cytotoxicity by quantifying LDH release into the culture supernatant according to the manufacturer's protocol. [5] * Briefly, transfer a portion of the supernatant to a new plate, add the LDH reaction mixture, incubate, and measure absorbance.
-
Calculate percent cytotoxicity relative to the "Positive Toxin Control" (100% cytotoxicity) and "Vehicle Control" (0% cytotoxicity). A dose-dependent decrease in cytotoxicity in the presence of the Test Compound indicates a neuroprotective effect.
-
Application 2: Modulation of Neurite Outgrowth
Scientific Rationale: GABAergic signaling plays a crucial role in neuronal development, including the regulation of neurite extension and branching. [6][7]Depending on the developmental stage and receptor subtype activated, GABA can either promote or inhibit neurite growth. [8]This protocol allows for the quantitative assessment of this compound's effect on neurite outgrowth in a neuronal cell model.
Experimental Workflow: Neurite Outgrowth Assay
Caption: Workflow for the neurite outgrowth and analysis assay.
Detailed Protocol: Neurite Outgrowth Assay
Cell Line: SH-SY5Y human neuroblastoma cell line.
Materials:
-
This compound (Test Compound)
-
SH-SY5Y cells
-
Complete growth medium
-
Differentiation medium (DMEM/F12, 1% FBS, 10 µM RA)
-
Poly-L-lysine or other appropriate coating substrate
-
48- or 96-well imaging plates
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization/Blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% Bovine Serum Albumin)
-
Primary antibody: Anti-β-III Tubulin (a neuron-specific marker)
-
Secondary antibody: Alexa Fluor-conjugated (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Seeding:
-
Coat wells of an imaging plate with Poly-L-lysine according to the manufacturer's instructions.
-
Seed SH-SY5Y cells at a low density (e.g., 5 x 10³ cells/well for a 96-well plate) to ensure individual cells and their processes can be clearly visualized.
-
Allow cells to adhere for 24 hours in complete growth medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Test Compound in differentiation medium (e.g., 0.1 µM to 100 µM). Include a vehicle control.
-
Replace the growth medium with the treatment media.
-
Incubate for 72 hours to allow for neurite extension.
-
-
Immunofluorescence Staining:
-
Carefully wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-β-III Tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS. Leave the final wash on the cells for imaging.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope, capturing multiple random fields per well.
-
Use image analysis software to quantify neurite outgrowth. Key parameters to measure include:
-
Total neurite length per neuron.
-
Number of primary neurites per neuron.
-
Number of branch points per neuron.
-
-
Compare the measurements from treated groups to the vehicle control to determine if the compound promotes or inhibits neurite growth. Studies have shown that GABA can induce neurite outgrowth in SH-SY5Y cells. [9]
-
References
- Bettler, B., Kaupmann, K., & Bowery, N. (1998). GABAB receptors: from structure to function. Current Opinion in Neurobiology.
Sources
- 1. 4-(Methylamino)butyric acid | C5H11NO2 | CID 70703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. GABAergic Control of Neurite Outgrowth and Remodeling During Development and Adult Neurogenesis: General Rules and Differences in Diverse Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA Expression Dominates Neuronal Lineage Progression in the Embryonic Rat Neocortex and Facilitates Neurite Outgrowth via GABAA Autoreceptor/Cl− Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurite outgrowth-regulating properties of GABA and the effect of serum on mouse spinal cord neurons in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exosome-Mediated Activation of Neuronal Cells Triggered by γ-Aminobutyric Acid (GABA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust and Reproducible Analysis of Methyl 4-(methylamino)butanoate hydrochloride using Liquid Chromatography
Abstract
This guide provides detailed protocols for the quantitative analysis of Methyl 4-(methylamino)butanoate hydrochloride, a small, polar, and basic compound. Due to its hydrophilic nature, this analyte exhibits poor retention on conventional reversed-phase liquid chromatography (RPLC) columns, often eluting in or near the solvent front. To overcome this challenge, this document presents two robust and validated liquid chromatography methods: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC). We will delve into the mechanistic principles behind each technique, provide step-by-step experimental protocols, and discuss the rationale for parameter selection, enabling researchers, scientists, and drug development professionals to achieve accurate and reproducible results.
Introduction: The Challenge of Polar Analyte Retention
This compound is a chemical entity characterized by a secondary amine and a methyl ester functional group.[1][2][3] In solution, particularly at acidic to neutral pH, the secondary amine is protonated, rendering the molecule cationic and highly polar. This high polarity is the primary obstacle in traditional RPLC, which relies on hydrophobic interactions between the analyte and a nonpolar stationary phase (e.g., C18).[4] Polar compounds have a strong affinity for the polar mobile phase and are therefore poorly retained.
To achieve reliable separation and quantification, alternative chromatographic strategies are necessary. This note details two such strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It is an excellent choice for retaining and separating highly polar compounds.[5][6][7]
-
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): This method modifies a standard RPLC setup by introducing an ion-pairing reagent into the mobile phase. This reagent forms a neutral complex with the charged analyte, enhancing its retention on a nonpolar stationary phase.[8][9]
General Analytical Workflow
The overall process for analyzing this compound follows a standardized workflow, from initial sample handling to final data interpretation. This ensures consistency and minimizes potential sources of error.
Caption: General workflow for the LC analysis of Methyl 4-(methylamino)butanoate HCl.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle and Rationale
HILIC is a powerful mode of separation for polar and hydrophilic compounds.[10] The mechanism involves the partitioning of the analyte from a mobile phase high in organic solvent (typically acetonitrile) into a water-enriched layer immobilized on the surface of a polar stationary phase.[5] For our cationic analyte, secondary electrostatic interactions (both attractive and repulsive) with the stationary phase can also contribute to the separation. We recommend an amide-based stationary phase as it offers excellent retention and peak shape for polar bases and is generally more robust than unbonded silica phases.[7]
HILIC Experimental Protocol
A. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
B. Chromatographic Conditions The following table summarizes the recommended starting conditions for the HILIC method.
| Parameter | Recommended Condition | Rationale |
| Column | Amide-bonded silica column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) | Provides robust retention and excellent peak shape for polar amines.[7] |
| Mobile Phase A | 10 mM Ammonium formate + 0.1% Formic acid in Water | Buffered aqueous phase to control pH and ionic strength, improving peak shape. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | High organic content drives HILIC retention. Acid modifier suppresses silanol activity. |
| Gradient | 95% B to 70% B over 5 minutes, then re-equilibrate | Starts with high organic for strong retention, gradually increases water to elute the analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak efficiency and reduces mobile phase viscosity. |
| Injection Vol. | 2 µL | Small volume to minimize peak distortion. Adjust based on concentration.[11] |
| Sample Diluent | 90:10 Acetonitrile:Water | High organic content prevents peak splitting and broadening. Crucial for HILIC. |
| Detector | UV at 205 nm or Mass Spectrometer (ESI+) | Analyte lacks a strong chromophore, requiring low UV wavelength or MS. HILIC mobile phases are MS-compatible.[10] |
C. Step-by-Step Procedure
-
Mobile Phase Preparation:
-
For Mobile Phase A: Dissolve the appropriate amount of ammonium formate in ultrapure water to make a 10 mM solution. Add formic acid to a final concentration of 0.1% (v/v).
-
For Mobile Phase B: Add 1 mL of formic acid to 999 mL of acetonitrile.
-
Filter both mobile phases through a 0.22 µm filter and degas.
-
-
Standard Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in the sample diluent (90:10 Acetonitrile:Water).
-
Perform serial dilutions from the stock solution to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) using the same diluent.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the sample diluent to achieve a concentration within the calibration range.
-
Vortex to dissolve and filter through a 0.22 µm syringe filter before injection.
-
-
System Operation:
-
Equilibrate the column with the initial mobile phase composition (95% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the standards and samples according to the defined sequence.
-
Method 2: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)
Principle and Rationale
IP-RPLC is an effective technique for retaining ionic and highly polar substances on a conventional RPLC column (e.g., C18).[9] The method involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to that of the analyte. For our positively charged analyte, a negatively charged alkyl sulfonate (e.g., sodium 1-octanesulfonate) is ideal. The sulfonate's anionic head interacts with the analyte's cation, while its hydrophobic alkyl tail interacts with the C18 stationary phase, effectively retaining the entire ion pair.[8][9] The mobile phase pH must be controlled to ensure the analyte remains ionized.
Caption: Contrasting retention mechanisms in HILIC vs. IP-RPLC for a polar cation.
IP-RPLC Experimental Protocol
A. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Sodium 1-octanesulfonate (Ion-pair reagent, HPLC grade)
-
Potassium dihydrogen phosphate (Buffer salt, HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
Ultrapure water (18.2 MΩ·cm)
B. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 end-capped column (e.g., Purospher® STAR RP-18 endcapped, 5 µm, 4.6 x 250 mm) | Standard stationary phase for reversed-phase and ion-pair chromatography. |
| Mobile Phase | 25 mM KH₂PO₄ + 10 mM Sodium 1-octanesulfonate in 70:30 Water:Methanol, pH adjusted to 3.0 | Buffered aqueous/organic mix. pH 3.0 ensures the amine is fully protonated. The ion-pair reagent provides retention.[9] |
| Mode | Isocratic | Simplifies the method and improves reproducibility once conditions are optimized. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjust as needed based on analyte concentration and system performance. |
| Sample Diluent | Mobile Phase | Prevents peak shape distortion by ensuring solvent compatibility. |
| Detector | UV at 205 nm | Low wavelength detection is necessary due to the lack of a strong chromophore. |
C. Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Weigh and dissolve potassium dihydrogen phosphate and sodium 1-octanesulfonate in the water portion of the mobile phase.
-
Adjust the pH to 3.0 using dilute phosphoric acid.
-
Add the required volume of methanol.
-
Filter the final mobile phase through a 0.45 µm filter and degas.
-
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in the mobile phase.
-
Perform serial dilutions to create calibration standards using the mobile phase as the diluent.
-
Prepare unknown samples by dissolving them in the mobile phase to a concentration within the calibration range. Filter all solutions.
-
-
System Operation:
-
Crucial Step: Equilibrate the C18 column with the ion-pair containing mobile phase for an extended period (at least 30-60 minutes) before the first injection. This is essential to saturate the stationary phase with the ion-pair reagent, ensuring stable and reproducible retention times.
-
Inject a few conditioning samples before starting the formal analysis sequence.
-
Run the calibration standards and samples.
-
After analysis, flush the column thoroughly with a methanol/water mixture (without buffer or ion-pair reagent) to prevent salt precipitation and extend column life.
-
Method Validation and Trustworthiness
To ensure the trustworthiness of either protocol, a formal method validation should be conducted according to ICH guidelines. Key parameters to assess include:
-
Specificity: Ensure no interference from diluents or matrix components at the analyte's retention time.
-
Linearity: Demonstrate a linear relationship between concentration and peak area over the intended range (e.g., R² > 0.995).
-
Accuracy: Determine the closeness of test results to the true value, often assessed through spike/recovery experiments.
-
Precision: Measure the method's repeatability (intra-day) and intermediate precision (inter-day), typically expressed as %RSD.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establish the lowest concentration that can be reliably detected and quantified.
Conclusion
The analysis of this compound requires specialized chromatographic approaches to overcome its inherent polarity. Both HILIC and IP-RPLC are superior alternatives to standard RPLC.
-
HILIC is often the preferred method, especially when coupling with mass spectrometry, due to its use of volatile mobile phases and high organic content which enhances ESI efficiency.[10]
-
IP-RPLC is a highly robust and reliable technique for UV-based quantification. Its main drawbacks are the need for long equilibration times and the fact that ion-pairing reagents are non-volatile and can suppress MS signals.
The choice between these methods will depend on the available instrumentation (LC-UV vs. LC-MS), required sensitivity, and the specific goals of the analysis. Both protocols provided here offer a solid foundation for developing a validated, high-quality analytical method for this challenging compound.
References
- Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
- Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. ()
- Combined ion-pair extraction and gas chromatography-mass spectrometry for the simultaneous determination of diamines, polyamines and aromatic amines in Port wine and grape juice. PubMed. ()
- Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. SciSpace. ()
- This compound | C6H14ClNO2. PubChem. ()
- This compound | CAS 89584-24-7. Santa Cruz Biotechnology. ()
- Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv, Cambridge Open Engage. ()
- Hydrophilic interaction liquid chromatography (HILIC)
- Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other. Agilent Technologies. ()
- Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich. ()
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. ()
- Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters.
- Complete Monograph Methods. Merck Millipore. ()
- This compound (C6H13NO2). PubChemLite. ()
Sources
- 1. This compound | C6H14ClNO2 | CID 21932544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. scispace.com [scispace.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. merckmillipore.com [merckmillipore.com]
Application Note: High-Resolution Mass Spectrometry for the Analysis of Methyl 4-(methylamino)butanoate hydrochloride
Abstract
This application note provides a comprehensive guide to the analysis of Methyl 4-(methylamino)butanoate hydrochloride, a compound of interest in pharmaceutical and neuroscience research, using high-resolution mass spectrometry.[1] We detail optimized protocols for sample preparation, direct infusion electrospray ionization-mass spectrometry (ESI-MS) for initial characterization, and a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for sensitive quantification and structural confirmation. The methodologies presented herein are designed to be a validated starting point for researchers and drug development professionals, ensuring data integrity and reproducibility.
Introduction
This compound is a small molecule with a chemical formula of C6H14ClNO2 and a molecular weight of 167.63 g/mol .[2][3] Its non-salt form, Methyl 4-(methylamino)butanoate, has a monoisotopic mass of 131.0946 Da.[4] The presence of a secondary amine and an ester functional group makes it a polar molecule, amenable to analysis by electrospray ionization mass spectrometry.[5] Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography, offers the specificity and sensitivity required for these applications.[5] This note outlines a systematic approach to developing a reliable mass spectrometry-based analytical workflow for this compound.
Chemical Properties and Expected Ionization
| Property | Value | Source |
| Chemical Formula | C6H14ClNO2 | PubChem[2] |
| Molecular Weight | 167.63 g/mol | Santa Cruz Biotechnology[3] |
| Monoisotopic Mass (free base) | 131.0946 Da | PubChem[4] |
| Predicted [M+H]+ (free base) | 132.1019 m/z | PubChemLite[6] |
| Predicted [M+Na]+ (free base) | 154.0839 m/z | PubChemLite[6] |
Given the presence of a basic secondary amine, Methyl 4-(methylamino)butanoate is expected to readily ionize in positive ion mode ESI to form a protonated molecule, [M+H]+.[7] The hydrochloride salt form will dissociate in solution, and the resulting free amine will be available for protonation.
Experimental Workflow
The overall analytical workflow for the characterization and quantification of this compound is depicted below.
Caption: Overall experimental workflow for the mass spectrometric analysis of this compound.
Sample Preparation Protocol
Proper sample preparation is critical to avoid ion suppression and ensure accurate results, especially when dealing with hydrochloride salts which are non-volatile.[8]
Objective: To prepare a stock solution and working standards of this compound suitable for ESI-MS analysis.
Materials:
-
This compound (CAS: 89584-24-7)[3]
-
LC-MS grade Methanol
-
LC-MS grade Water
-
LC-MS grade Formic Acid
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials with PTFE septa[8]
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve the solid in 10 mL of a 50:50 (v/v) mixture of methanol and water in a volumetric flask. This solvent mixture is compatible with ESI and helps in the dissolution of the salt.[9]
-
-
Working Solutions:
-
Prepare a series of working solutions by serial dilution of the stock solution with 50:50 methanol:water containing 0.1% formic acid. The addition of formic acid aids in the protonation of the analyte, enhancing the ESI signal in positive ion mode.[7][10]
-
For direct infusion, a concentration of 1-10 µg/mL is typically sufficient.
-
For LC-MS/MS, prepare calibration standards covering the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).[11]
-
-
Final Sample Matrix:
-
Ensure the final sample solvent is compatible with the initial mobile phase conditions for LC-MS analysis to maintain good peak shape.[12]
-
Direct Infusion ESI-MS Analysis
Direct infusion is a rapid method to confirm the molecular weight of the analyte and optimize MS parameters.
Objective: To determine the accurate mass of the protonated molecule and identify potential adducts.
Protocol:
-
Instrument Setup:
-
Configure a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) for ESI in positive ion mode.
-
-
Infusion:
-
Infuse a 1 µg/mL working solution of this compound at a flow rate of 5-10 µL/min.
-
-
Mass Spectrometer Parameters (Typical):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 - 4.5 kV
-
Sheath Gas Flow Rate: 10-15 arbitrary units
-
Auxiliary Gas Flow Rate: 2-5 arbitrary units
-
Capillary Temperature: 275 - 325 °C
-
Mass Range: 50 - 500 m/z
-
Expected Results: The primary ion observed should be the protonated free base [C6H13NO2 + H]+ at an m/z of approximately 132.1019.[6] Other potential adducts, such as the sodium adduct [M+Na]+ at m/z 154.0839, may also be present.[6]
LC-MS/MS Method Development and Protocol
For robust quantification and confirmation in complex matrices, an LC-MS/MS method is the gold standard.[5]
Objective: To develop a selective and sensitive LC-MS/MS method for the quantification of Methyl 4-(methylamino)butanoate.
Liquid Chromatography
Protocol:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size) is a good starting point for polar small molecules.[11]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[11]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.4 mL/min[11]
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
This gradient is designed to retain the polar analyte while eluting more hydrophobic matrix components later, reducing ion suppression.[13]
Tandem Mass Spectrometry (MS/MS)
Protocol:
-
Precursor Ion Selection:
-
Select the protonated molecule [M+H]+ at m/z 132.1 as the precursor ion for fragmentation.
-
-
Collision-Induced Dissociation (CID):
-
Fragment the precursor ion using an inert gas (e.g., argon or nitrogen). The collision energy should be optimized to yield characteristic product ions.
-
-
Multiple Reaction Monitoring (MRM):
-
Monitor specific precursor-to-product ion transitions for quantification (quantifier) and confirmation (qualifier).
-
Predicted Fragmentation Pathway: The fragmentation of protonated Methyl 4-(methylamino)butanoate is expected to occur via characteristic pathways for esters and amines.[14] Alpha-cleavage adjacent to the nitrogen is a common fragmentation route for amines.[14][15]
Caption: Proposed fragmentation pathway for the protonated molecule of Methyl 4-(methylamino)butanoate.
MRM Transitions:
| Transition | Purpose |
| 132.1 -> 100.1 | Quantifier |
| 132.1 -> 70.1 | Qualifier |
| 132.1 -> 44.1 | Qualifier |
The selection of these transitions provides high specificity for the target analyte.
Conclusion
This application note provides a detailed and scientifically grounded framework for the mass spectrometric analysis of this compound. The protocols for sample preparation, direct infusion ESI-MS, and LC-MS/MS are designed to be robust and adaptable to various research and development needs. By following these guidelines, researchers can achieve accurate and reliable characterization and quantification of this important small molecule.
References
- Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
- PubChem. This compound.
- Santa Cruz Biotechnology. This compound.
- G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis.
- Benchchem. Navigating the Maze of N-Methylation: A Comparative Guide to Mass Spectrometry Characterization.
- ChemicalBook. This compound.
- Drug Target Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- National Institutes of Health. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
- Harvard University. Sample Preparation | Harvard Center for Mass Spectrometry.
- Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson.
- Chem-Impex. 4-(Methylamino)butyric acid hydrochloride.
- SONAR. (2011). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines.
- ACS Publications. Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides.
- ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS.
- PubChem. Ethyl 4-(methylamino)butanoate hydrochloride.
- Springer. (2013, August 6). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.
- ResearchGate. (2016, July 12). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters.
- Organomation. Mass Spectrometry Sample Preparation Guide.
- Mass Spectrometry. SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES.
- Wikipedia. Electrospray ionization.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- PubChemLite. This compound (C6H13NO2).
- ResearchGate. (2005). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS.
- Wikipedia. Fragmentation (mass spectrometry).
- Santa Cruz Biotechnology. This compound.
- PubChem. Methyl 4-(methylamino)butanoate.
- NIST. Butanoic acid, methyl ester.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H14ClNO2 | CID 21932544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Methyl 4-(methylamino)butanoate | C6H13NO2 | CID 14769104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 7. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 8. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tecan.com [tecan.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(methylamino)butanoate hydrochloride
Welcome to the technical support guide for the synthesis of Methyl 4-(methylamino)butanoate hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield and purity.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, which typically proceeds via the reductive amination of Methyl 4-oxobutanoate with methylamine.
Q1: My reaction yield is consistently low. What are the primary causes and how can I fix this?
Low yield is a frequent challenge stemming from several factors, primarily incomplete reaction, side product formation, or losses during workup and purification.
Probable Cause 1: Incomplete Imine Formation The first step of reductive amination is the reversible formation of an imine intermediate from Methyl 4-oxobutanoate and methylamine.[1] The equilibrium of this reaction is critical.
-
Scientific Rationale: The reaction is pH-sensitive. Weakly acidic conditions (pH 4-6) are optimal to protonate the carbonyl oxygen, making the carbon more electrophilic for the amine to attack, while not excessively protonating the amine nucleophile, which would render it unreactive.[1] The removal of water also drives the equilibrium towards the imine.
-
Recommended Actions:
-
pH Control: Add a mild acid like acetic acid to buffer the reaction mixture. Monitor the pH to maintain it within the 4-6 range.
-
Dehydration: If your solvent system allows, use a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to sequester the water byproduct and shift the equilibrium.
-
Probable Cause 2: Ineffective Reduction of the Imine The choice and handling of the reducing agent are paramount for high yield.
-
Scientific Rationale: The reducing agent must selectively reduce the imine C=N bond without reducing the starting keto-ester. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice as it is a mild reductant that is particularly effective for reductive aminations.[1][2] It is less likely to reduce the starting aldehyde/ketone compared to a harsher reagent like sodium borohydride (NaBH₄).[3][4]
-
Recommended Actions:
-
Switch to STAB: If using NaBH₄, consider switching to NaBH(OAc)₃. It is less water-sensitive than NaBH₄ (though it will decompose in methanol) and can be added in one pot with the amine and carbonyl.[2][3]
-
Staged Addition (for NaBH₄): If you must use NaBH₄, allow the imine to form completely before adding the reducing agent. Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting aldehyde before introducing NaBH₄.[3][4]
-
Probable Cause 3: Side Reactions The primary side reaction is the dialkylation of the amine, where the desired product, a secondary amine, reacts with another molecule of the starting aldehyde to form a tertiary amine.
-
Scientific Rationale: This occurs when the newly formed secondary amine is more nucleophilic than the starting primary amine and successfully competes for the remaining aldehyde.
-
Recommended Actions:
-
Control Stoichiometry: Use a slight excess of the primary amine (methylamine) to ensure it outcompetes the secondary amine product for the aldehyde. A 1.1 to 1.5 molar equivalent of methylamine is a good starting point.
-
Slow Aldehyde Addition: Add the Methyl 4-oxobutanoate slowly to the reaction mixture containing the methylamine. This maintains a low concentration of the aldehyde, favoring the reaction with the more abundant primary amine.
-
Q2: My final product is difficult to purify. How can I improve the isolation of the hydrochloride salt?
Purification issues often arise from persistent impurities or challenges in crystallizing the final salt.
Probable Cause 1: Contamination with Unreacted Starting Materials or Byproducts If the reaction is not driven to completion, you will have a mixture of the starting aldehyde, the desired amine, and potentially the over-alkylated tertiary amine.
-
Scientific Rationale: The polarity differences between these compounds may not be sufficient for easy separation by standard silica gel chromatography, especially if they are all in their free-base form.
-
Recommended Actions:
-
Acid-Base Extraction: Before final crystallization, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., ethyl acetate). Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate and extract all amine species into the aqueous layer, leaving the unreacted neutral aldehyde in the organic layer.[5]
-
Basify and Re-extract: Separate the aqueous layer, basify it with a base like NaOH or Na₂CO₃ to a pH >10 to deprotonate the amine hydrochlorides back to their free-base forms.[5]
-
Final Extraction: Extract the free amines back into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. This provides a much cleaner crude product.
-
Probable Cause 2: Difficulty with Crystallization The hydrochloride salt may fail to crystallize or may "oil out" of solution.
-
Scientific Rationale: The choice of solvent is critical for crystallization. The ideal solvent should fully dissolve the compound when hot but have low solubility when cold. The presence of water can also inhibit crystallization.
-
Recommended Actions:
-
Anhydrous HCl: After obtaining the purified free-base amine, dissolve it in a dry, non-protic solvent like diethyl ether or ethyl acetate. Add a solution of anhydrous HCl (e.g., 4M HCl in dioxane or HCl gas bubbled through the solvent).[6]
-
Solvent Screening: If the salt oils out, experiment with different solvent systems. Isopropanol is often a preferred solvent for recrystallizing hydrochloride salts.[7] Adding a non-polar co-solvent like diethyl ether or hexanes can often induce precipitation.[7]
-
Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If you have a small amount of pure solid, add a "seed" crystal to initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
The most common and reliable method is the one-pot direct reductive amination of Methyl 4-oxobutanoate.[1]
-
Mechanism: This process involves mixing the aldehyde (Methyl 4-oxobutanoate), the amine (methylamine), and a selective reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) in a suitable solvent.[3] The reaction proceeds through the in situ formation of an imine, which is immediately reduced to the secondary amine.[1] This one-pot approach is efficient and avoids the need to isolate the unstable imine intermediate.[1]
Q2: Which reducing agent is best? A comparison.
The choice of reducing agent significantly impacts selectivity, safety, and reaction conditions.
| Reducing Agent | Pros | Cons | Recommended Solvent |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Mild and selective for imines over ketones/aldehydes.[1][2] Allows for a one-pot reaction. | More expensive; moisture-sensitive.[3] | Dichloromethane (DCM), Dichloroethane (DCE), THF[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in weakly acidic conditions, selective for imines.[8] | Highly toxic (releases HCN gas upon acidification during workup).[1] | Methanol, Ethanol[3] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde if not controlled.[3][4] Requires a two-step procedure (imine formation first). | Methanol, Ethanol[3] |
Verdict: For both safety and efficiency, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior choice for this synthesis.[2][4]
Q3: How do I effectively monitor the reaction's progress?
Monitoring the reaction is crucial to know when it is complete and to avoid unnecessary heating or side reactions.
-
Thin-Layer Chromatography (TLC): This is the most common method.
-
Procedure: Spot the reaction mixture alongside the starting material (Methyl 4-oxobutanoate) on a silica plate.
-
Interpretation: Use a mobile phase like 10-20% Methanol in Dichloromethane. Visualize with a potassium permanganate (KMnO₄) stain. The starting aldehyde will appear as a spot, while the product amine will appear as a different spot (typically with a lower Rf value). The reaction is complete when the starting material spot has disappeared.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more definitive information. It can confirm the disappearance of starting materials and the appearance of the product peak with the correct mass-to-charge ratio.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A small aliquot can be taken from the reaction, the solvent evaporated, and the residue dissolved in CDCl₃. The disappearance of the characteristic aldehyde proton peak (~9.8 ppm) from Methyl 4-oxobutanoate is a clear indicator of reaction completion.
Detailed Protocol: Optimized Synthesis
This protocol uses the preferred one-pot method with Sodium triacetoxyborohydride.
Materials:
-
Methyl 4-oxobutanoate (1.0 eq)
-
Methylamine (2.0 M solution in THF, 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Acetic Acid (catalytic amount, ~0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
4M HCl in 1,4-Dioxane
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 4-oxobutanoate (1.0 eq) and anhydrous DCM.
-
Add the methylamine solution (1.2 eq) and acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In portions, carefully add Sodium triacetoxyborohydride (1.5 eq) to the flask. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free-base amine.
-
Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Slowly add 4M HCl in dioxane (1.1 eq) while stirring.
-
The hydrochloride salt should precipitate. If it does not, cool the flask in an ice bath and scratch the inside with a glass rod.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in vacuo to yield pure this compound.
References
-
Reductive amination. In: Wikipedia. Accessed January 2, 2026. [Link]
- Moran, E. J. (1975). Purification of secondary alkyl amines. U.S.
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Accessed January 2, 2026. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Caron, E. L. (1969). Separation and purification of secondary alkyl primary amines. U.S.
- Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters, 45(22), 4267-4270.
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
Sodium triacetoxyborohydride. In: Wikipedia. Accessed January 2, 2026. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl 4-(methylamino)butanoate hydrochloride
Introduction: Methyl 4-(methylamino)butanoate hydrochloride (CAS No: 89584-24-7) is a crucial chemical intermediate, frequently utilized in the synthesis of pharmaceuticals and other fine chemicals.[1] Notably, it serves as a precursor in the development of neuroactive compounds and is structurally related to intermediates used in the synthesis of drugs like Gabapentin.[2][3] The purity of this compound is paramount, as even trace impurities can have significant impacts on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth, experience-based answers to common purification challenges, offering troubleshooting strategies and validated protocols for researchers in synthetic and process chemistry.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the properties and handling of this compound.
Q1: What are the fundamental physicochemical properties of this compound?
A1: Understanding the basic properties of the compound is the first step in designing a robust purification strategy. Key properties are summarized in the table below. The compound is a salt, which dictates its high melting point and general solubility characteristics—typically soluble in polar protic solvents and less soluble in nonpolar organic solvents.
| Property | Value | Source(s) |
| CAS Number | 89584-24-7 | [4][5] |
| Molecular Formula | C₆H₁₄ClNO₂ | [4][6] |
| Molecular Weight | 167.63 g/mol | [4][7] |
| Appearance | Solid | [7] |
| Synonyms | 4-Methylamino-butyric acid methyl ester hydrochloride | [5] |
Q2: What are the most likely impurities I will encounter after synthesis?
A2: Impurities are typically remnants of the synthetic process. Common synthesis routes, such as the esterification of 4-(methylamino)butyric acid with methanol in the presence of thionyl chloride or HCl gas, can introduce specific impurities.[1]
-
Unreacted Starting Materials: Residual 4-(methylamino)butyric acid or its hydrochloride salt.
-
Reagents and By-products: Excess thionyl chloride by-products or other catalysts. If organic bases like triethylamine (TEA) are used, these can be persistent and difficult to detect by UV-based methods like TLC or HPLC.[8]
-
Side-Reaction Products: Formation of dimers or oligomers. Intramolecular cyclization could potentially form N-methyl-2-pyrrolidinone, especially under thermal stress.
-
Residual Solvents: Solvents used during the reaction or initial workup (e.g., methanol, diethyl ether, dichloromethane).
Q3: What is the most effective and scalable purification technique for this compound?
A3: For a crystalline solid like this compound, recrystallization is the most robust, cost-effective, and scalable purification method.[1] The principle relies on the difference in solubility between the desired compound and impurities in a chosen solvent system at different temperatures. A well-designed recrystallization can efficiently remove both more-soluble and less-soluble impurities.
Q4: How can I reliably assess the purity of my final product?
A4: A multi-pronged approach is necessary for a trustworthy purity assessment. No single technique is sufficient.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR not only confirm the structure of the desired compound but can also reveal the presence of impurities, even those without a chromophore for HPLC detection.
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities. The related compound, 4-(methylamino)butyric acid hydrochloride, has a reported melting point of 124-126 °C, providing a useful reference point.
-
LC-MS: Provides mass data for the main peak and any impurity peaks, aiding in their identification.[10]
Section 2: Troubleshooting Guide for Purification
This section provides solutions to specific problems encountered during the purification workflow.
Problem 1: My product is an oil or a waxy/sticky solid, not the expected crystalline powder.
This is a frequent issue with amino acid derivatives, often stemming from factors that inhibit the formation of a stable crystal lattice.[8]
-
Potential Cause A: Residual Solvent.
-
Why it happens: Solvents trapped within the solid can act as a plasticizer, disrupting crystallization.
-
Solution: Dry the material under high vacuum for an extended period (12-24 hours). Gentle heating (e.g., 30-40 °C) can be applied if the compound is thermally stable, but care must be taken to avoid melting or degradation.
-
-
Potential Cause B: Hygroscopicity.
-
Why it happens: Amine salts are often hygroscopic and readily absorb atmospheric moisture, which can prevent solidification.[8]
-
Solution: Conduct the final stages of purification (filtration, drying) under an inert, dry atmosphere (e.g., nitrogen or argon). Store the final product in a desiccator with a strong drying agent. Using anhydrous solvents for the recrystallization is critical.[8]
-
-
Potential Cause C: High Impurity Load.
-
Why it happens: Impurities, especially if they are oils themselves, can interfere with crystal nucleation and growth, resulting in an "oiling out" phenomenon.[8]
-
Solution: Attempt to purify a small sample using a different technique. If recrystallization fails, column chromatography on silica gel may be an option, though it can be challenging for highly polar salts. Alternatively, try precipitating the compound by dissolving the oil in a minimal amount of a polar solvent (like methanol or ethanol) and adding it dropwise to a large volume of a stirred, cold, non-polar anti-solvent (like diethyl ether or tert-butyl methyl ether).[1]
-
Problem 2: My recrystallization yield is extremely low.
-
Potential Cause A: The compound is too soluble in the chosen solvent.
-
Why it happens: If the compound remains highly soluble even at low temperatures, it will not crystallize out of solution effectively.
-
Solution:
-
Use a Mixed-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., methanol) at an elevated temperature. Then, slowly add a "poor" anti-solvent (e.g., diethyl ether) until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly. This carefully controlled supersaturation is key.
-
Reduce Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude material. Excess solvent will retain more product in the solution upon cooling.
-
-
-
Potential Cause B: Premature or overly rapid crystallization.
-
Why it happens: Crash cooling the solution leads to the formation of very fine, needle-like crystals or an amorphous powder that is difficult to filter and wash effectively, leading to mechanical loss.
-
Solution: Allow the solution to cool to room temperature slowly, without disturbance. Once at room temperature, place it in a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal recovery. Insulating the flask can further slow the cooling process.
-
Problem 3: While dissolving the hydrochloride salt in water, a different solid precipitates.
-
Potential Cause: Crystallization of the free amino acid.
-
Why it happens: Dissolving an amino acid hydrochloride salt in neutral water can shift the equilibrium, causing deprotonation of the ammonium group. If the resulting free amino acid (zwitterion) is less soluble in water than the salt form, it will crystallize out. This is a known phenomenon based on the phase diagrams of amino acid-HCl-water systems.[9][11]
-
Solution: Use a slightly acidified aqueous solvent for dissolution. Adding a small amount of dilute hydrochloric acid to the water will suppress the deprotonation by Le Châtelier's principle, ensuring the compound remains in its highly soluble hydrochloride salt form.[9]
-
Section 3: Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization using a Mixed-Solvent System
This protocol is designed to maximize both purity and recovery.
-
Solvent Selection: A common and effective system is Methanol (dissolving solvent) and Diethyl Ether (anti-solvent). Ensure both solvents are anhydrous.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of warm methanol (e.g., start with 10-15 mL) and stir until the solid is completely dissolved. Do not overheat, as this can promote ester hydrolysis. A temperature of 40-50 °C is usually sufficient.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount (e.g., 1-2% by weight) of activated carbon. Stir for 5-10 minutes at temperature, then remove the carbon by hot filtration through a pad of Celite®. This step must be done quickly to prevent premature crystallization.
-
Induce Supersaturation: While stirring the warm methanolic solution, slowly add diethyl ether dropwise until a persistent cloudiness (turbidity) is observed.
-
Re-homogenization: Add a few drops of warm methanol to re-dissolve the precipitate until the solution is just clear again. This brings the solution to a critical saturation point.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Large, well-formed crystals should appear.
-
Maximize Recovery: Once the flask has reached room temperature, place it in a refrigerator (4 °C) for several hours, or preferably overnight, to maximize crystal deposition.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Purity Assessment by HPLC (Illustrative Method)
This provides a starting point for method development. The exact conditions may need optimization.
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for polar to moderately non-polar small molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides an acidic mobile phase to ensure the amine is protonated and gives sharp peak shapes. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic modifier for elution. |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 5 minutes. | A broad gradient is effective for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 210 nm | Detects the ester carbonyl group, as the molecule lacks a strong chromophore. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Section 4: Visual Workflow for Purification Strategy
The following diagram outlines the decision-making process when purifying crude this compound.
Caption: Decision workflow for purifying this compound.
References
-
Vera, C. B., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]
-
SynZeal. (n.d.). Gabapentin Impurities. Retrieved from [Link]
- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
-
Pharmaffiliates. (n.d.). Gabapentin-impurities. Retrieved from [Link]
-
PubChem. (n.d.). This compound. CID 21932544. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (n.d.). US6881861B2 - Method of purifying glutamic acid by transition recrystallization.
-
WAPharma. (n.d.). The Manufacturing Process of High-Purity Gabapentin: From Synthesis to Quality Control. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(methylamino)butanoate hydrochloride. CID 14177893. Retrieved from [Link]
-
RSC Publishing. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-(Methylamino)butyric acid hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(methylamino)butanoate. CID 14769104. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
Sources
- 1. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 2. Gabapentin Impurities | SynZeal [synzeal.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 89584-24-7 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C6H14ClNO2 | CID 21932544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. METHYL 4-(METHYLAMINO)BUTANOATE HCL | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. 89584-24-7|this compound|BLD Pharm [bldpharm.com]
- 11. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Methyl 4-(methylamino)butanoate hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(methylamino)butanoate hydrochloride. This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and impurity formation during the synthesis process. Our focus is on providing practical, evidence-based solutions to ensure the desired product quality and yield.
Introduction to Synthetic Strategies
The synthesis of this compound is primarily achieved through two common pathways:
-
N-Alkylation: This route involves the reaction of a primary amine (methylamine) with an alkyl halide, typically methyl 4-chlorobutanoate.
-
Reductive Amination: This method utilizes a keto-ester, methyl 4-oxobutanoate, which reacts with methylamine to form an intermediate imine that is subsequently reduced to the target secondary amine.
Each of these synthetic routes presents a unique set of challenges and can lead to the formation of specific impurities. Understanding the origin and chemical nature of these impurities is crucial for developing effective purification strategies and ensuring the final product meets the required specifications.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during your synthesis.
Part 1: Impurities in the N-Alkylation Synthesis Route
Question 1: I am seeing a significant amount of a higher molecular weight impurity in my final product when using the N-alkylation route. What is it and how can I prevent its formation?
Answer:
The most common higher molecular weight impurity in the N-alkylation synthesis of this compound is the over-alkylation product, Methyl 4-(dimethylamino)butanoate .
-
Causality: This occurs because the product, a secondary amine, is often more nucleophilic than the starting primary amine (methylamine).[1] This makes it competitive in reacting with the starting material, methyl 4-chlorobutanoate, leading to the formation of a tertiary amine. In some cases, further reaction can lead to a quaternary ammonium salt.
Visualizing the Side Reaction:
Caption: N-Alkylation side reaction leading to over-alkylation.
Troubleshooting and Prevention:
-
Control Stoichiometry: Use a significant excess of methylamine relative to methyl 4-chlorobutanoate. This increases the probability of the alkyl halide reacting with the primary amine rather than the secondary amine product. A molar ratio of 3:1 to 5:1 (methylamine:alkyl halide) is a good starting point.
-
Slow Addition: Add the methyl 4-chlorobutanoate to the solution of methylamine slowly and at a controlled temperature. This helps to maintain a high concentration of the primary amine throughout the reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired mono-alkylation. However, this may also decrease the overall reaction rate, so optimization is necessary.
Purification Strategy:
-
Acid-Base Extraction: The basicity of the primary, secondary, and tertiary amines can be exploited for separation.
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the solution with a dilute aqueous acid (e.g., 1M HCl). All amine species will be protonated and move to the aqueous layer.
-
Carefully basify the aqueous layer with a base like NaOH to a pH that selectively deprotonates the primary and secondary amines, leaving the more basic tertiary amine protonated. This can be challenging and requires careful pH control.
-
Alternatively, after basifying to free all amines, a careful fractional distillation under reduced pressure can be employed, as the boiling points of the primary, secondary, and tertiary amines will differ.
-
-
Chromatography: Normal-phase column chromatography on silica gel can be effective in separating the primary, secondary, and tertiary amines.[2] A mobile phase system of hexane and ethyl acetate with a small amount of a volatile amine like triethylamine (to prevent peak tailing) is a good starting point.[2]
Question 2: My final product is a salt, but it's not crystalline and appears oily. How can I obtain a solid hydrochloride salt?
Answer:
The formation of an oily product instead of a crystalline solid for an amine hydrochloride can be due to the presence of impurities or residual solvent/water.
Troubleshooting and Purification:
-
Ensure Purity of the Free Base: Before forming the hydrochloride salt, ensure the free amine, Methyl 4-(methylamino)butanoate, is as pure as possible using the methods described in the previous question.
-
Anhydrous Conditions: When forming the hydrochloride salt, it is crucial to use anhydrous conditions. Dissolve the purified free base in a dry, water-immiscible solvent like diethyl ether or isopropanol.[3] Then, bubble dry HCl gas through the solution or add a solution of HCl in a dry solvent (e.g., HCl in diethyl ether).
-
Recrystallization: If the initial salt is oily or impure, recrystallization is a powerful purification technique.
-
Solvent Selection: The ideal solvent for recrystallization will dissolve the hydrochloride salt at elevated temperatures but have low solubility at cooler temperatures. For amine hydrochlorides, polar solvents like ethanol, methanol, or isopropanol, or a mixture of these with a less polar co-solvent like diethyl ether or ethyl acetate, are often effective.[3][4]
-
Protocol:
-
Dissolve the crude hydrochloride salt in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Part 2: Impurities in the Reductive Amination Synthesis Route
Question 3: My reductive amination reaction is incomplete, and I have unreacted methyl 4-oxobutanoate in my product. How can I remove it?
Answer:
Unreacted methyl 4-oxobutanoate is a common impurity if the reductive amination reaction does not go to completion. Its removal is essential for obtaining a pure product.
Troubleshooting and Prevention:
-
Reaction Conditions:
-
pH Control: The formation of the intermediate imine is pH-dependent. The reaction is typically carried out in a slightly acidic medium (pH 4-6) to facilitate both imine formation and the stability of the reducing agent.[5]
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices as they are selective for the imine over the ketone.[3][6] NaBH(OAc)₃ is often preferred as it is less toxic and the reaction can be carried out in a wider range of solvents.[6]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or GC-MS can help determine the point of completion.
-
Purification Strategy:
-
Acid-Base Extraction: This is a very effective method to separate the basic amine product from the neutral keto-ester starting material.
-
After the reaction work-up, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while the unreacted methyl 4-oxobutanoate will remain in the organic layer.
-
Separate the layers. The aqueous layer containing the purified product can then be basified with NaOH to regenerate the free amine, which can be extracted back into an organic solvent.
-
The final hydrochloride salt can then be formed as previously described.
-
Visualizing the Purification Workflow:
Caption: Acid-base extraction workflow for purification.
Question 4: I'm seeing an impurity with a mass corresponding to the reduction of the starting ketone. What is this and how can I avoid it?
Answer:
This impurity is likely methyl 4-hydroxybutanoate , which is formed by the reduction of the ketone functional group of the starting material, methyl 4-oxobutanoate.
-
Causality: While reducing agents like NaBH₃CN and NaBH(OAc)₃ are selective for the imine, they can still reduce the ketone, especially if the reaction conditions are not optimal (e.g., pH is too low, or a stronger reducing agent like NaBH₄ is used without careful control).[3][6]
Troubleshooting and Prevention:
-
Use a Selective Reducing Agent: As mentioned, NaBH₃CN or NaBH(OAc)₃ are the preferred reagents for their selectivity.
-
Stepwise Procedure: To minimize the reduction of the starting ketone, you can perform the reaction in two steps. First, allow the imine to form completely by stirring the methyl 4-oxobutanoate and methylamine together for a period of time (monitor by TLC or NMR). Then, add the reducing agent.
-
Control pH: Maintain a slightly acidic pH to favor imine formation and stability relative to the ketone.
Purification Strategy:
-
Chromatography: Column chromatography on silica gel can be used to separate the more polar methyl 4-hydroxybutanoate from the desired amine product. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) should provide good separation.
-
Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure may be a viable purification method for the free base amines.
Part 3: Analytical Characterization of Impurities
Question 5: How can I identify the common impurities in my reaction mixture?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for the robust identification and quantification of impurities.
Analytical Techniques:
| Technique | Application |
| Thin-Layer Chromatography (TLC) | A quick and easy method for monitoring reaction progress and getting a preliminary idea of the number of components in a mixture. Staining with ninhydrin can be used to visualize primary and secondary amines. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | An excellent technique for separating and identifying volatile impurities. The mass spectrometer provides molecular weight and fragmentation information, which is crucial for structural elucidation.[7][8] |
| High-Performance Liquid Chromatography (HPLC) | A versatile and widely used method for separating and quantifying impurities. Different column chemistries (e.g., C18, diol, cyano) and mobile phase modifiers can be used to achieve separation of the starting materials, product, and impurities.[2][6][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are powerful tools for the structural confirmation of the final product and the identification of impurities if they are present in sufficient quantities. Characteristic chemical shifts can help distinguish between the desired product and its potential impurities.[4][10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a highly effective tool for impurity profiling.[7] |
Expected Analytical Data for Key Compounds:
| Compound | Expected ¹H NMR Features | Expected Mass Spec (EI) m/z |
| Methyl 4-(methylamino)butanoate | Singlet for N-CH₃, triplet for O-CH₂, multiplets for the other CH₂ groups. | 131 (M⁺) |
| Methyl 4-(dimethylamino)butanoate | Singlet for N(CH₃)₂, triplet for O-CH₂, multiplets for the other CH₂ groups. | 145 (M⁺) |
| Methyl 4-oxobutanoate | Singlet for O-CH₃, triplet for the CH₂ adjacent to the ester, triplet for the CH₂ adjacent to the ketone. | 116 (M⁺) |
| Methyl 4-hydroxybutanoate | Singlet for O-CH₃, triplet for the CH₂ adjacent to the ester, multiplet for the CH₂ adjacent to the hydroxyl group, signal for the OH proton. | 118 (M⁺) |
Note: The exact chemical shifts will depend on the solvent used.
Conclusion
The successful synthesis of this compound requires careful control of reaction conditions to minimize the formation of impurities. By understanding the potential side reactions and implementing appropriate purification and analytical techniques, researchers can consistently obtain a high-purity product. This guide provides a framework for troubleshooting common issues, but it is important to note that each synthesis may require specific optimization.
References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
MOLBASE. (n.d.). methyl 4-hydroxybutanoate|925-57-5. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
-
Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80–89. [Link]
-
Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (n.d.). Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen. Retrieved from [Link]
-
University of Missouri System. (2020, October 23). Amine Extraction in the Laboratory. Organic Chemistry II. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). ethyl 4-dimethylamino-2-methylbutanoate. Retrieved from [Link]
-
Unknown. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Zhang, S., et al. (n.d.). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry. [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
LookChem. (n.d.). Methyl 4-(dimethylamino)butanoate. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-dimethylaminobenzoate. Retrieved from [Link]
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
-
NIST. (n.d.). 4-Hydroxybutanoic acid, 2TMS derivative. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 4-(dimethylamino)-3-methyl-2-oxo-3-butenoate. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]
-
Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(methylamino)butanoate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved from [Link]
-
PubChem. (n.d.). (E)-methyl 4-(dimethylamino)but-2-enoate. Retrieved from [Link]
-
ACS Publications. (2020, August 14). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry | Organic Process Research & Development. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate.
- Google Patents. (n.d.). WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines.
-
BMRB. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(dimethylamino)-2-methylbutanoate. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution | Journal of the American Chemical Society. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-HYDROXY-3-METHYL-BUT-2-ENOIC-ACID - Optional[13C NMR]. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(dimethylamino)-4-(oxan-4-yl)butanoate. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate C13 13-C nmr. Retrieved from [Link]
-
ResearchGate. (2025, November 13). Direct reductive amination of ketones with amines by reductive aminases. Retrieved from [Link]
-
ACS Publications. (2018, October 26). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases | ACS Catalysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Retrieved from [Link]
Sources
- 1. CAS 925-57-5: methyl 4-hydroxybutanoate | CymitQuimica [cymitquimica.com]
- 2. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 10. scienceopen.com [scienceopen.com]
Technical Support Center: Methyl 4-(methylamino)butanoate hydrochloride
Welcome to the technical support center for Methyl 4-(methylamino)butanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address challenges in your experimental work.
I. Understanding the Stability Profile of this compound
This compound possesses two primary functional groups susceptible to degradation: a methyl ester and a secondary amine. Understanding the reactivity of these groups under various stress conditions is fundamental to designing stable formulations and developing robust analytical methods. The principal degradation pathways to consider are hydrolysis of the ester, oxidation of the secondary amine, and intramolecular cyclization.
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[1][2] These studies are typically conducted under conditions more severe than accelerated stability testing to elicit degradation.[2]
II. Predicted Degradation Pathways
Based on the chemical structure of this compound, three primary degradation pathways are anticipated.
Caption: Predicted degradation pathways of Methyl 4-(methylamino)butanoate.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the stability testing and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products I should expect to see?
A1: Based on the structure, the three most probable degradation products are:
-
4-(Methylamino)butanoic acid: Formed via hydrolysis of the methyl ester.
-
N-methyl-2-pyrrolidone (a γ-lactam): Resulting from intramolecular cyclization. This is particularly favored under thermal or basic conditions.
-
Oxidative degradants: Such as the corresponding N-oxide or the demethylated product, Methyl 4-aminobutanoate, especially in the presence of oxidizing agents.
Q2: I am observing a new peak in my HPLC chromatogram during a stability study. How do I identify it?
A2: The first step is to compare its retention time with that of the parent compound. A new peak suggests the formation of a degradation product. To identify it, consider the following:
-
Mass Spectrometry (LC-MS): This is the most powerful technique for identifying unknown peaks. By determining the mass-to-charge ratio (m/z) of the new peak, you can infer its molecular weight and compare it to the predicted degradation products.
-
Forced Degradation Studies: Run forced degradation studies under specific conditions (acid, base, oxidation, heat, light) as outlined in the protocols below. This will help you to selectively generate the different types of degradation products and match the retention time of the unknown peak to a peak in one of the stressed samples.[1][3]
Q3: My assay results show a loss of the parent compound, but I don't see any major degradation peaks. What could be the reason?
A3: This could be due to several factors:
-
Degradation products are not UV-active: If you are using a UV detector, it's possible that the degradation products do not have a chromophore and therefore are not detected. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector.
-
Formation of volatile degradation products: Some degradation products, like methanol from hydrolysis or formaldehyde from oxidative demethylation, are volatile and will not be detected by standard HPLC methods.
-
Precipitation of degradation products: The degradation product may not be soluble in the sample diluent and could have precipitated out.
-
Degradation product is retained on the column: The degradation product may be strongly retained on the HPLC column under your current method conditions.
Q4: What are the ideal stress conditions for forced degradation studies of this compound?
A4: The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[4] You may need to adjust the conditions based on the stability of your specific sample. Recommended starting conditions are provided in the experimental protocols section.
Troubleshooting Common Experimental Issues
| Problem | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[2] |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of reagent). |
| Poor peak shape for the parent compound or degradation products in HPLC. | Inappropriate mobile phase pH, column choice, or sample diluent. | Ensure the mobile phase pH is appropriate for the pKa of the analytes. Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl). Ensure the sample diluent is compatible with the mobile phase. |
| Irreproducible results in stability studies. | Inconsistent experimental conditions (temperature, light exposure), sample preparation, or analytical method variability. | Tightly control all experimental parameters. Ensure the analytical method is validated for robustness.[5] Use a well-maintained and calibrated HPLC system. |
IV. Experimental Protocols for Forced Degradation Studies
These protocols are designed as a starting point for conducting forced degradation studies on this compound. The extent of degradation should be monitored, and conditions should be adjusted to achieve the target degradation of 5-20%.[4]
Caption: General workflow for forced degradation studies.
Protocol 1: Hydrolytic Degradation
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before dilution and analysis.[4]
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before dilution and analysis.[4]
-
Protocol 2: Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points.
-
Dilute the samples with mobile phase for analysis.
Protocol 3: Thermal Degradation
-
Place the solid drug substance in a controlled temperature oven at 80°C.
-
For solution stability, incubate the stock solution at 80°C.
-
Withdraw samples at appropriate time points.
-
For the solid sample, dissolve it in an appropriate solvent before analysis.
Protocol 4: Photolytic Degradation
-
Expose the solid drug substance and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4]
-
A typical exposure is 1.2 million lux hours and 200 watt-hours/square meter.
-
Include a control sample protected from light (e.g., wrapped in aluminum foil).
-
At the end of the exposure period, prepare the samples for analysis.
V. Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[6] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.
Key Considerations for Method Development:
-
Column Selection: A C18 column is a good starting point. If co-elution is observed, screen other column chemistries.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is typically used in reversed-phase HPLC.
-
pH of Mobile Phase: The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte and its degradation products, leading to reproducible retention times and good peak shapes.
-
Detection: A photodiode array (PDA) detector is useful for assessing peak purity. LC-MS is invaluable for the identification of degradation products.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
VI. References
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
StabilityHub. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Available at: [Link]
-
StabilityHub. (2025). Building a Troubleshooting Knowledge Base for Stability Laboratories. Available at: [Link]
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutical & Biological Research, 8(2), 1-13. Available at: [Link]
-
Palucki, M., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276-9. Available at: [Link]
-
Scribd. (n.d.). Stability-Indicating Assays: LC Troubleshooting. Available at: [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
An, D. K., & Kim, Y. G. (2002). A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion. The Journal of Organic Chemistry, 67(18), 6582-4. Available at: [Link]
-
Veeprho. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]
-
Wikipedia. (n.d.). Lactam. Available at: [Link]
-
Royal Society of Chemistry. (2023). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Green Chemistry. Available at: [Link]
-
MDPI. (2010). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules, 15(3), 1835-1845. Available at: [Link]
-
Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Available at: [Link]
-
PubMed. (2016). A novel N-terminal degradation reaction of peptides via N-amidination. Bioorganic & Medicinal Chemistry Letters, 26(7), 1734-1737. Available at: [Link]
-
Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 249-255. Available at: [Link]
-
ResearchGate. (2022). N-methylation in amino acids and peptides: Scope and limitations. Available at: [Link]
-
PubMed. (1993). Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes. Diabetes, 42(4), 594-603. Available at: [Link]
-
PubMed. (2015). Oxidative degradation of N(ε)-fructosylamine-substituted peptides in heated aqueous systems. Amino Acids, 47(6), 1165-76. Available at: [Link]
-
ResearchGate. (2014). Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. Available at: [Link]
-
Royal Society of Chemistry. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(10), 1731-1741. Available at: [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]
-
MDPI. (2019). N-Dealkylation of Amines. Molecules, 24(21), 3948. Available at: [Link]
-
Solubility of Things. (n.d.). Methyl 4-aminobutanoate. Available at: [Link]
-
ResearchGate. (2018). Stability-Indicating Assays. Available at: [Link]
-
ResearchGate. (2013). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Available at: [Link]
-
Royal Society of Chemistry. (2013). Analytical Methods. Available at: [Link]
-
Ecopar. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 58(4), 200-204. Available at: [Link]
-
YouTube. (2018). Stability Indicating Methods. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-aminobutanoate. Available at: [Link]
-
PubChemLite. (n.d.). This compound. Available at: [Link]
-
MDPI. (2020). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. Molecules, 25(18), 4227. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-(methylamino)butanoate. Available at: [Link]
-
Zenodo. (1993). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]
-
The Athenaeum - University of the Incarnate Word. (2019). Synthesis of Poly-N-Methylated Peptides Against Malaria. Available at: [Link]
-
ChemRxiv. (2022). Kinetics of alkaline hydrolysis of synthetic organic esters. Available at: [Link]
-
ChemRxiv. (2023). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. Available at: [Link]
Sources
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. m.youtube.com [m.youtube.com]
"Solubility issues with Methyl 4-(methylamino)butanoate hydrochloride in experiments"
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Methyl 4-(methylamino)butanoate hydrochloride. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-proven insights to help you overcome common experimental hurdles.
Understanding the Molecule: Physicochemical Properties
This compound is the hydrochloride salt of the methyl ester of 4-(methylamino)butanoic acid. The presence of the hydrochloride salt significantly influences its physicochemical properties, particularly its solubility.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 167.63 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Storage | Inert atmosphere, 2-8°C | [4] |
| Predicted pKa (related acid) | 4.42 ± 0.10 (for 4-(Methylamino)butyric acid) | [5] |
Note: The provided pKa is for the related carboxylic acid and should be used as an estimation. The basic pKa of the secondary amine is critical for understanding pH-dependent solubility and is likely in the range of 9-11, typical for secondary amines.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What is the best solvent to use?
A1: As a hydrochloride salt, this compound is expected to have good solubility in aqueous solutions due to the ionization of the amine group. Water is a good starting point. For cell-based assays and other experiments requiring a stock solution, Dimethyl Sulfoxide (DMSO) is also a common choice. One supplier suggests a solubility of up to 25 mg/mL in both water and DMSO.[3] However, if you encounter issues, consider the following:
-
Sonication: Gentle sonication can help break up solid particles and accelerate dissolution.[3]
-
Warming: Gently warming the solution to 37°C can also increase the rate of dissolution. However, be cautious with prolonged heating to avoid potential degradation.[3]
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents, as water content can sometimes affect the solubility of hydrochloride salts in organic solvents.
Q2: My compound dissolves initially in my buffer, but then a precipitate forms. What is happening?
A2: This phenomenon is likely due to a change in the solution's pH, leading to what is known as "salt disproportionation."[3] Here's the underlying mechanism:
-
The Role of pH: this compound is a salt of a weak base (the methylamino group). In acidic to neutral solutions, the amine is protonated (R-NH₂⁺-CH₃), making it charged and readily soluble in aqueous media.
-
Conversion to Free Base: If the pH of your buffer is near or above the pKa of the methylamino group, the equilibrium will shift, causing the proton to dissociate. This converts the soluble salt into the neutral, "free base" form of the molecule (R-NH-CH₃).
-
Precipitation: The free base form is often significantly less soluble in aqueous solutions than the hydrochloride salt, leading to its precipitation out of the solution.[3][6]
To avoid this, ensure the pH of your buffer system is well below the pKa of the amine. A buffer with a pH in the range of 4-6 is generally a safer choice than phosphate buffers that are often used at physiological pH (around 7.4).[3]
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my cell culture medium. How can I prevent this?
A3: This is a common issue when working with compounds that have lower aqueous solubility. The high concentration of the compound in DMSO keeps it in solution, but upon dilution into the aqueous environment of the cell culture medium, it can "crash out." Here are some strategies to mitigate this:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in pre-warmed (37°C) culture medium.[4]
-
Dropwise Addition with Mixing: Add the stock solution dropwise to the culture medium while gently vortexing or swirling. This helps to avoid localized high concentrations that can trigger precipitation.[4]
-
Lower Final Solvent Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, to minimize solvent-induced precipitation and potential cytotoxicity.[3]
-
Impact of Serum: Be aware that components in fetal bovine serum (FBS) can sometimes interact with your compound, affecting its solubility.[7][8][9] If you observe precipitation only in the presence of serum, you may need to optimize the serum concentration or test different lots.
Troubleshooting Guide: Step-by-Step Protocols
This section provides detailed protocols for preparing solutions and troubleshooting common solubility issues.
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is recommended for applications where an aqueous solution is required.
-
Determine the appropriate buffer: Select a buffer with a pH well below the estimated pKa of the amine group (e.g., 0.1 M acetate buffer, pH 5.0).[3]
-
Prepare the buffer: Prepare the chosen buffer at the desired concentration and pH.
-
Weigh the compound: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the weighed compound to a portion of the prepared buffer. Vortex or stir until fully dissolved.
-
Aid dissolution (if necessary): If dissolution is slow, use a sonication water bath for 5-10 minutes.[3] Gentle warming to 37°C can also be applied.[3]
-
Final volume adjustment: Once completely dissolved, add the remaining buffer to achieve the final desired concentration.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any remaining micro-precipitates.
Protocol 2: Preparation of a DMSO Stock Solution and Dilution into Aqueous Media
This is a common procedure for cell-based assays.
-
Prepare DMSO stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-25 mg/mL).[3] Use sonication if needed to ensure complete dissolution.
-
Pre-warm aqueous media: Warm your cell culture medium or buffer to 37°C.
-
Intermediate dilution (optional but recommended): To minimize the risk of precipitation, first prepare an intermediate dilution of the stock solution in DMSO or the final aqueous medium.
-
Final dilution: Add the required volume of the DMSO stock solution dropwise to the pre-warmed aqueous medium while gently mixing.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤0.1%) to avoid artifacts.[3]
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your cells.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering solubility issues with this compound.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 89584-24-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 89584-24-7|this compound|BLD Pharm [bldpharm.com]
- 5. 4-(Methylamino)butyric acid | 1119-48-8 [chemicalbook.com]
- 6. ovid.com [ovid.com]
- 7. Effect of serum on the intracellular pH of BALB/c-3T3 cells: serum deprivation causes changes in sensitivity of cells to serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-(methylamino)butanoate hydrochloride
Welcome to the technical support center for the synthesis and optimization of Methyl 4-(methylamino)butanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient production of your target molecule.
I. Synthetic Strategy Overview
The most common and efficient pathway to synthesize this compound involves a two-step process. This strategy is often preferred due to the commercial availability of the starting materials and the generally high yields achievable.
-
Step 1: Fischer Esterification of 4-aminobutanoic acid (GABA) to produce Methyl 4-aminobutanoate hydrochloride.
-
Step 2: N-methylation of Methyl 4-aminobutanoate hydrochloride, typically via the Eschweiler-Clarke reaction, to yield the final product, this compound.
Caption: Overall synthetic workflow for this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, categorized by the reaction step.
Step 1: Fischer Esterification of 4-Aminobutanoic Acid
Objective: To convert the carboxylic acid functionality of 4-aminobutanoic acid into a methyl ester in the presence of an acid catalyst.
Q1: My Fischer esterification reaction is showing low conversion, and I still have a significant amount of starting material. What could be the cause?
A1: Low conversion in Fischer esterification is a common issue and can be attributed to several factors:
-
Insufficient Acid Catalyst: The reaction is acid-catalyzed. An inadequate amount of catalyst, such as anhydrous HCl, will result in a slow reaction rate.
-
Presence of Water: The Fischer esterification is a reversible reaction where water is a byproduct.[1] The presence of water in the reaction mixture, either from wet reagents or solvent, will shift the equilibrium back towards the starting materials, thus reducing the yield of the ester.
-
Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium. Esterification of amino acids can be slower than that of simple carboxylic acids.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous methanol and dry HCl gas. If using thionyl chloride (SOCl₂) to generate HCl in situ, ensure the SOCl₂ is fresh and the methanol is dry.
-
Increase Catalyst Concentration: Carefully increase the amount of HCl catalyst. A common procedure involves bubbling anhydrous HCl gas through the methanol solution at a low temperature before adding the amino acid.[2]
-
Extend Reaction Time and/or Increase Temperature: Refluxing the reaction mixture for an extended period (e.g., 12-24 hours) is often necessary to drive the reaction to completion.[2]
-
Water Removal: While technically challenging for this specific reaction on a lab scale, using a Dean-Stark apparatus with a suitable solvent could remove water azeotropically and drive the equilibrium forward.[1]
Q2: I am observing the formation of a significant amount of a white precipitate that is insoluble in my reaction mixture. What is this?
A2: The starting material, 4-aminobutanoic acid, is a zwitterion and has limited solubility in methanol. The precipitate is likely unreacted starting material. As the reaction proceeds and the hydrochloride salt of the amino acid is formed, its solubility in methanol should increase. Vigorous stirring and ensuring a sufficient amount of methanol are crucial.
Step 2: N-methylation via Eschweiler-Clarke Reaction
Objective: To selectively introduce a methyl group onto the primary amine of Methyl 4-aminobutanoate hydrochloride. The Eschweiler-Clarke reaction is a reductive amination that uses formaldehyde as the carbon source and formic acid as the reducing agent.[3][4][5]
Q3: My Eschweiler-Clarke reaction is resulting in a mixture of the desired monomethylated product and a significant amount of the dimethylated byproduct. How can I improve the selectivity for the monomethylated product?
A3: The formation of the tertiary amine (dimethylated product) can be favored in the Eschweiler-Clarke reaction.[4] However, controlling the reaction conditions can enhance the selectivity for the secondary amine (monomethylated product).
-
Stoichiometry of Reagents: The ratio of formaldehyde and formic acid to the starting amine is critical. Using a large excess of both reagents will drive the reaction towards the dimethylated product.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can also favor the formation of the more thermodynamically stable tertiary amine.
Troubleshooting Steps:
| Parameter | To Favor Monomethylation (Secondary Amine) | To Favor Dimethylation (Tertiary Amine) |
| Formaldehyde | Use a controlled amount (e.g., 1.0-1.2 equivalents) | Use a significant excess |
| Formic Acid | Use a slight excess (e.g., 1.5-2.0 equivalents) | Use a significant excess |
| Temperature | Lower reaction temperature (e.g., 60-80 °C) | Higher reaction temperature (e.g., 80-100 °C)[5][6] |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Longer reaction times |
Q4: I am concerned about the potential for hydrolysis of the methyl ester group under the reaction conditions of the Eschweiler-Clarke reaction. Is this a valid concern?
A4: Yes, this is a valid concern. The Eschweiler-Clarke reaction is typically performed in an aqueous acidic environment, which can lead to the hydrolysis of the ester functionality, especially at elevated temperatures.[7][8][9]
Mitigation Strategies:
-
Control Reaction Temperature: Avoid excessively high temperatures. Maintain the reaction temperature in the range of 80-100°C.[5][6]
-
Minimize Reaction Time: Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
-
Modified Workup: During the workup, neutralize the excess formic acid with a base (e.g., sodium bicarbonate or sodium carbonate) at a low temperature to minimize base-catalyzed hydrolysis of the ester.
Q5: The workup of my Eschweiler-Clarke reaction is complicated, and I am having difficulty isolating the product as the hydrochloride salt.
A5: A proper workup procedure is crucial for isolating the desired product in good purity and as the hydrochloride salt.
Recommended Workup Procedure:
-
Cool the reaction mixture to room temperature.
-
Carefully add water and basify the solution to a pH of approximately 11 with a suitable base (e.g., NaOH or K₂CO₃) to neutralize the formic acid and deprotonate the amine.
-
Extract the free amine into an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic solvent under reduced pressure to obtain the free amine as an oil or solid.
-
To form the hydrochloride salt, dissolve the free amine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) and bubble anhydrous HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether). The hydrochloride salt should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Sources
- 1. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 2. prepchem.com [prepchem.com]
- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Sciencemadness Discussion Board - Eschweiler-Clarke for Ethyl or Propyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. portal.amelica.org [portal.amelica.org]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
Navigating Unexpected Outcomes with Methyl 4-(methylamino)butanoate Hydrochloride: A Technical Support Guide
Welcome to the technical support center for Methyl 4-(methylamino)butanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a Senior Application Scientist, I understand that even with the most meticulously planned experiments, unexpected results can occur. This resource is structured to provide you with not just procedural steps, but the underlying scientific rationale to diagnose and resolve common challenges encountered when working with this compound. Our goal is to empower you with the knowledge to ensure the integrity and success of your experiments.
Troubleshooting Guide: From Unexpected Results to Solutions
This section addresses specific issues that may arise during the use of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield or No Reaction in N-Acylation or N-Alkylation Reactions
You've attempted to acylate or alkylate the secondary amine of this compound, but the reaction has resulted in a low yield of the desired product or a significant amount of unreacted starting material.
Potential Causes:
-
Incomplete neutralization of the hydrochloride salt: The starting material is a hydrochloride salt, meaning the secondary amine is protonated. For it to act as a nucleophile, it must be deprotonated to the free amine. An insufficient amount of base will result in incomplete conversion to the free amine, thus limiting the extent of the reaction.
-
Steric hindrance: While the secondary amine is generally reactive, bulky acylating or alkylating agents can hinder the reaction.
-
Inappropriate solvent: The choice of solvent can significantly impact reaction rates. A solvent that does not adequately dissolve the reactants or is not suitable for the reaction conditions can lead to poor outcomes.
-
Low reaction temperature: The reaction may require more energy to overcome the activation barrier.
Troubleshooting Protocol:
-
Ensure Complete Deprotonation:
-
Use at least one equivalent of a non-nucleophilic base to neutralize the hydrochloride salt. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Consider a pre-neutralization step: Dissolve the this compound in a suitable solvent and add the base. Stir for 15-30 minutes before adding the electrophile.
-
For sensitive reactions, you can extract the free amine into an organic solvent after neutralization with an aqueous base, dry the organic layer, and use the resulting solution directly.
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Monitor for potential side reactions at elevated temperatures.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices for these reactions. Ensure your starting material and reagents are soluble in the chosen solvent.
-
Concentration: Very dilute conditions can slow down bimolecular reactions. If practical, increase the concentration of your reactants.
-
-
Choice of Reagents:
-
For acylations, consider using a more reactive acylating agent, such as an acid chloride or anhydride, in the presence of a base like pyridine or TEA.
-
For alkylations, be aware that the product, a tertiary amine, can be more nucleophilic than the starting secondary amine, potentially leading to over-alkylation. Using the alkylating agent as the limiting reagent can sometimes help mitigate this. Reductive amination is a valuable alternative for controlled alkylation.
-
Issue 2: Presence of an Unexpected Side Product with a Mass Loss of 32 Da
You observe a significant impurity in your reaction mixture or purified product that, upon mass spectrometry analysis, shows a molecular weight that is 32 Da less than your expected product (or 32 Da less than the starting material if the reaction failed).
Potential Cause:
-
Intramolecular Cyclization (Lactam Formation): The most probable cause is the formation of N-methyl-2-pyrrolidone. This occurs via an intramolecular nucleophilic attack of the secondary amine on the ester carbonyl group, with the elimination of methanol (CH₃OH, molecular weight 32). This reaction can be catalyzed by either acid or base and is often promoted by heat.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting lactam formation.
Preventative Measures:
-
Control Temperature: Avoid excessive heating of the reaction mixture. If heating is necessary, use the lowest effective temperature and monitor the reaction progress closely.
-
Choice of Base: When deprotonating the starting material, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of smaller amines like triethylamine, especially if the subsequent reaction is slow.
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, as water can facilitate side reactions.
-
Protecting Groups: For multi-step syntheses where the secondary amine needs to be preserved, consider protecting it with a suitable protecting group, such as a Boc or Cbz group, which can be removed at a later stage.
Issue 3: Product Instability During Workup or Purification
Your desired product appears to have formed in the reaction mixture (as determined by TLC or LC-MS of an aliquot), but it degrades during aqueous workup or chromatographic purification.
Potential Cause:
-
Hydrolysis of the Methyl Ester: The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, which will convert it to the corresponding carboxylic acid. This is a common issue during aqueous workups or if using protic solvents in chromatography.
Hydrolysis Mitigation Strategies:
| Condition | Risk | Mitigation Strategy |
| Acidic Workup | Protonation of the amine can make the ester more susceptible to hydrolysis. | Use a dilute, weak acid (e.g., dilute citric acid) for a short duration at low temperatures. Alternatively, use a non-acidic workup if possible. |
| Basic Workup | Saponification of the ester to the carboxylate salt. | Use a mild base like sodium bicarbonate for neutralization and avoid strong bases like NaOH or KOH. Perform the workup at low temperatures (0-5 °C) and minimize contact time. |
| Chromatography | Silica gel can be acidic and may cause degradation of sensitive compounds. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%). Alternatively, consider using neutral alumina for purification. |
Experimental Protocol: Neutralization of Silica Gel for Chromatography
-
Prepare a slurry of silica gel in the desired mobile phase.
-
Add triethylamine to the slurry to a final concentration of 0.5% (v/v).
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the treated silica gel slurry.
-
Equilibrate the column with the mobile phase containing 0.5% triethylamine before loading the sample.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
As an amino acid ester hydrochloride, it is a salt and generally stable. However, to ensure its longevity and purity, it should be stored in a cool, dry place, away from moisture. The recommended storage temperature is typically 2-8°C under an inert atmosphere. It is hygroscopic, so it's crucial to keep the container tightly sealed.
Q2: How can I confirm the purity of my starting material?
The purity of this compound can be assessed using several analytical techniques:
-
¹H NMR: This will confirm the structure and can reveal the presence of organic impurities.
-
HPLC-MS: This is a sensitive method to detect and quantify impurities.
-
Melting Point: A sharp melting point is indicative of high purity. The reported melting point is around 46-48°C.
Q3: What are the likely impurities in commercially available this compound?
Potential impurities could include:
-
Starting materials from its synthesis.
-
The corresponding carboxylic acid, 4-(methylamino)butanoic acid hydrochloride, from hydrolysis.
-
N-methyl-2-pyrrolidone from intramolecular cyclization during synthesis or storage.
Q4: Can I use this compound in peptide synthesis?
Yes, but with caution. The secondary amine makes it a less reactive nucleophile than a primary amine, and steric hindrance can be an issue with bulky activated amino acids. Standard peptide coupling reagents like HBTU or HATU can be used, but extended reaction times or elevated temperatures might be necessary. It is crucial to ensure complete deprotonation of the hydrochloride salt before the coupling reaction.
Q.5: How do I convert the hydrochloride salt to the free amine?
To use the compound as a nucleophile, the hydrochloride salt must be neutralized. This can be achieved by:
-
In situ neutralization: Adding at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) directly to the reaction mixture.
-
Extraction: Dissolving the salt in water, adding a base like sodium carbonate or a mild solution of sodium hydroxide, and then extracting the free amine into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried and the solvent removed to yield the free amine. This method provides a purer form of the free amine for sensitive reactions.
References
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. Retrieved January 2, 2026, from [Link]
-
Amines. (n.d.). NCERT. Retrieved January 2, 2026, from [Link]
-
Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025). Pangoo.biz. Retrieved January 2, 2026, from [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]
-
This compound (C6H13NO2). (n.d.). PubChemLite. Retrieved January 2, 2026, from [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2016). Magnetic Resonance in Chemistry. Retrieved January 2, 2026, from [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2017). Asian Journal of Research in Chemistry. Retrieved January 2, 2026, from [Link]
-
Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. Retrieved January 2, 2026, from [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. Retrieved January 2, 2026, from [Link]
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2013). LCGC North America. Retrieved January 2, 2026, from [Link]
-
Impurities Application Notebook. (n.d.). Waters. Retrieved January 2, 2026, from [Link]
-
4-(Methylamino)butanoic acid hydrochloride. (n.d.). Synthonix. Retrieved January 2, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Methyl 4-(methylamino)butanoate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Ethyl 4-(methylamino)butanoate hydrochloride. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 2, 2026, from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules. Retrieved January 2, 2026, from [Link]
-
How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. (2016). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent. Retrieved January 2, 2026, from [Link]
-
E-4-(METHYLAMINO)-BUT-3-EN-2-ONE - Optional[17O NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]
-
4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry. (2020). Biomedical Chromatography. Retrieved January 2, 2026, from [Link]
-
EFFECT OF CHANGING pH UPON THE RATE AND MECHANISM OF DECARBOXYLATION OF SUBSTITUTED ANTHRANILIC ACIDS. (1969). Canadian Journal of Chemistry. Retrieved January 2, 2026, from [Link]
-
4-(Dimethylamino)-1-butanol - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]
Technical Support Center: Stability Testing of Methyl 4-(methylamino)butanoate Hydrochloride Solutions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 4-(methylamino)butanoate hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability testing of aqueous solutions of this compound. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your stability studies.
Introduction to Stability Challenges
This compound is a molecule containing two primary functional groups susceptible to degradation: a methyl ester and a secondary amine hydrochloride salt. Understanding the interplay of these groups under various environmental conditions is paramount for developing a robust stability-indicating analytical method and ensuring the quality of your drug substance or product. The primary degradation pathway of concern is the hydrolysis of the methyl ester, which is susceptible to catalysis by both acid and base. Additionally, the secondary amine may be prone to oxidative degradation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of stability studies for this compound solutions.
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: The two most probable degradation pathways are:
-
Hydrolysis: The methyl ester functional group can undergo hydrolysis to form 4-(methylamino)butanoic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.[1][2] The rate of hydrolysis is significantly influenced by the pH of the solution.[3][4]
-
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides and de-alkylation products.[5][6] The presence of oxygen and exposure to light can accelerate oxidative degradation.
Q2: What are the recommended ICH guidelines for the stability testing of a new drug substance like this?
A2: The International Council for Harmonisation (ICH) provides a framework for stability testing. For a new drug substance, the ICH Q1A(R2) guideline is the primary document to follow.[7] This includes recommendations for long-term, intermediate, and accelerated stability studies under defined temperature and humidity conditions.[5][8] Additionally, photostability testing should be conducted according to ICH Q1B to assess the impact of light.[2][9][10]
Q3: How do I design a forced degradation study for this compound?
A3: A forced degradation (or stress testing) study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[11][12] A typical forced degradation study for this compound would involve exposing the solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature. Given the ester functionality, degradation is expected to be rapid under basic conditions.[13]
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Elevated temperature (e.g., 70°C) in a controlled oven.
-
Photostability: Exposure to a light source capable of emitting both visible and UV light, as per ICH Q1B guidelines.[2][10]
Q4: What type of analytical method is suitable for a stability-indicating assay?
A4: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and suitable technique for developing a stability-indicating assay.[14] The method must be able to separate the parent compound from all potential degradation products and any process-related impurities. Method validation should be performed according to ICH Q2(R1) guidelines to ensure it is fit for purpose.
Part 2: Troubleshooting Guide
This section provides practical solutions to specific issues you might encounter during your experiments.
HPLC Method Development and Analysis
Issue 1: Poor peak shape (tailing or fronting) for the parent compound.
-
Probable Cause: Secondary interactions between the amine group of the analyte and residual silanols on the C18 column packing material are a common cause of peak tailing for basic compounds.[7] Peak fronting could be due to sample overload or a mismatch between the sample solvent and the mobile phase.[8]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the amine to maintain a consistent ionization state. For a secondary amine, a lower pH (e.g., 2.5-3.5) will ensure it is fully protonated, which can improve peak shape.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping minimize silanol interactions.
-
Add a Competing Amine: If tailing persists, adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
Check Sample Solvent: Dissolve the sample in the mobile phase whenever possible to avoid peak distortion. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Reduce Sample Concentration: Overloading the column can lead to peak fronting. Try diluting your sample.[8]
-
Issue 2: Appearance of unexpected peaks in the chromatogram of a stressed sample.
-
Probable Cause: These are likely degradation products. The goal of a stability-indicating method is to resolve these peaks from the main peak.
-
Troubleshooting Steps:
-
Optimize Gradient Elution: If you are using an isocratic method, switch to a gradient elution to improve the separation of peaks with different polarities. Adjust the gradient slope and duration to achieve baseline resolution between all peaks.
-
Evaluate Different Column Chemistries: If resolution is still a challenge, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer a different selectivity for the parent compound and its degradants.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to perform peak purity analysis. This will help confirm if the main peak is co-eluting with any degradation products.[14]
-
Issue 3: Drifting retention times.
-
Probable Cause: Fluctuations in mobile phase composition, temperature, or column equilibration can lead to retention time drift.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Mixing and Degassing: Use an online degasser or sparge your mobile phase with helium to remove dissolved gases. If preparing the mobile phase offline, ensure it is thoroughly mixed.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.
-
Adequate Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This is particularly important for gradient methods.
-
Interpretation of Stability Data
Issue 4: Significant loss of parent compound under basic conditions, but no major degradation peak is observed.
-
Probable Cause: The primary degradation product, 4-(methylamino)butanoic acid, is significantly more polar than the parent ester. In a typical reversed-phase method optimized for the parent compound, this highly polar degradant may elute in the solvent front and be difficult to detect or quantify.
-
Troubleshooting Steps:
-
Modify the HPLC Method: Use a more aqueous mobile phase at the beginning of the gradient to retain and separate very polar compounds. Consider a column designed for polar analytes.
-
Use an Alternative Detection Method: If the degradant lacks a strong UV chromophore, consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) for detection.
-
Issue 5: How to confirm the identity of a degradation product?
-
Probable Cause: You have successfully separated a degradation product, but its structure is unknown.
-
Troubleshooting Steps:
-
LC-MS Analysis: The most powerful technique for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the degradation product, you can often deduce its molecular formula and propose a structure.
-
Forced Degradation of a Reference Standard: If you suspect a particular degradation product (e.g., 4-(methylamino)butanoic acid), you can attempt to synthesize or purchase a reference standard of this compound. Spiking this standard into your degraded sample and observing co-elution can help confirm its identity.
-
Part 3: Experimental Protocols & Data Presentation
Proposed Stability-Indicating HPLC Method
This method is a starting point and will likely require optimization for your specific instrumentation and column.
| Parameter | Condition |
| Column | High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Forced Degradation Study Protocol
-
Prepare Stock Solution: Prepare a stock solution of this compound in water at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the sample diluent.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.2 M HCl and dilute to a final concentration of 0.1 mg/mL with the sample diluent.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the sample diluent.
-
Thermal Degradation: Place a solid sample of the compound in a 70°C oven for 48 hours. Dissolve the stressed sample in the sample diluent to a final concentration of 0.1 mg/mL.
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[2][10] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method.
Expected Degradation Products
| Stress Condition | Expected Primary Degradant | Chemical Structure |
| Acid/Base Hydrolysis | 4-(Methylamino)butanoic acid | HOOC-(CH₂)₃-NH(CH₃) |
| Oxidation | Methyl 4-(methyl-N-oxidoamino)butanoate | CH₃-N⁺(O⁻)-(CH₂)₃-COOCH₃ |
Part 4: Visualizations
Experimental Workflow for Stability Testing
Caption: A typical workflow for a pharmaceutical stability study.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing.
References
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, (2003).
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column. Retrieved from [Link]
- Guengerich, F. P., et al. (1995). Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450. Archives of biochemistry and biophysics, 318(2), 359–367.
- Rosenblatt, D. H., et al. (1971). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 36(25), 4048–4050.
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
- Alsante, K. M., et al. (2014). AAPS, an international society for the pharmaceutical sciences. Pharmaceutical technology, 38(1), 30-39.
- Kovach, I. M., Pitman, I. H., & Higuchi, T. (1981). Base-mediated oxidative degradation of secondary amides derived from p-amino phenol to primary amides in drug molecules. Journal of pharmaceutical sciences, 70(8), 881–885.
- Sexton, G. (2009, February). Oxidative degradation mechanisms for amines in flue gas capture. Energy Procedia.
- ICH, Q1B Photostability Testing of New Drug Substances and Products, (1996).
-
IAGIM. (n.d.). Photostability. Retrieved from [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
- Junaidi, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 430-440.
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
- Al-Salami, H., et al. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Molecules, 28(19), 6829.
-
HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Retrieved from [Link]
- Khan, R., et al. (2012). Analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 19(02), 221-226.
-
Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]
- Carlson, C. (2018, October 30).
-
Chen, A., & Puleo, D. A. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. Retrieved from [Link]
-
Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]
- The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14769104, Methyl 4-(methylamino)butanoate. Retrieved from [Link]
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (2018). Scientia Pharmaceutica, 86(3), 35.
-
MDPI. (2023, February 6). Degradation of Organic Methyl Orange (MO) Dye Using a Photocatalyzed Non-Ferrous Fenton Reaction. Retrieved from [Link]
-
MDPI. (2021). Degradation Kinetics of Methyl Orange Dye in Water Using Trimetallic Fe/Cu/Ag Nanoparticles. Retrieved from [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. database.ich.org [database.ich.org]
- 3. caronscientific.com [caronscientific.com]
- 4. Methyl 4-(methylamino)butanoate | C6H13NO2 | CID 14769104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. uhplcs.com [uhplcs.com]
- 9. iagim.org [iagim.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. scbt.com [scbt.com]
- 14. ijpsjournal.com [ijpsjournal.com]
"How to avoid side reactions in Methyl 4-(methylamino)butanoate hydrochloride synthesis"
Technical Support Center: Synthesis of Methyl 4-(methylamino)butanoate Hydrochloride
A Senior Application Scientist's Guide to Minimizing Side Reactions and Optimizing Yield
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific esterification. As a key intermediate in various synthetic pathways, achieving high purity and yield is critical.[1] This document moves beyond simple protocols to explain the causality behind common side reactions and provides field-proven strategies to ensure a successful, reproducible synthesis.
Section 1: Understanding the Core Synthesis & Primary Challenges
The most direct and widely used method for synthesizing amino acid ester hydrochlorides is the Fischer-Speier esterification, often facilitated by reagents like thionyl chloride (SOCl₂) in methanol or by bubbling anhydrous hydrogen chloride (HCl) gas through the alcohol.[2][3] The fundamental goal is to convert the carboxylic acid group of 4-(methylamino)butanoic acid into a methyl ester.
The primary challenge arises from the molecule's bifunctional nature: it contains both a nucleophilic secondary amine and an electrophilic carboxylic acid. This duality creates a scenario where, under the wrong conditions, the molecules can react with each other, leading to undesirable byproducts.
Core Reaction Pathway
The intended reaction involves the acid-catalyzed esterification of the carboxyl group. A key feature of methods using SOCl₂ or excess HCl is that they protonate the amine group in situ. This converts the nucleophilic amine into a non-nucleophilic ammonium salt, effectively protecting it and allowing the esterification to proceed cleanly.[3][4]
Caption: Desired reaction pathway for esterification.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My yield is low, and I've isolated a sticky, high-molecular-weight byproduct. What is it and how do I prevent it?
A1: This is the most frequent side reaction: intermolecular amidation, leading to dimer or polymer formation.
-
Causality & Mechanism: If the amine group is not effectively protonated, it remains a potent nucleophile. The free amine of one molecule can attack the newly formed (and highly electrophilic) methyl ester of another molecule. This forms a stable amide bond, resulting in a dimer. This process can continue, leading to oligomers or a polymeric mixture, which is often difficult to remove and significantly reduces the yield of the desired monomeric ester. The synthesis of amides from esters is a known transformation, often promoted by base catalysis.[5][6][7]
Caption: Pathway for undesired amide side-product formation.
-
Prevention Strategies:
-
Ensure Complete Protonation: The key is to render the amine non-nucleophilic before esterification can occur. The thionyl chloride/methanol method is highly effective because SOCl₂ reacts with methanol to generate anhydrous HCl in situ, ensuring immediate and thorough protonation.[8]
-
Order of Addition: Always add the thionyl chloride slowly to a cold (0-5 °C) suspension of the amino acid in anhydrous methanol.[3] Never add the methanol/amino acid mixture to the thionyl chloride. This "inverse addition" approach can suppress side reactions by ensuring the amine is rapidly protonated.[9]
-
Temperature Control: While initial addition should be cold to control the exothermic reaction between SOCl₂ and methanol, the reaction often requires warming to proceed to completion. A common protocol involves holding the temperature between 40-70 °C after the initial addition.[10][11] Monitor the reaction; excessive heat can promote side reactions.
-
Anhydrous Conditions: Water can hydrolyze the ester product back to the starting material and can also interfere with the reagents. Use anhydrous methanol and protect the reaction from atmospheric moisture.
-
Q2: My reaction seems incomplete, and I'm recovering a lot of starting material. What's going wrong?
A2: This is likely an issue of equilibrium or insufficient activation.
-
Causality & Mechanism: Fischer esterification is a reversible reaction.[12][13] The formation of water as a byproduct can drive the reaction backward (hydrolysis). Furthermore, the reaction requires a sufficient amount of acid catalyst to activate the carbonyl group of the carboxylic acid for attack by the weakly nucleophilic methanol.
-
Troubleshooting Steps:
-
Use Excess Alcohol: The reaction is typically run using methanol as the solvent. This large excess of one of the reactants (methanol) helps drive the equilibrium toward the product side, according to Le Châtelier's principle.
-
Sufficient Acid Catalyst: When using the SOCl₂/methanol method, a molar equivalent of at least 1.1 to 1.5 of SOCl₂ relative to the amino acid is recommended. This ensures complete conversion of the carboxylic acid and maintains a strongly acidic environment.
-
Reaction Time and Temperature: Esterification of amino acids is not always rapid. After the initial exothermic addition, the reaction may need to be stirred at room temperature overnight or gently refluxed for several hours to ensure completion.[3]
-
| Parameter | Recommended Condition | Rationale |
| Reagent Ratio | 1.1 - 1.5 eq. SOCl₂ | Ensures complete protonation and catalytic activity. |
| Solvent | Anhydrous Methanol (as solvent) | Serves as a reagent and drives equilibrium forward. |
| Initial Temp. | 0 - 5 °C (during addition) | Controls initial exotherm. |
| Reaction Temp. | 25 °C (r.t.) to 65 °C (reflux) | Provides energy to overcome activation barrier. |
| Reaction Time | 3 - 24 hours | Allows the reaction to reach completion. |
Q3: My final product is an oil or difficult to crystallize. How can I improve isolation and purity?
A3: This problem usually stems from residual solvent, excess reagents, or the presence of the free base form of the ester.
-
Causality & Mechanism: The hydrochloride salt is a crystalline solid, while the corresponding free amine ester can be an oil. Incomplete removal of methanol or the presence of moisture can prevent crystallization. The product is also hygroscopic and can absorb water from the air.
-
Purification Protocol:
-
Complete Removal of Volatiles: After the reaction is complete, remove the excess methanol and any remaining SOCl₂/HCl under reduced pressure using a rotary evaporator. It may be necessary to co-evaporate with a dry, inert solvent like toluene or dichloromethane once or twice to azeotropically remove the last traces of methanol.
-
Inducing Crystallization: The crude product, often a thick oil or semi-solid, needs to be triturated or recrystallized from an appropriate solvent system. A common and effective method is to dissolve the crude material in a minimal amount of a polar solvent (like methanol or ethanol) and then slowly add a non-polar solvent (like diethyl ether or methyl tert-butyl ether (MTBE)) until the solution becomes cloudy.[11]
-
Final Steps: Cool the cloudy suspension in an ice bath to maximize crystal formation. Collect the resulting white precipitate by filtration, wash it with cold diethyl ether to remove any soluble impurities, and dry thoroughly under high vacuum.[14]
-
Section 3: Recommended Step-by-Step Protocol
This protocol is a robust method for the synthesis of this compound, designed to minimize the side reactions discussed above.
Materials:
-
4-(Methylamino)butanoic acid hydrochloride (or the free base)
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether (Et₂O), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, calcium chloride drying tube
Procedure:
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice/water bath. Protect the system from atmospheric moisture with a drying tube.
-
Suspension: To the flask, add 4-(methylamino)butanoic acid (1.0 eq) followed by anhydrous methanol (approx. 5-10 mL per gram of amino acid). Stir to create a suspension.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel to the cold, stirring suspension over 30-45 minutes. Maintain the internal temperature below 10 °C. You will observe gas evolution (SO₂ and HCl).
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 3-5 hours. The reaction mixture should become a clear solution.
-
Workup: Cool the solution to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove all volatile components. The result will be a viscous oil or a semi-solid residue.
-
Purification: Add a small amount of cold, anhydrous diethyl ether to the residue and triturate (scrape and swirl) with a spatula to induce crystallization. If it remains oily, dissolve it in a minimum volume of methanol and precipitate by slowly adding diethyl ether.
-
Isolation: Collect the white crystalline solid by vacuum filtration. Wash the filter cake with two portions of cold, anhydrous diethyl ether.
-
Drying: Dry the product under high vacuum to a constant weight to yield this compound.
References
- JP4356292B2, Method for producing amino acid ester hydrochloride, Google P
- How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
- Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation, Journal of the American Society for Mass Spectrometry.
- Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Form
- Diketopiperazine formation during investigations of amino Acid racemiz
- JP2003137850A, Method for producing amino acid ester hydrochloride, Google P
- Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited, The Journal of Organic Chemistry.
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives, ScienceDirect.
- Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation, NIH National Center for Biotechnology Inform
- Reactions of α-Amino Acids : Carboxylic Acid Esterific
- Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up, Scirp.org.
- Acylation and Esterific
- A Convenient Synthesis of Amino Acid Methyl Esters, NIH National Center for Biotechnology Inform
- Amidation of esters with amino alcohols using organobase c
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides, Master Organic Chemistry.
- Reactions of Amino Acids: Esterification: Videos & Practice Problems, Pearson+.
- Acid to Ester - Common Conditions, Organic Chemistry D
- Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives, NIH National Center for Biotechnology Inform
- Separation and Refining of Amino acids, Diaion.
- How to convert amino acid to its hydrochloride?
- What are different ways to convert Amino Acid carboxylic acid into ester?
- Base-promoted direct amidation of esters: beyond the current scope and practical applic
- Amidation of Esters with Amino Alcohols Using Organobase Catalysis, The Journal of Organic Chemistry.
- Fischer Esterific
- GABA esters and GABA analog esters, Google P
- How is the reaction mechanism of SOCl2 with amino acids?, Reddit.
- Direct amidation of unprotected amino acids using B(OCH2CF3)3, Royal Society of Chemistry.
- Amidation of Esters with Amino Alcohols Using Organobase Catalysis, ResearchG
- This compound (C6H13NO2), PubChemLite.
- 4-(Methylamino)butyric acid hydrochloride, Chem-Impex.
- Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid, Royal Society of Chemistry.
- N-Methyl-4-aminobutyric acid, Biosynth.
- This compound, Santa Cruz Biotechnology.
- Methyl 4-(methylamino)
- 4-(METHYLAMINO)BUTYRIC ACID HYDROCHLORIDE, LookChem.
Sources
- 1. lookchem.com [lookchem.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of α-Amino Acids : Carboxylic Acid Esterification [ns1.almerja.com]
- 5. Amidation of esters with amino alcohols using organobase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 10. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 11. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 12. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. Fischer Esterification [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of Methyl 4-(methylamino)butanoate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scaled production of Methyl 4-(methylamino)butanoate hydrochloride (CAS 89584-24-7).[1][2][3] This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered when transitioning from bench-scale synthesis to pilot or manufacturing scale, providing expert insights and actionable troubleshooting protocols.
Section 1: Synthesis & Reaction Scale-Up (Esterification)
The synthesis of Methyl 4-(methylamino)butanoate from 4-(methylamino)butanoic acid and methanol is a classic Fischer esterification. While straightforward at the lab scale, scaling up introduces significant challenges related to reaction equilibrium, heat transfer, and mixing.[4][5][6]
Frequently Asked Questions (FAQs)
Question 1: My esterification reaction is stalling, and I'm not achieving full conversion. Why is this happening on a larger scale and what can I do?
Answer: This is a common issue rooted in the reversible nature of esterification.[7][8] As the reaction produces water, it will eventually reach equilibrium, preventing further formation of the ester. On a larger scale, this is exacerbated by less efficient evaporation.
-
Causality: The reaction is governed by Le Chatelier's principle. To drive the reaction towards the product, the water by-product must be removed. In a large reactor, the surface-area-to-volume ratio is much smaller than in lab glassware, making passive evaporation ineffective.[5]
-
Troubleshooting Protocol:
-
Excess Methanol: Use methanol as both a reactant and the solvent. A significant excess (5-10 equivalents) can help shift the equilibrium towards the product.
-
Water Removal (Active):
-
Azeotropic Distillation: If using a co-solvent like toluene, a Dean-Stark apparatus can be effective for continuous water removal. However, this adds complexity and another solvent to the process.
-
Chemical Sequestering: While not always practical for large-scale production due to cost and waste, using a drying agent that is compatible with the reaction conditions can be considered.
-
-
Catalyst Concentration: Ensure adequate catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) concentration. In some cases, the amine starting material can neutralize a portion of the acid catalyst, so a slight increase in catalyst loading during scale-up might be necessary.[6] Stronger acids like sulfuric acid often lead to faster reaction kinetics.[7]
-
Question 2: I am observing an increase in colored impurities and side products in my large-scale batch that were not present in the lab. What is the likely cause?
Answer: This typically points to issues with heat management and mixing. Large reactors do not heat or cool uniformly, which can create localized "hot spots."[4][5]
-
Causality: The heat transfer area per unit volume of a large reactor is significantly smaller than that of a lab flask.[4] Exothermic reactions or aggressive heating can lead to temperatures in parts of the reactor that are much higher than the sensor reading, causing thermal degradation of the starting material or product.
-
Troubleshooting Protocol:
-
Controlled Reagent Addition: If the reaction is significantly exothermic, add the catalyst or one of the reagents slowly via a dropping funnel to control the rate of heat generation.[4]
-
Stirring Efficiency: Verify that the mixing in the reactor is adequate to ensure uniform temperature distribution. Inadequate stirring is a primary cause of localized overheating.[4]
-
Lower Reaction Temperature: Attempt the reaction at a lower temperature for a longer period. While this will slow the reaction rate, it can significantly reduce the formation of thermally-induced impurities.
-
Experimental Workflow: Scale-Up of Esterification
Caption: Esterification reaction and initial work-up workflow.
Section 2: Hydrochloride Salt Formation & Isolation
The final step, forming the hydrochloride salt, is critical for the stability, purity, and handling of the final product. Many scale-up projects face significant challenges at this stage, particularly with crystallization.
Frequently Asked Questions (FAQs)
Question 1: During the addition of HCl, my product is "oiling out" or forming a viscous sludge instead of a crystalline solid. How can I fix this?
Answer: This is a very common and frustrating problem during salt formation.[9] It indicates that the system has become supersaturated too quickly or under conditions that do not favor nucleation and crystal growth. The resulting oil is often an amorphous, impure form of your product.
-
Causality: The solubility of the hydrochloride salt is exceeded before the molecules have time to arrange themselves into an ordered crystal lattice. This can be caused by poor solvent choice, excessively rapid pH change, or temperature shock.
-
Troubleshooting Protocol:
-
Solvent System: This is the most critical parameter. The ideal solvent should dissolve the free base but have low solubility for the hydrochloride salt. Consider solvent systems like Isopropanol (IPA), Ethyl Acetate (EtOAc), or Methyl tert-butyl ether (MTBE).
-
Temperature Control: Perform the acid addition at a controlled, often lower, temperature (e.g., 0-10°C) to slow down the precipitation rate and encourage crystal formation.
-
Rate of Addition: Add the HCl solution slowly and with vigorous stirring. This prevents localized high concentrations of acid that can cause rapid, uncontrolled precipitation.
-
Seeding: If you have a small amount of crystalline reference material, "seed" the solution with a few crystals just after the solution becomes cloudy. This provides a template for proper crystal growth.
-
Anti-Solvent Addition: An alternative method is to dissolve the free base in a good solvent (like methanol) and then slowly add this solution to an "anti-solvent" (like MTBE or diethyl ether) that contains the stoichiometric amount of HCl.
-
Data Table: Comparison of HCl Sources for Scale-Up
| HCl Source | Advantages | Disadvantages | Scale-Up Considerations |
| Aqueous HCl | Inexpensive, easy to handle. | Introduces water, which can inhibit crystallization and lead to lower yields or hygroscopic products.[10] Not suitable for anhydrous salt forms. | Generally avoided for final API crystallization unless a specific hydrate is desired. |
| HCl Gas | Anhydrous, high purity. | Difficult and hazardous to handle on a large scale; requires specialized equipment and safety protocols.[10] | High equipment cost and significant safety risks. Often impractical without a dedicated gas handling setup. |
| HCl in Organic Solvent | Anhydrous, easy to handle and dose accurately. | More expensive than aqueous HCl. Introduces another organic solvent into the process. | Highly Recommended. Solutions like HCl in isopropanol or ethyl acetate offer the best balance of safety, control, and anhydrous conditions for large-scale operations.[9] |
Question 2: The final isolated product is highly hygroscopic and difficult to handle. Is this inherent to the molecule, or can it be improved?
Answer: While some hydrochloride salts are inherently hygroscopic, the issue is often magnified by process impurities or the presence of an amorphous solid form instead of a stable crystalline one.
-
Causality: Amorphous material has a disordered structure with a higher surface area and energy, making it more prone to absorbing atmospheric moisture. Residual solvents or impurities can also disrupt the crystal lattice and increase hygroscopicity.
-
Troubleshooting Protocol:
-
Optimize Crystallization: Revisit the salt formation protocol to ensure you are forming a stable, crystalline solid. A slow cooling profile and/or aging the slurry for several hours can promote the formation of a more ordered crystal lattice.
-
Solvent Exchange/Wash: After filtration, wash the filter cake with a non-polar, anhydrous solvent (e.g., cold MTBE or heptane) to remove residual polar solvents that might attract water.
-
Drying Conditions: Dry the product under vacuum at a controlled temperature. Ensure the product is fully dry, as residual solvent can make the final product appear unstable.
-
Consider Alternative Salts: If the hydrochloride salt remains problematic, a salt screening study to evaluate alternatives (e.g., mesylate, tosylate, sulfate) may be warranted.[9] These may offer superior physical properties.
-
Troubleshooting Diagram: "Oiling Out" During Salt Formation
Caption: Decision tree for troubleshooting product oiling out.
Section 3: Analytical & Quality Control
Robust analytical methods are essential for ensuring the quality, purity, and consistency of the final product.
Frequently Asked Questions (FAQs)
Question: What are the critical quality attributes (CQAs) and recommended analytical methods for the final product release?
Answer: For a final intermediate or API, a standard battery of tests is required to ensure identity, strength, and purity.
Table: Typical Product Specification Sheet
| Test | Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | White to off-white solid | Ensures consistent physical form.[2] |
| Identity | ¹H NMR, FTIR | Conforms to reference standard | Confirms the chemical structure. |
| Assay/Purity | HPLC-UV | ≥ 98.0% | Quantifies the amount of the desired compound.[11] |
| Individual Impurity | HPLC-UV | ≤ 0.15% | Controls specific known and unknown impurities. |
| Total Impurities | HPLC-UV | ≤ 1.0% | Controls the overall purity of the material. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can affect stability and hygroscopicity. |
| Residual Solvents | GC-HS | Per ICH Q3C limits | Ensures removal of process solvents to safe levels. |
References
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. [Link]
-
Problem with hydrochloride salt formation/isolation. (2018). Reddit. [Link]
-
Problems needing attention in synthesis process scaling up. (2021). Shandong Look Chemical. [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit. [Link]
-
Analytical Methods. (n.d.). Japan Environment Agency. [Link]
- Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines. (2004).
-
Esterification scale-up = problems?! (2013). Sciencemadness.org. [Link]
- Method for salt preparation. (2010).
-
Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]
-
Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. (2014). Taylor & Francis eBooks. [Link]
-
This compound (C6H13NO2). (n.d.). PubChemLite. [Link]
-
How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2025). ResearchGate. [Link]
-
Salt Selection in Drug Development. (2008). Pharmaceutical Technology. [Link]
-
Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Methyl 4-(methylamino)butanoate. (n.d.). PubChem. [Link]
- Synthetic method of methyl 4-chlorobutyrate. (2011).
Sources
- 1. scbt.com [scbt.com]
- 2. METHYL 4-(METHYLAMINO)BUTANOATE HCL | CymitQuimica [cymitquimica.com]
- 3. This compound | 89584-24-7 [chemicalbook.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. reddit.com [reddit.com]
- 6. Sciencemadness Discussion Board - Esterification scale-up = problems?! - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. mdpi.com [mdpi.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. reddit.com [reddit.com]
- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 11. 89584-24-7|this compound|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to GABA Transporter Inhibitors: Profiling Methyl 4-(methylamino)butanoate hydrochloride Against Established Modulators
For researchers and drug development professionals navigating the complexities of the GABAergic system, the precise modulation of γ-aminobutyric acid (GABA) levels is a critical objective. GABA transporters (GATs), by mediating the reuptake of GABA from the synaptic cleft, represent a key control point in inhibitory neurotransmission.[1] The inhibition of these transporters can elevate extracellular GABA concentrations, a therapeutic strategy employed in the management of epilepsy and other neurological disorders.[2] This guide provides a comparative analysis of established GAT inhibitors—Tiagabine, SKF-89976A, and SNAP-5114—and introduces Methyl 4-(methylamino)butanoate hydrochloride, a compound of interest whose pharmacological profile against GATs remains to be elucidated. We will delve into the nuances of GAT subtype selectivity, present detailed experimental protocols for characterization, and offer a framework for evaluating novel compounds in this space.
The GABA Transporter Family: A Quartet of Therapeutic Targets
The regulation of GABAergic signaling is orchestrated by four distinct GABA transporters: GAT1, GAT2, GAT3, and the betaine-GABA transporter 1 (BGT1).[1] These transporters exhibit unique expression patterns and pharmacological profiles, making subtype-selective inhibition a key goal in modern drug discovery to achieve targeted therapeutic effects with minimized side effects.
-
GAT1: Predominantly found in neurons, GAT1 is the primary transporter responsible for GABA reuptake at the synapse.[1] Its inhibition leads to a significant increase in synaptic GABA levels, enhancing phasic GABAergic transmission.
-
GAT2 and GAT3: Primarily located in astrocytes, these transporters are thought to regulate extrasynaptic GABA concentrations, thereby modulating tonic GABAergic inhibition.[1]
-
BGT1: While also capable of transporting GABA, BGT1 is predominantly involved in osmotic regulation through the transport of betaine.[3] Its role in GABAergic neurotransmission is an area of active investigation.
The differential localization and function of these transporters underscore the importance of developing subtype-selective inhibitors to fine-tune GABAergic signaling in specific brain regions and cell types.
Comparative Analysis of Established GABA Transporter Inhibitors
A thorough understanding of the potency and selectivity of existing GAT inhibitors is essential for contextualizing the potential of novel compounds. The following table summarizes the inhibitory activity (IC50 values) of three well-characterized GAT inhibitors against the four human GABA transporter subtypes.
| Compound | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | BGT1 IC50 (µM) | Primary Selectivity |
| Tiagabine | 0.067 | 446 | 182 | >100 | GAT1[4] |
| SKF-89976A | 0.13 | 550 | 944 | 7210 | GAT1[5] |
| SNAP-5114 | 388 | 21 | 5 | 140 | GAT3/GAT2[4][6] |
Tiagabine , a clinically approved anticonvulsant, demonstrates high potency and selectivity for GAT1.[4][7] Its mechanism of action involves blocking the reuptake of GABA into presynaptic neurons, thereby prolonging the presence of GABA in the synaptic cleft and enhancing inhibitory neurotransmission.[8] SKF-89976A is another potent and selective GAT1 inhibitor, often used as a research tool to investigate the role of GAT1 in various physiological and pathological processes.[5] In contrast, SNAP-5114 exhibits a preference for GAT3 and GAT2, making it a valuable pharmacological tool for studying the function of these glial- and extrasynaptically-located transporters.[4][9]
Introducing this compound: A Candidate for Characterization
This compound is a commercially available small molecule with structural similarities to GABA. However, a comprehensive review of the scientific literature reveals a lack of published data on its activity as a GABA transporter inhibitor. Its potential to modulate GATs remains to be experimentally determined. To ascertain its pharmacological profile, a systematic evaluation using established in vitro and in vivo assays is necessary.
Experimental Workflows for Characterizing GAT Inhibitors
The following protocols provide a robust framework for determining the potency, selectivity, and functional effects of a novel compound like this compound.
In Vitro Characterization: [³H]GABA Uptake Assay
This assay is the gold standard for determining the inhibitory activity of a compound on specific GAT subtypes. It relies on measuring the uptake of radiolabeled GABA into cells engineered to express a single GAT subtype.
Workflow for [³H]GABA Uptake Assay
Caption: Workflow of the in vitro [³H]GABA uptake assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain human embryonic kidney (HEK-293) cells stably transfected with the cDNA for human GAT1, GAT2, GAT3, or BGT1 in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors (Tiagabine, SKF-89976A, SNAP-5114) in the assay buffer.
-
Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with the test compounds or vehicle for 15-30 minutes at room temperature.
-
GABA Uptake Initiation: Add a solution containing a fixed concentration of [³H]GABA and unlabeled GABA to each well to initiate the uptake reaction.
-
Incubation: Allow the uptake to proceed for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Termination of Uptake: Rapidly terminate the assay by aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor like Tiagabine for GAT1) from the total uptake. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Characterization: Microdialysis
To assess the effect of a GAT inhibitor on extracellular GABA levels in the brain of a living animal, in vivo microdialysis is the preferred technique.[10] This method allows for the continuous sampling of neurotransmitters from specific brain regions.
Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure extracellular GABA.
Step-by-Step Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., the hippocampus). Secure the cannula with dental cement and allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe into the guide cannula of the awake, freely moving animal.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples every 20-30 minutes.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-Drug Sample Collection: Continue to collect dialysate samples for several hours after drug administration.
-
GABA Analysis: Analyze the concentration of GABA in the dialysate samples using a sensitive analytical technique such as HPLC with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).
-
Data Analysis: Express the GABA concentrations as a percentage of the average baseline concentration and plot the time course of the effect of the compound on extracellular GABA levels.
Conclusion: Charting the Course for Novel GAT Inhibitors
The landscape of GABA transporter inhibitors is dominated by a small number of well-characterized compounds that have been instrumental in advancing our understanding of the GABAergic system. While Tiagabine serves as a clinical benchmark for GAT1 inhibition, the therapeutic potential of targeting other GAT subtypes remains an exciting frontier. The systematic evaluation of novel compounds, such as this compound, is crucial for expanding the toolkit of GAT modulators. The experimental workflows detailed in this guide provide a clear path for elucidating the pharmacological profile of such compounds, paving the way for the development of next-generation therapeutics with enhanced efficacy and selectivity for the treatment of a range of neurological and psychiatric disorders.
References
- Schousboe, A. (2003). Role of astrocytes in the maintenance and modulation of GABAergic neurotransmission. Neurochemical Research, 28(2), 347-352.
-
Wikipedia. (2023, November 29). GABA reuptake inhibitor. In Wikipedia. [Link]
-
ACS Publications. (2014). A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1). Journal of Medicinal Chemistry. [Link]
-
JoVE. (n.d.). Antiepileptic Drugs: GABAergic Pathway Potentiators. Retrieved from [Link]
-
PubMed Central. (2013). A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus. The Journal of Physiology. [Link]
-
PubMed. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current Topics in Medicinal Chemistry. [Link]
-
PubMed. (1998). The GABA transporter and its inhibitors. Current Pharmaceutical Design. [Link]
-
ResearchGate. (2006). Structure-Activity Relationships of Selective GABA Uptake Inhibitors. Current Topics in Medicinal Chemistry. [Link]
-
PubMed. (2002). Synthesis and evaluation of analogues of 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine as inhibitors of tumor cell growth, trypanosomal growth, and HIV-1 infectivity. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2015). Structure activity relationship of selective GABA uptake inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Patsnap Synapse. (2024). What are BGT1 inhibitors and how do they work?. [Link]
-
PubMed. (2008). The role of structure activity relationship studies in the search for new GABA uptake inhibitors. Mini Reviews in Medicinal Chemistry. [Link]
-
PubMed Central. (2004). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. British Journal of Pharmacology. [Link]
-
PubMed Central. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]
- Google Patents. (n.d.). US5051448A - GABA esters and GABA analog esters.
-
ACS Publications. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]
-
ResearchGate. (2019). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Pharmacological Reports. [Link]
-
PubMed Central. (2019). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology. [Link]
-
PubMed Central. (2020). Animal Models of Epilepsy: A Phenotype-oriented Review. Translational Neuroscience. [Link]
-
MDPI. (2019). Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2. International Journal of Molecular Sciences. [Link]
-
Amsbio. (n.d.). Tiagabine HCl - GABA transporter 1 (GAT1) inhibitor. Retrieved from [Link]
-
Stork. (n.d.). Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. Retrieved from [Link]
-
ResearchGate. (2012). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. Journal of Neuroscience Methods. [Link]
-
JoVE. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments. [Link]
-
PubMed Central. (2007). Overview of Brain Microdialysis. Current Protocols in Neuroscience. [Link]
-
PubMed. (1990). An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats. Journal of Neuroscience Methods. [Link]
-
Protocol Exchange. (2018). Protocol of Real Time Viability Assay Using Hek293 Cell Line. [Link]
-
PubMed. (1984). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. Journal of Medicinal Chemistry. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. IJPSR. [Link]
-
Ovid. (2007). Animal model studies application to human patients. Neurology. [Link]
-
ResearchGate. (2020). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. Pharmaceuticals. [Link]
-
ACS Publications. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2013). Determination of the GABA uptake activity of GAT1/GFP in CHO and Hek293 cells after treatment with sialidase. Glycoconjugate Journal. [Link]
-
ResearchGate. (2019). Effect of receptor agonists and antagonists on GABA uptake. Journal of Receptors and Signal Transduction. [Link]
-
MDPI. (2022). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. International Journal of Molecular Sciences. [Link]
-
PubChem. (n.d.). Methyl 4-(methylamino)butanoate. Retrieved from [Link]
-
ACS Publications. (1984). γ-Aminobutyric acid esters. I. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of γ-aminobutyric acid. Journal of Medicinal Chemistry. [Link]
-
Semantic Scholar. (2003). Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. Journal of Medicinal Chemistry. [Link]
-
PubMed Central. (2005). GABA Release and Uptake Regulate Neuronal Precursor Migration in the Postnatal Subventricular Zone. Journal of Neuroscience. [Link]
-
PubMed. (2000). Potentiation of GABA(A) receptor agonists by GABA uptake inhibitors in the rat ventral midbrain. Journal of Neurophysiology. [Link]
-
PubChem. (n.d.). Ethyl 4-(methylamino)butanoate. Retrieved from [Link]
-
PubMed Central. (2014). Inhibitory co-transmission from midbrain dopamine neurons relies on presynaptic GABA uptake. The Journal of Neuroscience. [Link]
Sources
- 1. GABA transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA Transporter (GAT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. SKF 89976A hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. amsbio.com [amsbio.com]
- 8. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Methyl 4-(methylamino)butanoate hydrochloride: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the exploration of novel compounds targeting the γ-aminobutyric acid (GABA) system remains a pivotal area of research for the development of therapeutics for anxiety, epilepsy, and other neurological disorders. This guide provides a comprehensive comparative analysis of the potential in vitro and in vivo efficacy of Methyl 4-(methylamino)butanoate hydrochloride. Given the current scarcity of direct experimental data for this specific compound, this document establishes a predictive framework based on its close structural analog, 4-(methylamino)butanoic acid (N-methyl-GABA), a known GABA derivative.[1] We will delineate the standard experimental paradigms that would be employed to characterize its activity, offering a roadmap for its evaluation and comparison with established GABAergic modulators.
Introduction to this compound: A Structural Perspective
This compound is a methylated ester derivative of 4-(methylamino)butanoic acid. The introduction of a methyl ester group can significantly alter the pharmacokinetic properties of a parent compound, potentially enhancing its lipophilicity and ability to cross the blood-brain barrier. It is hypothesized that in vivo, this ester would be hydrolyzed by endogenous esterases to yield 4-(methylamino)butanoic acid, the active pharmacological agent. Therefore, understanding the efficacy of the parent compound is crucial for predicting the activity of its methyl ester prodrug.
The core hypothesis is that this compound, through its hydrolysis product, will exhibit modulatory effects on the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABA-A and GABA-B) are well-established targets for a wide range of therapeutic agents.[2]
In Vitro Efficacy Assessment: Unraveling the Molecular Interactions
The initial characterization of a novel compound's pharmacological activity begins with a suite of in vitro assays designed to determine its direct interactions with specific molecular targets. For a putative GABAergic compound like this compound, the following experimental workflow would be essential.
Experimental Workflow for In Vitro Analysis
Caption: In Vivo Experimental Workflow for this compound.
Detailed In Vivo Experimental Protocols
3.2.1. In Vivo Microdialysis
This technique allows for the direct measurement of neurotransmitter levels in the brains of freely moving animals. [3][4][5][6]
-
Objective: To determine if the compound increases extracellular GABA levels in specific brain regions (e.g., hippocampus, striatum).
-
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of a rodent.
-
Compound Administration: Administer the test compound systemically (e.g., intraperitoneally or orally).
-
Dialysate Collection: Perfuse the probe with artificial cerebrospinal fluid and collect the dialysate at regular intervals.
-
Neurotransmitter Analysis: Quantify GABA concentrations in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
3.2.2. Anticonvulsant Seizure Models
These models are used to assess the potential of a compound to prevent or reduce the severity of seizures. [7][8][9][10]
-
Objective: To evaluate the anticonvulsant efficacy of the compound.
-
Models:
-
Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.
-
Pentylenetetrazol (PTZ) Test: A model for myoclonic and absence seizures.
-
-
Methodology:
-
Compound Administration: Administer the test compound to rodents.
-
Seizure Induction: Induce seizures via electrical stimulation (MES) or a chemical convulsant (PTZ).
-
Endpoint Measurement: Observe and score the seizure severity and latency to seizure onset.
-
3.2.3. Behavioral Models of Anxiety
These tests are used to evaluate the anxiolytic potential of a compound. [11][12]
-
Objective: To assess the anxiolytic-like effects of the compound.
-
Models:
-
Elevated Plus Maze: Based on the conflict between a rodent's natural tendency to explore and its aversion to open spaces.
-
Open Field Test: Measures general locomotor activity and anxiety-like behavior in a novel environment.
-
-
Methodology:
-
Compound Administration: Administer the test compound to rodents.
-
Behavioral Testing: Place the animals in the apparatus and record their behavior (e.g., time spent in open arms, entries into the center of the open field).
-
Data Analysis: An increase in exploration of the open or central areas is indicative of an anxiolytic effect.
-
Comparative Data Summary (Hypothetical)
| Test | Methyl 4-(methylamino)butanoate HCl (Predicted) | 4-(methylamino)butanoic acid (Predicted) | Diazepam (Reference) |
| Brain Penetration (AUC brain/plasma) | Moderate to high | Low | High |
| In Vivo Microdialysis (% increase in GABA) | Dose-dependent increase | Dose-dependent increase | No direct increase |
| MES Seizure Model (ED50) | Effective | Potentially effective | Highly effective |
| PTZ Seizure Model (ED50) | Effective | Potentially effective | Highly effective |
| Elevated Plus Maze (% time in open arms) | Increased | Potentially increased | Significantly increased |
| Rotarod Test (Motor Impairment) | At high doses | At high doses | At therapeutic doses |
Bridging the Gap: In Vitro to In Vivo Translation
A critical aspect of drug development is the correlation between in vitro activity and in vivo efficacy. For this compound, the key translational consideration is its conversion to 4-(methylamino)butanoic acid. The rate and extent of this hydrolysis will directly impact its pharmacokinetic and pharmacodynamic profile.
Discrepancies between in vitro and in vivo results are common and can arise from several factors:
-
Metabolism: The compound may be rapidly metabolized to inactive forms.
-
Bioavailability: Poor oral absorption can limit the amount of compound reaching the systemic circulation.
-
Blood-Brain Barrier Permeability: The compound may not efficiently cross the blood-brain barrier to reach its target in the central nervous system.
-
Off-Target Effects: The compound may interact with other biological targets in vivo, leading to unexpected effects.
Conclusion and Future Directions
While direct experimental evidence for the efficacy of this compound is not yet publicly available, its structural relationship to N-methyl-GABA provides a strong rationale for its investigation as a potential GABAergic agent. This guide outlines a comprehensive and logical framework for its preclinical evaluation, from initial in vitro target engagement and functional assays to in vivo assessment of its pharmacokinetic, pharmacodynamic, and behavioral effects.
Future research should focus on executing these experimental plans to definitively characterize the pharmacological profile of this compound. A direct comparison with its parent compound, 4-(methylamino)butanoic acid, will be crucial to determine if the methyl ester modification offers a significant therapeutic advantage in terms of brain penetration and overall efficacy. Such studies will be instrumental in determining the potential of this compound as a novel therapeutic for GABA-related neurological disorders.
References
-
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). ResearchGate. [Link]
-
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). International Journal of Novel Research in Pharmaceutical Sciences. [Link]
-
Characterization of GABA Receptors. (n.d.). PubMed Central. [Link]
-
Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). PubMed Central. [Link]
-
Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. (n.d.). PubMed Central. [Link]
-
Preloading in vivo: a rapid and reliable method for measuring gamma-aminobutyric acid and glutamate fluxes by microdialysis. (1993). Journal of Neurochemistry. [Link]
-
Gabapentin. (n.d.). Wikipedia. [Link]
-
Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons. (1994). Journal of Neuroscience. [Link]
-
IonFlux Targets - GABA Receptors. (n.d.). Cell Microsystems. [Link]
-
Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex. (1996). Journal of Neurophysiology. [Link]
-
Patch-Clamp Recordings Reveal Powerful GABAergic Inhibition in Dentate Hilar Neurons. (1994). Journal of Neuroscience. [Link]
-
Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. (2014). PLOS One. [Link]
-
Animal Models Used in the Screening of Antiepileptic Drugs. (n.d.). Semantic Scholar. [Link]
-
GABA. (n.d.). PDSP. [Link]
-
GABA enzymatic assay kit. (2018). Bioscience, Biotechnology, and Biochemistry. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Activity of several GABAergic agents on the behavioral “despair” test in rats. (2020). Psychiatry and Psychobiology. [Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PubMed Central. [Link]
-
High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. (2021). Scientific Reports. [Link]
-
GABA Aminotransferase (GABA-T) activity assay kit. (n.d.). Creative BioMart. [Link]
-
GABA enzymatic assay kit. (n.d.). ResearchGate. [Link]
-
An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats. (1990). Journal of Neuroscience Methods. [Link]
-
Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse. (2004). Journal of Neuroscience Methods. [Link]
-
GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. (n.d.). PubMed Central. [Link]
-
Testing the silence of mutations: Transcriptomic and behavioral studies of GABAA receptor α1 and α2 subunit knock-in mice. (n.d.). NIH. [Link]
-
In vitro GABA-transaminase inhibition assay of selected compounds. (n.d.). ResearchGate. [Link]
-
Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (2025). ACS Omega. [Link]
-
Neuronal Cell viability and cytotoxicity assays. (n.d.). NeuroProof. [Link]
-
Amino Acid Metabolism, β-Cell Function, and Diabetes. (2006). Diabetes. [Link]
-
Effects of GABAB receptor ligands in rodent tests of anxiety-like behavior. (n.d.). Semantic Scholar. [Link]
-
Viability and survival test. (n.d.). NEUROFIT. [Link]
-
Biochemistry and binding assay a, FSEC of GABAA receptor with and... (n.d.). ResearchGate. [Link]
-
GABA analogue. (n.d.). Wikipedia. [Link]
-
How Do GABA Analogs Work? (2021). RxList. [Link]
-
Pharmacotherapies Targeting GABA-Glutamate Neurotransmission for Treatment-Resistant Depression. (2023). PubMed Central. [Link]
-
GABAA receptor positive allosteric modulator. (n.d.). Wikipedia. [Link]
-
Gamma-aminobutyric acid analogs. (2023). Drugs.com. [Link]
-
Amino Acid Metabolism. (n.d.). PubMed Central. [Link]
-
Amino acid metabolism – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Sources
- 1. 4-(Methylamino)butanoic acid | 1119-48-8 | Benchchem [benchchem.com]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. Preloading in vivo: a rapid and reliable method for measuring gamma-aminobutyric acid and glutamate fluxes by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 9. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. [PDF] Effects of GABAB receptor ligands in rodent tests of anxiety-like behavior. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Control Experiments for Studies Involving Methyl 4-(methylamino)butanoate hydrochloride
For researchers, scientists, and drug development professionals investigating the neuromodulatory potential of novel compounds, the integrity of experimental design is paramount. This guide provides an in-depth technical framework for designing and implementing robust control experiments in studies involving Methyl 4-(methylamino)butanoate hydrochloride. By employing the principles and protocols outlined herein, researchers can ensure the validity, reproducibility, and accurate interpretation of their findings.
Understanding the Compound: this compound
This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Structurally, it is the methyl ester of 4-(methylamino)butanoic acid. It is hypothesized that, as a GABA precursor, it can cross the blood-brain barrier more readily than GABA itself and is subsequently hydrolyzed by endogenous esterases to release 4-(methylamino)butanoic acid, which can then be converted to GABA, thereby augmenting GABAergic neurotransmission.
The primary application of this compound in a research setting is likely to be the investigation of its effects on the GABAergic system, with potential implications for conditions where this system is dysregulated, such as anxiety, epilepsy, and other neurological disorders.
The Imperative of Controls in Preclinical Research
In any scientific investigation, particularly in pharmacology and drug development, control groups are essential for establishing a baseline and isolating the effects of the experimental compound.[2] Without proper controls, it is impossible to determine whether an observed effect is due to the compound of interest or other confounding variables. This guide will detail the critical negative, positive, and comparative controls necessary for a comprehensive evaluation of this compound.
Experimental Workflow and Key Control Points
The following diagram illustrates a comprehensive workflow for evaluating this compound, highlighting the integration of essential control experiments at each stage.
Caption: A generalized experimental workflow for the characterization of this compound, from initial in vitro validation to in vivo functional assessment.
Detailed Protocols for Essential Control Experiments
In Vitro Characterization: Establishing the Foundational Mechanism
The primary hypothesis for the mechanism of action of this compound is its conversion to an active GABAergic precursor. Therefore, the first critical experiment is to demonstrate this conversion.
Experimental Protocol: In Vitro Enzymatic Hydrolysis
-
Preparation of Brain Homogenates: Homogenize rodent brain tissue (e.g., cortex, hippocampus) in a suitable buffer to prepare a source of brain esterases.
-
Incubation: Incubate this compound with the brain homogenate at 37°C.
-
Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent compound and the appearance of 4-(methylamino)butanoic acid.[3][4]
| Control Group | Rationale | Expected Outcome |
| Negative Control 1: | To demonstrate that the conversion is enzymatic. | No significant conversion of the parent compound. |
| Negative Control 2: | To control for non-specific esterase activity. | Minimal to no conversion compared to brain homogenate. |
| Positive Control: | To confirm the activity of esterases in the preparation. | Efficient hydrolysis of the control ester. |
To determine if the downstream metabolite of this compound can modulate GABA receptors, cell-based assays are crucial.
Experimental Protocol: FLIPR or Patch-Clamp on GABA Receptor-Expressing Cell Lines
-
Cell Culture: Use a stable cell line expressing the desired GABA receptor subtype (e.g., HEK293 cells transfected with GABA-A receptor subunits).
-
Compound Application: Apply 4-(methylamino)butanoic acid (the hydrolyzed product) to the cells.
-
Measurement of Receptor Activity:
-
FLIPR (Fluorometric Imaging Plate Reader): Measure changes in intracellular calcium or membrane potential using fluorescent dyes.
-
Patch-Clamp Electrophysiology: Directly measure ion channel currents in response to compound application.[5]
-
-
Dose-Response Analysis: Generate dose-response curves to determine the potency and efficacy of the compound.
| Control Group | Rationale | Expected Outcome |
| Vehicle Control: | To establish the baseline response of the cells. | No change in receptor activity. |
| Positive Control: | To confirm the functional expression and responsiveness of the GABA receptors. | Robust activation of GABA receptors. |
| Negative Control: | To demonstrate the specificity of the response to GABA receptor modulation. | No effect on GABA receptor activity. |
In Vivo Pharmacokinetics and Metabolism: Bridging the Gap from Bench to Behavior
This technique allows for the direct measurement of neurotransmitter levels in the brains of freely moving animals.[3][6]
Experimental Protocol: In Vivo Microdialysis in Rodents
-
Surgical Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus).
-
Compound Administration: Administer this compound systemically (e.g., intraperitoneally).
-
Dialysate Collection: Collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the dialysate for GABA and glutamate levels using HPLC with electrochemical or fluorescence detection.[3][4]
| Control Group | Rationale | Expected Outcome |
| Vehicle Control: | To establish baseline neurotransmitter levels and control for the effects of the injection procedure. | No significant change in GABA or glutamate levels. |
| Positive Control: | To confirm that the microdialysis setup can detect changes in GABAergic tone. | An increase in extracellular GABA levels. |
| Comparative Control: | To benchmark the efficacy of the test compound against a known GABAergic agent. | A quantifiable change in GABA levels to compare with the test compound. |
To definitively trace the metabolic fate of this compound, stable isotope labeling is the gold standard.[7]
Experimental Protocol: Stable Isotope Labeling and Mass Spectrometry
-
Synthesis: Synthesize an isotopically labeled version of this compound (e.g., with ¹³C or ²H).
-
Administration: Administer the labeled compound to rodents.
-
Sample Collection: Collect blood and brain tissue samples at various time points.
-
Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its labeled metabolites.
Caption: A simplified workflow for tracing the metabolic conversion of isotopically labeled this compound to GABA.
Functional Outcomes: Assessing Physiological and Behavioral Effects
To understand the impact of the compound on neuronal activity at the circuit level, ex vivo electrophysiology is a powerful tool.
Experimental Protocol: Whole-Cell Patch-Clamp in Brain Slices
-
Brain Slice Preparation: Prepare acute brain slices from rodents containing the region of interest.
-
Recording: Perform whole-cell patch-clamp recordings from neurons to measure spontaneous and evoked inhibitory postsynaptic currents (IPSCs).
-
Compound Application: Bath-apply this compound to the brain slice.
-
Data Analysis: Analyze changes in the frequency and amplitude of IPSCs.
| Control Group | Rationale | Expected Outcome |
| Vehicle Control: | To control for time-dependent changes in neuronal activity. | No significant change in IPSC frequency or amplitude. |
| Positive Control: | To confirm that the recorded neurons are responsive to GABAergic modulation. | An increase in IPSC frequency or amplitude. |
| Negative Control: | To demonstrate that the observed effects are mediated by GABA receptors. | Blockade of the effects of the test compound. |
To assess the functional consequences of modulating the GABAergic system, a battery of behavioral tests is necessary.
Experimental Protocol: Rodent Behavioral Testing
-
Compound Administration: Administer this compound to rodents.
-
Behavioral Testing: Conduct a series of behavioral tests relevant to GABAergic function, such as:
-
Elevated Plus Maze: To assess anxiety-like behavior.
-
Open Field Test: To measure locomotor activity and anxiety.
-
Pentylenetetrazol (PTZ)-induced Seizure Model: To evaluate anticonvulsant effects.
-
-
Data Collection and Analysis: Quantify relevant behavioral parameters (e.g., time spent in open arms, distance traveled, seizure latency and severity).
| Control Group | Rationale | Expected Outcome |
| Vehicle Control: | To control for the effects of handling, injection, and the novelty of the testing environment. | Baseline behavioral performance. |
| Positive Control: | To validate the sensitivity of the behavioral assay to GABAergic modulation. | A known anxiolytic or anticonvulsant effect. |
| Comparative Control: | To compare the behavioral profile of the test compound to a clinically relevant drug. | A quantifiable behavioral effect to benchmark against. |
Comparative Analysis with Alternatives
A thorough investigation of this compound necessitates a direct comparison with other compounds that modulate the GABAergic system.
| Compound | Class | Rationale for Comparison | Key Comparative Readouts |
| GABA | Neurotransmitter | To assess the relative blood-brain barrier permeability and efficacy of the prodrug approach. | Brain GABA levels after administration, behavioral effects. |
| Gabapentin | GABA analogue | To compare with a widely used anticonvulsant and analgesic that modulates the GABAergic system through a different mechanism.[8] | Efficacy in models of neuropathic pain and seizures, side-effect profile. |
| Vigabatrin | GABA transaminase inhibitor | To compare a precursor strategy with an enzymatic inhibition strategy for increasing GABA levels. | Time course and magnitude of GABA increase, behavioral outcomes. |
Conclusion
The rigorous application of the control experiments detailed in this guide is essential for the scientifically sound evaluation of this compound. By systematically addressing the enzymatic conversion, receptor interaction, pharmacokinetic profile, and functional consequences, researchers can build a comprehensive and reliable data package. This approach not only ensures the integrity of the research but also provides a solid foundation for any potential translational and clinical development.
References
-
Exeltis. What's a Control Group in an Experiment? | Understanding the Basics. [Link]
-
PubMed. Preloading in vivo: a rapid and reliable method for measuring gamma-aminobutyric acid and glutamate fluxes by microdialysis. [Link]
-
PubMed. HPLC Neurotransmitter Analysis. [Link]
-
PubChem. This compound. [Link]
-
BioPharma Services. The Role of Controlled Clinical Trials in Drug Development. [Link]
-
PubMed Central. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. [Link]
-
PubMed. Kinetics of substrate hydrolysis and inhibition by mipafox of paraoxon-preinhibited hen brain esterase activity. [Link]
-
PubMed. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. [Link]
-
PubChem. Methyl 4-(methylamino)butanoate. [Link]
-
PubMed. Behavioral Effects of Agents Active at the Gamma-Aminobutyric Acid Receptor Complex in the Staircase Paradigm. [Link]
-
Eurisotop. Stable Isotope-Labeled Products For Metabolic Research. [Link]
-
PubMed Central. Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism. [Link]
-
Frontiers. A Developmental Study of Abnormal Behaviors and Altered GABAergic Signaling in the VPA-Treated Rat Model of Autism. [Link]
-
PubMed. GABA-mediated behavioral inhibition during ontogeny in the mouse. [Link]
-
Frontiers. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. [Link]
-
ResearchGate. Differences in prefrontal cortex GABA/glutamate ratio after acute restraint stress in rats are associated with specific behavioral and neurobiological patterns. [Link]
-
PubMed. Comparison of the antinociceptive profiles of gabapentin and 3-methylgabapentin in rat models of acute and persistent pain: implications for mechanism of action. [Link]
-
Royal Society of Chemistry. The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]
-
PubMed. Modulation of GABAergic signaling among interneurons by metabotropic glutamate receptors. [Link]
-
Frontiers. Developmental Changes of Glutamate and GABA Receptor Densities in Wistar Rats. [Link]
-
PubMed. Effects of pivagabine on psychophysical performance and behavioural response in experimental models of stress. [Link]
-
ResearchGate. Use of Isotopically Labeled Compounds in Drug Discovery. [Link]
-
PubMed. Electrophysiology of the GABAergic synapses. [Link]
-
PubMed Central. Attenuated sensitivity to neuroactive steroids in γ-aminobutyrate type A receptor delta subunit knockout mice. [Link]
-
PubMed. Monoamines Inhibit GABAergic Neurons in Ventrolateral Preoptic Area That Make Direct Synaptic Connections to Hypothalamic Arousal Neurons. [Link]
-
AmeliCA. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]
-
PubMed. Electrophysiological characterization of methyleugenol: a novel agonist of GABA(A) receptors. [Link]
-
Cambridge Core. Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. [Link]
-
PubMed. Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. [Link]
-
ResearchGate. Comparison of Gabapentin Monotherapy vs. Combination Therapy of Methyl Cobalamin and Gabapentin in Treating Diabetic Neuropathic Pain. [Link]
-
PubMed Central. Identification of substance P precursor forms in human brain tissue. [Link]
-
GoodRx. Methocarbamol vs. Gabapentin for Musculoskeletal Conditions and Epilepsy. [Link]
-
ResearchGate. Electrophysiological Characterization of Methyleugenol: A Novel Agonist of GABA(A) Receptors. [Link]
-
PubMed. Effectiveness and Safety of Gabapentin versus Pregabalin in the Treatment of Postherpetic Neuralgia: A Retrospective Cohort Study. [Link]
-
PubMed Central. In Vitro Production of Coenzyme A Using Thermophilic Enzymes. [Link]
-
PubMed. Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases. [Link]
Sources
- 1. 4-(Methylamino)butanoic acid | 1119-48-8 | Benchchem [benchchem.com]
- 2. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of GABA and glutamate in vivo levels with high sensitivity and frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The use of stable isotopes in metabolic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety [frontiersin.org]
A Senior Application Scientist's Guide to Validating the Specificity of Methyl 4-(methylamino)butanoate Hydrochloride
For researchers, scientists, and drug development professionals, the certainty of a molecule's identity and purity is the bedrock of reliable and reproducible results. This guide provides an in-depth, technical comparison for validating the specificity of Methyl 4-(methylamino)butanoate hydrochloride. We will delve into the causality behind experimental choices, present comparative data with relevant alternatives, and provide detailed, self-validating protocols.
This compound, with the chemical formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol , is a small molecule of interest in various research applications.[1] Its specificity is paramount to ensure that observed biological or chemical effects are attributable to this compound alone and not to impurities or structurally similar molecules.
The Imperative of Specificity in Research
Comparative Analysis: Distinguishing from Structurally Similar Molecules
To validate the specificity of this compound, it is essential to compare its analytical signature against potential alternatives and likely impurities. Two such compounds are 4-(methylamino)butyric acid hydrochloride and tert-Butyl 4-(methylamino)butanoate hydrochloride. These molecules share a similar core structure but differ in their ester group, a critical feature for differentiation.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Differentiating Feature |
| This compound | C₆H₁₄ClNO₂ | 167.63[1] | Methyl ester |
| 4-(Methylamino)butyric acid hydrochloride | C₅H₁₂ClNO₂ | 153.61[2] | Carboxylic acid (no ester) |
| tert-Butyl 4-(methylamino)butanoate hydrochloride | C₉H₂₀ClNO₂ | 209.71[3][4] | tert-Butyl ester |
Experimental Validation of Specificity: A Multi-Pronged Approach
A self-validating system for specificity relies on the convergence of data from multiple, independent analytical techniques. Here, we detail the core methodologies: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Structural Confirmation and Purity
Causality of Choice: qNMR is a primary analytical method that provides both structural elucidation and a direct, highly accurate measure of purity without the need for a specific reference standard of the analyte.[5] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for precise quantification against a certified internal standard.[6]
While an experimental spectrum is ideal, a predicted spectrum provides a strong basis for what to expect. The key signals would be:
-
A singlet for the methyl ester protons (~3.7 ppm).
-
A singlet for the N-methyl protons (~2.5 ppm).
-
Multiplets for the three methylene groups of the butanoate chain (~3.0, 2.4, and 1.9 ppm).
The clear separation of the methyl ester signal is crucial for both identification and quantification, distinguishing it from the carboxylic acid proton of 4-(methylamino)butyric acid and the characteristic singlet of the tert-butyl group (~1.5 ppm) in tert-Butyl 4-(methylamino)butanoate hydrochloride.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a spectrometer operating at 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the protons.
-
Set the pulse angle to 90 degrees.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
High-Performance Liquid Chromatography (HPLC): Orthogonal Separation and Impurity Profiling
Causality of Choice: HPLC provides an orthogonal separation technique to NMR, separating compounds based on their physicochemical properties (e.g., polarity). For small amines that lack a strong UV chromophore, pre-column derivatization is a robust strategy to enhance detection by UV-Vis spectrophotometry.[7] This allows for sensitive quantification and the detection of potential impurities that may not be visible by NMR.
Caption: Workflow for HPLC analysis with pre-column derivatization.
-
Derivatization:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water).
-
In a separate vial, mix an aliquot of the sample solution with a derivatizing agent (e.g., dansyl chloride in acetone) and a buffer to maintain an alkaline pH (e.g., sodium bicarbonate).
-
Heat the mixture to ensure complete reaction.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength of the derivatized amine.
-
-
Analysis:
-
Inject the derivatized sample and compare its retention time to that of a derivatized reference standard.
-
Analyze for the presence of other peaks, which would indicate impurities. The retention times of derivatized 4-(methylamino)butyric acid and tert-Butyl 4-(methylamino)butanoate would be different due to their differing polarities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Volatility-Based Separation and Mass Confirmation
Causality of Choice: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Amino acid esters are amenable to GC-MS analysis, often after derivatization to increase their volatility.[8][9][10] The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern.
The electron ionization (EI) mass spectrum of Methyl 4-(methylamino)butanoate is expected to show a molecular ion peak ([M]⁺) at m/z 131 (for the free base).[11][12] Key fragmentation patterns for amines often involve alpha-cleavage. For esters, cleavage adjacent to the carbonyl group is common. Expected fragments would help to confirm the structure and differentiate it from its alternatives. For instance, the loss of the methoxy group (-OCH₃, 31 Da) would be a characteristic fragmentation pathway.
-
Sample Preparation (if necessary):
-
For the hydrochloride salt, a simple liquid-liquid extraction into an organic solvent after basification may be sufficient.
-
Alternatively, derivatization (e.g., with a silylating agent like BSTFA) can be performed to enhance volatility and improve peak shape.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify the peak corresponding to Methyl 4-(methylamino)butanoate by its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference library or predicted fragmentation pattern.
-
Screen for the presence of impurities by examining other peaks in the chromatogram and their corresponding mass spectra. The different molecular weights of the alternatives would result in distinct molecular ion peaks.
-
Logical Framework for Specificity Validation
Caption: A logical flow for comprehensive specificity validation.
Conclusion
Validating the specificity of this compound is a critical step in ensuring the integrity of research and development activities. By employing a multi-faceted approach that combines the structural and quantitative power of qNMR, the orthogonal separation capabilities of HPLC, and the definitive mass confirmation of GC-MS, researchers can build a robust and trustworthy specificity profile. This guide provides the foundational knowledge and detailed protocols to empower scientists to confidently and objectively assess the specificity of this and other similar small molecules, thereby upholding the principles of scientific rigor and reproducibility.
References
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- MDPI. (2021, March 19).
- Wiley Online Library.
- J-Stage.
- ChemicalBook. 4-(METHYLAMINO)BUTYRIC ACID HYDROCHLORIDE(6976-17-6) 1H NMR spectrum.
- PubMed. (2023, August 31). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
- MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
- MDPI. (2021, January 18).
- PubChem. 4-(Methylamino)butyric acid hydrochloride.
- SpectraBase. 4-Dimethylaminobutyric acid hydrochloride - Optional[1H NMR] - Spectrum.
- NP-MRD. (2022, September 6). Showing NP-Card for 4-(methylamino)butyric acid (NP0227999).
- Studia Universitatis Babes-Bolyai, Chemia.
- Sigma-Aldrich. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.
- US Pharmacopeia (USP). Stimuli Article (qNMR).
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762).
- BLD Pharm. 6976-17-6|4-(Methylamino)butanoic acid hydrochloride.
- AChemBlock. tert-Butyl 4-(methylamino)butanoate hydrochloride 95% | CAS: 1246527-48-9.
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0029762).
- PubChem. Tert-butyl 4-(methylamino)
- Science.gov. sensitive hplc-uv method: Topics by Science.gov.
- PubChemLite. Methyl 4-(methylamino)
- Santa Cruz Biotechnology. methyl 4-(methylamino)
- ChemScene. 138007-25-7 | tert-Butyl 4-(methylamino)
- DiVA portal. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers.
- MedChemExpress. tert-Butyl 4-(methylamino)
- Sunway Pharm Ltd. tert-butyl 4-(methylamino)
- Benchchem.
- Doc Brown's Chemistry. mass spectrum of methyl methanoate fragmentation pattern of m/z m/e ions for analysis and identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes.
- PubMed Central.
- PubChem. Methyl 4-(methylamino)
- Chromatography Forum. (2006, March 18). Detecting Primary Amines.
- Chemistry LibreTexts. (2021, December 10). 1.7.
- MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
- ResearchGate. (2025, August 6).
Sources
- 1. scbt.com [scbt.com]
- 2. 4-(Methylamino)butyric acid hydrochloride | C5H12ClNO2 | CID 12626654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-(methylamino)butanoate hydrochloride 95% | CAS: 1246527-48-9 | AChemBlock [achemblock.com]
- 4. Tert-butyl 4-(methylamino)butanoate hydrochloride | C9H20ClNO2 | CID 50988532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 12. Methyl 4-(methylamino)butanoate | C6H13NO2 | CID 14769104 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Profiling the Cross-Reactivity of Methyl 4-(methylamino)butanoate hydrochloride
For researchers, scientists, and drug development professionals, understanding the full pharmacological profile of a compound is paramount. This guide provides an in-depth, technical framework for evaluating the receptor cross-reactivity of Methyl 4-(methylamino)butanoate hydrochloride. Given the limited publicly available data on this specific molecule, this document serves as a strategic comparison and methodological guide, outlining the necessary experimental investigations to thoroughly characterize its selectivity.
Methyl 4-(methylamino)butanoate is a structural analog of 4-aminobutanoic acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. This structural similarity immediately suggests a high probability of interaction with GABA receptors. However, to ensure a comprehensive understanding of its potential on- and off-target effects, a systematic and tiered screening approach is essential. This guide will detail the rationale and protocols for such an investigation, enabling researchers to generate the critical data needed to assess the compound's therapeutic potential and safety profile.
Part 1: Initial Hypothesis and Tiered Screening Strategy
The core of a robust cross-reactivity profile lies in a logical, tiered approach. We begin with the most likely targets based on structural analogy and expand outwards to broader, less probable interactions.
Tier 1: Primary Target Engagement (GABAergic System)
Due to its structural similarity to GABA, the initial and most critical step is to determine the affinity and functional activity of this compound at GABA receptor subtypes.
-
GABAA Receptors: These are ligand-gated ion channels crucial for fast inhibitory neurotransmission.[1][2] We must assess binding to the primary GABA binding site as well as any allosteric modulation at sites like the benzodiazepine site.
-
GABAB Receptors: These are G-protein coupled receptors (GPCRs) that mediate slower, prolonged inhibitory signals.
Tier 2: Structurally Related and Major CNS Receptors
The next logical step is to screen against other major neurotransmitter receptors in the central nervous system, particularly those that bind amino acid-like ligands.
-
Ionotropic Glutamate Receptors: As the primary excitatory neurotransmitter system, interactions here could have significant physiological consequences. This includes NMDA, AMPA, and Kainate receptors.[3][4][5][6][7][8]
-
Glycine Receptors: Another key inhibitory ligand-gated ion channel, particularly in the spinal cord and brainstem.[9][10][11]
Tier 3: Broad Panel Screening for Unforeseen Interactions
To build a comprehensive safety and selectivity profile, screening against a broad panel of diverse receptor and enzyme classes is indispensable. This is often conducted through specialized contract research organizations (CROs) that offer extensive screening panels.[12][13][14]
-
GPCR Panel: A wide array of GPCRs, including adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.[15][16]
-
Ion Channel Panel: A variety of voltage-gated and ligand-gated ion channels to assess potential cardiac (e.g., hERG) or neuronal excitability issues.[17][18]
-
Transporter and Enzyme Panels: To identify any other unforeseen off-target interactions.
The logical flow for this screening cascade is visualized below.
Caption: Tiered screening cascade for cross-reactivity profiling.
Part 2: Experimental Methodologies and Data Interpretation
To obtain meaningful and comparable data, standardized and validated assays are crucial. Below are detailed protocols for key experiments in this profiling cascade.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[19][20][21][22] The principle involves a competition between the unlabeled test compound (this compound) and a radioactively labeled ligand with known high affinity for the target receptor.[23]
Experimental Workflow: Radioligand Binding Assay
Sources
- 1. benchchem.com [benchchem.com]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Structure, Function, and Regulation of the Kainate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [researchworks.creighton.edu]
- 6. Kainate receptor - Wikipedia [en.wikipedia.org]
- 7. AMPA receptor - Wikipedia [en.wikipedia.org]
- 8. The Role of AMPARs Composition and Trafficking in Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct agonist- and antagonist-binding sites on the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Glycine receptor - Wikipedia [en.wikipedia.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Eurofins Discovery - Eurofins Scientific [eurofins.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Profile your receptors against all subtypes of the same GPCR family - EuroscreenFast [euroscreenfast.com]
- 17. aurorabiomed.com [aurorabiomed.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. revvity.com [revvity.com]
- 22. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 23. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx [slideshare.net]
A Comparative Analysis for Drug Development Professionals: Methyl 4-(methylamino)butanoate hydrochloride and Gabapentin
A comprehensive guide for researchers navigating the landscape of GABAergic modulation and neuronal excitability. This document provides a detailed comparative analysis of the well-established therapeutic agent, gabapentin, and the research compound, Methyl 4-(methylamino)butanoate hydrochloride. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of their known attributes and a proposed framework for the experimental characterization of this compound to enable a thorough comparison.
Introduction
Gabapentin, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is a widely prescribed medication for epilepsy and neuropathic pain.[1][2][3] Its mechanism of action, however, does not involve direct interaction with GABA receptors but rather high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[2][4][5] This interaction leads to a reduction in the release of excitatory neurotransmitters.[1][5] this compound, a derivative of 4-aminobutanoic acid, is a less characterized compound. Its structural similarity to GABA suggests potential activity within the GABAergic system, making it a person of interest for neuropharmacological research. This guide will first delineate the established profile of gabapentin and then propose a comprehensive experimental workflow to elucidate the pharmacological characteristics of this compound, thereby facilitating a robust comparative analysis.
I. Physicochemical Properties
A fundamental understanding of the physicochemical properties of both compounds is essential for interpreting their biological activity and designing appropriate experimental protocols.
| Property | This compound | Gabapentin |
| IUPAC Name | methyl 4-(methylamino)butanoate;hydrochloride[6] | 2-[1-(aminomethyl)cyclohexyl]acetic acid[1] |
| Molecular Formula | C6H14ClNO2[7][8] | C9H17NO2[1][9] |
| Molecular Weight | 167.63 g/mol [7][8] | 171.24 g/mol [1][9] |
| Structure | A linear amino acid ester. | A GABA analogue with a cyclohexyl ring.[2][4] |
| pKa | Not readily available in searched literature. | pKa1 = 3.7, pKa2 = 10.7[10] |
| Solubility | Information not readily available, but the hydrochloride salt form suggests good aqueous solubility. | Freely soluble in water and in acidic and basic solutions.[10] |
| LogP | Predicted XlogP: 0.3[11] | -1.1[12] |
II. Mechanism of Action: Established vs. Investigational
A key differentiator between these two molecules lies in their mechanism of action. While gabapentin's primary target is well-defined, the molecular targets of this compound remain to be elucidated.
Gabapentin: A Modulator of Voltage-Gated Calcium Channels
Despite being a GABA analogue, gabapentin does not exert its effects through direct interaction with GABAA or GABAB receptors.[2][4] The principal mechanism of action of gabapentin involves its high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels.[1][2][5] This binding is thought to reduce the trafficking of these channels to the presynaptic terminal, thereby decreasing calcium influx and subsequent release of excitatory neurotransmitters like glutamate.[1][5] Some studies also suggest that gabapentin may increase GABA synthesis and non-synaptic GABA responses.[4]
Proposed Signaling Pathway for Gabapentin
Caption: Proposed mechanism of gabapentin action.
This compound: A Hypothetical GABAergic Modulator
Given its chemical structure as a derivative of 4-aminobutanoic acid, it is plausible that this compound interacts with the GABAergic system. However, the nature of this interaction is unknown. It could potentially act as a GABA receptor agonist, a modulator of GABA synthesis or metabolism, or an inhibitor of GABA reuptake.
III. Comparative Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical determinants of its clinical utility.
Gabapentin: Saturable Absorption and Renal Excretion
Gabapentin exhibits dose-dependent bioavailability due to saturable absorption mediated by the L-amino acid transporter (LAT1).[1][13] Its bioavailability decreases as the dose increases.[1][10] Gabapentin is not significantly metabolized in the liver and is primarily excreted unchanged in the urine.[1][13] It has a relatively short elimination half-life of 5 to 7 hours, necessitating multiple daily doses.[1]
| Pharmacokinetic Parameter | Gabapentin |
| Bioavailability | 27-60% (inversely proportional to dose)[1] |
| Protein Binding | < 3%[1] |
| Metabolism | Not significantly metabolized[1][13] |
| Elimination Half-life | 5 to 7 hours[1] |
| Excretion | Renal[1][13] |
This compound: An Uncharacterized Profile
The pharmacokinetic profile of this compound is currently unknown. The presence of an ester group suggests potential for hydrolysis by esterases in the body, which would be a key metabolic pathway to investigate.
IV. Proposed Experimental Workflow for Comparative Analysis
To enable a direct comparison with gabapentin, a systematic experimental evaluation of this compound is required. The following workflow outlines key experiments to characterize its pharmacological and pharmacokinetic properties.
Experimental Workflow Diagram
Sources
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nursingbird.com [nursingbird.com]
- 4. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 6. Page loading... [guidechem.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 89584-24-7 [chemicalbook.com]
- 9. Gabapentin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 12. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized Methyl 4-(methylamino)butanoate Hydrochloride
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug development and synthesis, the quality of a final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its constituent building blocks. Pharmaceutical intermediates, such as Methyl 4-(methylamino)butanoate hydrochloride (CAS 89584-24-7), are foundational components where stringent quality control is not merely a recommendation but a regulatory and scientific necessity.[1][2] Impurities, even in trace amounts, can propagate through synthetic steps, leading to unwanted side reactions, reduced yields, and the potential introduction of toxic byproducts into the final drug substance.[3]
This guide provides an in-depth, objective comparison of analytical methodologies for benchmarking the purity of newly synthesized this compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, establishing a framework for a robust, self-validating analytical workflow. The goal is to equip researchers, scientists, and drug development professionals with the expertise to confidently assess the quality of this critical intermediate, ensuring it meets the rigorous standards required for downstream applications.[1][4]
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on orthogonal methods—distinct techniques that measure different chemical and physical properties. This multi-pronged approach ensures that a wide spectrum of potential impurities (e.g., starting materials, byproducts, residual solvents, inorganic salts) is reliably detected and quantified.
Here, we benchmark four primary analytical techniques against a hypothetical, newly synthesized batch of this compound and compare it with commercially available standards, which typically offer purities ranging from 97% to over 98%.[5][6]
Comparative Data Summary
| Analytical Technique | Parameter Measured | Synthesized Batch (Example Data) | Commercial Standard A (Purity >98%) | Commercial Standard B (Purity 97%) |
| ¹H NMR | Structural Integrity & Proton-Containing Impurities | Conforms to structure; ~1.5% unknown aromatic impurity | Conforms to structure; no detectable impurities | Conforms to structure; ~2.5% residual starting material |
| RP-HPLC (UV, 210 nm) | Purity by Area % | 98.2% | 99.5% | 97.1% |
| GC-MS | Volatile Impurities & Residual Solvents | Methanol: 450 ppm; Toluene: 80 ppm | Methanol: <100 ppm; Toluene: Not Detected | Methanol: 800 ppm; Toluene: 150 ppm |
| Elemental Analysis | Elemental Composition (C, H, N, Cl) | C: 42.8%; H: 8.4%; N: 8.3%; Cl: 21.0% | C: 42.98%; H: 8.42%; N: 8.36%; Cl: 21.15% | C: 42.5%; H: 8.5%; N: 8.2%; Cl: 20.8% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the cornerstone of chemical characterization. For purity analysis, ¹H NMR provides a quantitative "fingerprint" of the molecule. The integral of each signal is directly proportional to the number of protons it represents, allowing for the detection and estimation of proton-bearing impurities relative to the main compound.[7] For a hydrochloride salt, the protonation of the amine nitrogen causes a characteristic downfield shift of adjacent protons (those on carbons alpha to the nitrogen), providing immediate confirmation of salt formation.[8]
Trustworthiness: The self-validating nature of NMR lies in its fundamental principle. Every proton-containing species in the sample will, in principle, generate a signal. By assigning all major signals to the target molecule, any remaining signals can be attributed to impurities. A known quantity of an internal standard can be added for absolute quantification (qNMR).
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O).
-
Causality: D₂O is the solvent of choice as its deuterium nucleus is not observed in the ¹H spectrum. It will also exchange with the labile N-H proton, causing this peak to disappear, which can aid in spectral assignment.
-
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., maleic acid) whose peaks do not overlap with the analyte signals.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for complete proton relaxation for accurate integration.
-
Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum by setting the residual HDO signal to ~4.79 ppm. Integrate all signals corresponding to the product and any visible impurities.
Expected ¹H NMR Spectrum (D₂O):
-
~3.70 ppm (s, 3H): Methyl ester protons (-OCH₃).
-
~3.10 ppm (t, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NH₂⁺-).
-
~2.70 ppm (s, 3H): N-methyl protons (-NH₂⁺-CH₃).
-
~2.50 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).
-
~2.00 ppm (quintet, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).
Workflow Diagram: NMR Purity Assessment
Caption: Workflow for ¹H NMR purity analysis.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Expertise & Experience: HPLC is the workhorse for purity determination in the pharmaceutical industry, offering high precision and sensitivity.[9] For a small, polar molecule like this compound, Reversed-Phase (RP) HPLC is the method of choice. The compound lacks a strong chromophore, making UV detection challenging but feasible at low wavelengths (~200-215 nm). Alternatively, derivatization with an agent like o-phthalaldehyde (OPA) can be employed to attach a fluorescent tag, dramatically increasing sensitivity.[10][11]
Trustworthiness: The method is validated by running a blank (solvent) to ensure no system peaks interfere, and a system suitability standard to confirm resolution, peak shape, and reproducibility. Purity is typically reported as area percent, assuming all impurities have a similar response factor to the main peak at the chosen wavelength. This assumption should be validated with standards of known impurities if available.
Experimental Protocol: RP-HPLC with UV Detection
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, improving the peak shape of the amine hydrochloride on the C18 column.
-
-
Sample Preparation: Prepare a stock solution by dissolving ~10 mg of the sample in 10 mL of water (or mobile phase A). Dilute further to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Gradient: Start at 5% B, hold for 2 min, ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate.
-
-
Analysis: Integrate the peak for the main component and all impurity peaks. Calculate purity using the formula: Area% = (Area_main / Area_total) * 100.
Workflow Diagram: HPLC Purity Determination
Caption: Workflow for RP-HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles
Expertise & Experience: GC-MS is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities. For this compound, this technique is not ideal for analyzing the compound itself due to its salt form and low volatility. However, it is the premier method for detecting residual solvents from the synthesis and purification steps (e.g., methanol, ethanol, toluene).[12] Headspace GC is the standard approach, where the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC.
Trustworthiness: The method's validity is confirmed through the use of a mass spectral library. The mass spectrum of an eluting peak is compared against a database (like NIST) for confident identification.[13] Quantification is achieved by creating a calibration curve with known standards of the solvents being tested.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a high-boiling point solvent like Dimethyl Sulfoxide (DMSO). Crimp the vial securely.
-
Causality: DMSO is used to dissolve the sample and facilitate the release of volatile residual solvents into the headspace upon heating.
-
-
Standard Preparation: Prepare calibration standards of expected solvents (e.g., methanol, toluene) in DMSO at various concentrations.
-
GC-MS Conditions:
-
Analysis: Identify solvent peaks by their retention time and mass spectrum. Quantify using the previously generated calibration curve.
Workflow Diagram: GC-MS Residual Solvent Analysis
Caption: Workflow for Headspace GC-MS analysis.
Elemental Analysis: The Fundamental Check
Expertise & Experience: Elemental analysis (CHN) provides the mass percentage of carbon, hydrogen, and nitrogen in a sample. For a hydrochloride salt, separate analysis for the chloride counter-ion (e.g., by titration or ion chromatography) is also essential.[14] This technique provides a measure of absolute purity against the theoretical elemental composition. A significant deviation (>0.4% from theoretical values) suggests the presence of impurities that alter the elemental makeup, such as inorganic salts or solvents.
Trustworthiness: This is a bulk analysis technique, meaning it measures the average composition of the entire sample. Its self-validating power comes from comparing the experimental C, H, N, and Cl percentages to the theoretical values calculated from the molecular formula (C₆H₁₄ClNO₂). A close match provides strong evidence of high purity.
Experimental Protocol: C, H, N, and Cl Analysis
-
Sample Preparation: Dry the sample thoroughly under high vacuum to remove residual water and solvents, which would alter the C, H, and O content. Accurately weigh ~2-3 mg of the dried sample into a tin capsule for CHN analysis.
-
CHN Analysis: Analyze the sample using an automated CHN analyzer, which combusts the sample at high temperature and quantifies the resulting CO₂, H₂O, and N₂ gases.
-
Chloride Analysis (Argentometric Titration):
-
Accurately weigh ~50 mg of the sample and dissolve in deionized water.
-
Add a few drops of potassium chromate indicator.
-
Titrate with a standardized silver nitrate (AgNO₃) solution until the first permanent appearance of a reddish-brown precipitate (silver chromate).
-
Causality: Silver ions react with chloride ions to form a white precipitate (AgCl). Once all chloride is consumed, excess silver ions react with the chromate indicator to signal the endpoint.
-
-
Calculation: Compare the experimental weight percentages to the theoretical values for C₆H₁₄ClNO₂ (MW: 167.63 g/mol ):
-
Theoretical C: 42.99%
-
Theoretical H: 8.42%
-
Theoretical N: 8.36%
-
Theoretical Cl: 21.15%
-
Workflow Diagram: Elemental Purity Validation
Caption: Workflow for Elemental Analysis and Titration.
Conclusion: Synthesizing Data for a Definitive Purity Statement
Benchmarking the purity of a synthesized pharmaceutical intermediate like this compound requires a rigorous, multi-faceted analytical strategy.
-
NMR confirms the structural identity and flags proton-containing impurities.
-
HPLC provides the primary quantitative measure of purity relative to other UV-active or derivatizable species.[9]
-
GC-MS is indispensable for controlling volatile impurities and residual solvents, which are critical parameters under ICH guidelines.[1]
-
Elemental Analysis offers a fundamental check of the compound's elemental composition, validating its identity and bulk purity.
By integrating the results from these orthogonal techniques, a scientist can build a comprehensive and defensible purity profile. A batch demonstrating structural conformity by NMR, high purity (>98%) by HPLC, low residual solvents by GC-MS, and an elemental composition within ±0.4% of the theoretical values can be considered high-purity and suitable for progression in a drug development pipeline.
References
- Pharmaceutical Intermediate Quality Standards: A Practical Guide.Google Cloud.
- Understanding Purity Requirements for Pharmaceutical Intermedi
- The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry.Elchemy.
- Pharmaceutical Chemicals: Purity.BrainKart.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.alwsci.
- METHYL 4-(METHYLAMINO)
- 4-(Methylamino)butanoic acid hydrochloride.Synthonix.
- How to detect a HCl salt in organic compunds.Reddit.
- Hydrochloride Salt of the GABAkine KRM-II-81.ACS Omega.
- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.IOP Conference Series: Earth and Environmental Science.
- HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.Agilent.
- Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography.Indian Journal of Pharmaceutical Sciences.
- Fatty Acid Methyl Ester analysis by Gas Chrom
- FAMEs Fatty Acid Methyl Esters: Mass Spectral D
- Analytical methods to determine if a compound is in the form of a salt.Reddit.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 3. nbinno.com [nbinno.com]
- 4. brainkart.com [brainkart.com]
- 5. METHYL 4-(METHYLAMINO)BUTANOATE HCL | CymitQuimica [cymitquimica.com]
- 6. Synthonix, Inc > 6976-17-6 | 4-(Methylamino)butanoic acid hydrochloride [synthonix.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. ijpsonline.com [ijpsonline.com]
- 13. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 14. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Reproducibility in Synthesis Using Methyl 4-(methylamino)butanoate Hydrochloride
For researchers and process chemists in drug development, the reproducibility of a synthetic step is the bedrock of a successful project. Inconsistent yields, variable purity profiles, and unexpected side reactions can derail timelines and cast doubt on preclinical data. A frequent source of such variability lies in the nuanced behavior of seemingly simple starting materials. This guide provides an in-depth comparison of Methyl 4-(methylamino)butanoate hydrochloride (CAS 89584-24-7), a versatile bifunctional building block, with its primary alternative, Ethyl 4-(methylamino)butanoate hydrochloride (CAS 81893-75-6).
The choice between a methyl and an ethyl ester is a fundamental decision in synthetic route design.[1] While often considered a minor modification, this choice can have significant downstream consequences on reactivity, purification, scalability, and, ultimately, experimental reproducibility. This guide will dissect these consequences, offering field-proven insights and detailed protocols to empower scientists to make informed decisions and establish self-validating, reproducible synthetic systems.
The Starting Material: A Physicochemical and Reactivity Comparison
This compound is a synthetic intermediate featuring a secondary amine and a methyl ester. This structure makes it an ideal precursor for introducing a specific four-carbon chain with a methylamino group into a target molecule. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.
The most logical alternative is its ethyl ester analog. The core difference—a single methylene group—subtly alters the molecule's physical and chemical properties, which in turn affects its handling and behavior in reactions.
| Property | Methyl 4-(methylamino)butanoate HCl | Ethyl 4-(methylamino)butanoate HCl | Impact on Reproducibility & Experimental Design |
| CAS Number | 89584-24-7[2] | 81893-75-6[3] | Critical for unambiguous identification and procurement. |
| Molecular Formula | C₆H₁₄ClNO₂[2] | C₇H₁₆ClNO₂[3] | Affects all mass-based calculations (molarity, equivalents). |
| Molecular Weight | 167.63 g/mol [2] | 181.66 g/mol [3] | Direct impact on reagent stoichiometry. Using the wrong MW is a common source of error. |
| Physical Form | Solid / Crystals[4][5] | Solid | Solids are generally easier to weigh accurately than liquids, aiding reproducibility. |
| Melting Point | ~46-48 °C[6] | Not widely reported | Lower melting point may require specific storage conditions to prevent clumping. |
| Reactivity | Methyl esters can be more susceptible to nucleophilic attack (e.g., hydrolysis, aminolysis) than ethyl esters due to lower steric hindrance.[1] | Ethyl esters are generally more sterically hindered and may react slower. They can offer greater stability towards undesired hydrolysis. | The choice of ester influences reaction kinetics and potential side reactions. Faster reactions may require more stringent temperature control to ensure reproducibility. The ethyl ester might provide a wider processing window. |
| Purification | The resulting products will have lower molecular weights and potentially different polarity/volatility compared to those derived from the ethyl ester. | Products will be heavier and slightly more lipophilic. | These differences can significantly affect purification. A methyl ester derivative might be more volatile (easier removal of excess) or have a different retention time in chromatography, impacting separation efficiency. |
Core Application: A Comparative Protocol for Amide Coupling
To objectively compare the performance of these two reagents, we will consider a common and representative synthetic transformation: the acylation of the secondary amine to form an N-substituted amide. This reaction is fundamental in pharmaceutical chemistry for building complex molecules.
Hypothetical Reaction: Coupling of the amino ester with a standard carboxylic acid (e.g., 4-(Trifluoromethyl)benzoic acid) using a peptide coupling agent like HATU.
Caption: Workflow for a representative amide coupling reaction.
Detailed Experimental Protocol:
-
Reagent Preparation: To a solution of the selected carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF), add the coupling agent HATU (1.2 eq) and diisopropylethylamine (DIPEA) (2.5 eq). Note: An extra equivalent of base is needed to neutralize the hydrochloride salt of the amine.
-
Amine Addition: Add a solution of either this compound (1.1 eq) or Ethyl 4-(methylamino)butanoate hydrochloride (1.1 eq) in DMF.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).
-
Wash: Combine the organic layers and wash with saturated aqueous lithium chloride (to remove DMF), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the final N-acyl amino ester product.
Expected Performance Comparison and Reproducibility Insights:
While the protocol is identical, the choice of ester can lead to different outcomes. These differences are critical for establishing a reproducible process.
| Parameter | Using Methyl Ester | Using Ethyl Ester | Causality and Impact on Reproducibility |
| Reaction Rate | Potentially faster. | Potentially slower. | The methyl group is less sterically bulky, allowing for easier access of the activated carboxylic acid to the amine. A faster reaction may be less forgiving to delays in monitoring or quenching, affecting batch-to-batch consistency. |
| Side Reactions | Higher risk of ester aminolysis or hydrolysis, especially if the reaction is heated or exposed to excess base for extended periods. | Lower risk of ester-related side reactions due to increased steric protection and stability. | The formation of amide or acid impurities derived from the ester can complicate purification and reduce yield, directly harming reproducibility. The ethyl ester often provides a more robust system.[7] |
| Hypothetical Yield | 80-90% | 85-95% | The slightly higher stability of the ethyl ester can lead to a cleaner reaction and marginally higher, more consistent yields. |
| Purity Profile | May contain trace impurities from ester hydrolysis (the free acid) or transamidation. | Cleaner purity profile with fewer ester-derived impurities. | Reproducibility is not just about yield, but also about a consistent purity profile. The ethyl ester is more likely to deliver this. |
| Purification | Product is less polar. May require a less polar solvent system for chromatography, potentially improving separation from highly polar impurities like DMF. | Product is more polar. Elution from silica gel will require a more polar solvent system. | The choice impacts the purification method development. An inappropriate solvent system can lead to poor separation and inconsistent purity, a major reproducibility failure. |
The Trustworthiness Pillar: A Self-Validating Quality Control Workflow
The single most important factor for ensuring experimental reproducibility is the rigorous quality control of your starting materials.[8][9] An unverified reagent is an uncontrolled variable. A self-validating system requires that every batch of starting material is confirmed for identity and purity before use.
Caption: Quality control workflow for validating starting material.
Key Methodologies for Purity Determination:
-
Gas Chromatography (GC-FID): An excellent method for assessing the purity of volatile compounds like amino acid esters. It can effectively separate the target molecule from residual solvents and other volatile organic impurities. A validated GC method is a powerful tool for routine quality control.[8]
-
Quantitative NMR (qNMR): A primary analytical method that can determine purity without the need for a specific reference standard of the compound itself. By using a certified internal standard of known purity, the absolute purity of the target analyte can be calculated directly from the ¹H NMR spectrum. This is a highly authoritative method for validating a new batch of reagent.
-
Titration: For hydrochloride salts of amino acids or their esters, acid-base titration can be a highly accurate method to determine purity.[10][11] This classical technique, when properly validated, provides a direct measure of the molar quantity of the acidic (or basic) species, offering an orthogonal check to chromatographic methods.
Common Impurities to Monitor:
-
Starting materials from synthesis: e.g., 4-aminobutanoic acid.
-
Over-reaction products: e.g., di-acylated species if the primary amine precursor was not fully converted.
-
Hydrolysis product: The corresponding carboxylic acid (4-(methylamino)butanoic acid), which can form during storage, especially in the presence of moisture.[12]
Conclusion and Senior Scientist Recommendations
The reproducibility of experiments using intermediates like this compound is not a matter of chance, but a function of deliberate control. This control begins with a conscious choice of reagent and is maintained by a rigorous, unyielding commitment to analytical validation.
Recommendation Summary:
-
For Robustness and Scalability, Prefer the Ethyl Ester: For most applications, Ethyl 4-(methylamino)butanoate hydrochloride offers a slight but significant advantage in terms of chemical stability. This translates to a cleaner reaction profile, a wider processing window, and a higher likelihood of reproducible yields and purity, especially as the reaction is scaled up.
-
For Specialized Applications, Consider the Methyl Ester: In cases where higher reactivity is desired for a sluggish coupling, or where the slightly different physicochemical properties of the final product are advantageous for purification, the methyl ester remains a viable option. However, its use requires more stringent control over reaction time and conditions to prevent side reactions.
-
Trust, but Verify. Always: Regardless of the chosen ester, the most critical directive is to never assume the purity of a starting material. The identity and purity of each new batch must be analytically confirmed before use. Implementing the QC workflow described above is not optional; it is the cornerstone of trustworthy and reproducible science.
By understanding the subtle yet impactful differences between these building blocks and by embedding analytical rigor into your workflow, you can eliminate a significant source of experimental variability, ensuring that your synthetic processes are both reliable and reproducible.
References
-
A series of 4-aminoquinoline derivatives were synthesized by the reaction of 4-chloro-7-substituted-quinolines with the corresponding mono/dialkyl amines. PubMed Central. [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
-
Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Semantic Scholar. [Link]
-
Yamazaki, T., Eyama, S., & Takatsu, A. (2012). Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evaluation. Bunseki Kagaku, 61(11), 935-940. [Link]
-
This compound (C6H13NO2). PubChemLite. [Link]
-
This compound. PubChem. [Link]
-
Ethyl 4-(methylamino)butanoate hydrochloride. PubChem. [Link]
-
Methyl 4-(methylamino)butanoate. PubChem. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2012). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. ResearchGate. [Link]
-
Salomon, C. J. (2005). Recent developments in chemical deprotection of ester functional group. ResearchGate. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
-
Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Publications. [Link]
-
Ethyl 4-(methylamino)butanoate. PubChem. [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. ResearchGate. [Link]
-
Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evaluation. Semantic Scholar. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Technology Readiness Level Assessment of Pleurotus spp. Enzymes for Lignocellulosic Biomass Deconstruction. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Ethyl 4-(methylamino)butanoate hydrochloride | C7H16ClNO2 | CID 14177893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 4-(METHYLAMINO)BUTANOATE HCL | CymitQuimica [cymitquimica.com]
- 5. 4-氨基丁酸甲酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. iiste.org [iiste.org]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. researchgate.net [researchgate.net]
- 11. Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evaluation | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Methyl 4-(methylamino)butanoate Hydrochloride for Preclinical Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(methylamino)butanoate hydrochloride is a linear amino acid ester that has garnered interest within the scientific community for its potential applications in neuropharmacological research. As a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, this compound and its structural analogs are valuable tools for investigating GABAergic pathways and developing novel therapeutics for neurological disorders. This guide provides a comprehensive statistical and analytical comparison of this compound with established GABA analogs, namely Gabapentin and Pregabalin. By presenting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions regarding the selection and application of these compounds in their studies.
Comparative Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for its effective application in research. The table below summarizes the key properties of this compound and its comparators, Gabapentin and Pregabalin.
| Property | This compound | Gabapentin | Pregabalin |
| Molecular Formula | C6H14ClNO2[1] | C9H17NO2 | C8H17NO2[2] |
| Molecular Weight | 167.63 g/mol [1] | 171.24 g/mol | 159.23 g/mol [2] |
| CAS Number | 89584-24-7[1] | 60142-96-3 | 148553-50-8[2] |
| Structure | Linear Amino Acid Ester | Cyclic Amino Acid | Cyclic Amino Acid |
| Predicted XlogP | 0.3[3] | -1.1 | -1.6[2] |
| Appearance | Solid[4] | White to off-white crystalline solid | White to off-white crystalline solid |
The linear structure of this compound contrasts with the cyclic nature of Gabapentin and Pregabalin. This structural difference is a key determinant of their distinct pharmacological profiles. The predicted XlogP value suggests that this compound is more lipophilic than Gabapentin and Pregabalin, which may influence its ability to cross the blood-brain barrier.
Synthesis and Purification: A Comparative Workflow
The synthetic route to a research compound dictates its purity, scalability, and cost-effectiveness. Here, we compare the synthesis of this compound with that of Gabapentin and Pregabalin.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from N-methyl-2-pyrrolidone.
Step 1: Synthesis of 4-(Methylamino)butanoic acid hydrochloride. This intermediate is prepared by the acid-catalyzed hydrolysis of N-methyl-2-pyrrolidone.[5][6] A detailed protocol is provided in the experimental section.
Step 2: Esterification. The resulting amino acid hydrochloride is then esterified to yield the final product. Various methods can be employed for this step, including Fischer esterification or the use of coupling agents.[7]
Synthesis of Gabapentin and Pregabalin
The synthesis of Gabapentin and Pregabalin is more complex, often involving multi-step procedures. For instance, a common synthesis of Gabapentin starts with the conversion of 1,1-cyclohexanediacetic anhydride to its monoamide, followed by a Hofmann rearrangement.
This highlights a potential advantage of this compound in terms of synthetic accessibility and cost for research purposes.
Analytical Characterization: A Comparative Overview
Robust analytical methods are essential to ensure the identity, purity, and stability of research compounds. This section compares the analytical techniques used for the characterization of this compound, Gabapentin, and Pregabalin.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for the separation, identification, and quantification of these compounds.
For the analysis of these polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode.[2][8][9]
Comparative HPLC-MS Data (Literature Values):
| Compound | Retention Time (Typical) | Mass-to-Charge Ratio (m/z) [M+H]+ |
| Methyl 4-(methylamino)butanoate | Varies with conditions | 132.1019[10] |
| Gabapentin | Varies with conditions | 172.1332 |
| Pregabalin | Varies with conditions | 160.1383 |
It is crucial to note that direct comparison of retention times requires analysis under identical chromatographic conditions. The provided m/z values are key for selective detection and quantification using mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of these molecules.
¹H NMR Data (Predicted/Reported):
-
This compound: The ¹H NMR spectrum is expected to show signals corresponding to the methyl ester protons, the N-methyl protons, and the three methylene groups of the butanoate chain.
-
Gabapentin: The ¹H NMR spectrum is characterized by complex multiplets for the cyclohexyl ring protons and signals for the aminomethyl and acetic acid protons.
-
4-(Methylamino)butyric Acid Hydrochloride (Precursor): A reference spectrum for the precursor acid is available, which can be useful for monitoring the esterification reaction.[11]
Researchers should acquire and interpret NMR data for their synthesized compounds to confirm their identity and purity.
Biological Activity and Performance: A Comparative Discussion
While direct, head-to-head comparative studies on the biological activity of this compound versus Gabapentin and Pregabalin are limited in the public domain, we can infer potential performance based on their structural similarities and the known pharmacology of GABA analogs.
Gabapentin and Pregabalin are known to exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters. Although they are structural analogs of GABA, they do not bind to GABA receptors.
The linear structure of this compound may lead to a different pharmacological profile. It is plausible that it could act as a prodrug, being hydrolyzed in vivo to 4-(methylamino)butanoic acid, a direct GABA analog. Further research is warranted to elucidate its precise mechanism of action and to compare its efficacy and potency with cyclic GABA analogs in relevant in vitro and in vivo models of neurological disorders. Studies comparing the effects of linear versus cyclic GABA analogs on GABA receptors and transporters could provide valuable insights.[12][13][14]
Experimental Protocols
Synthesis of 4-(Methylamino)butanoic Acid Hydrochloride[5][6]
-
To a round-bottom flask, add N-methyl-2-pyrrolidone and concentrated hydrochloric acid (a molar ratio of approximately 1:2 to 1:5 is suggested).
-
Heat the mixture to reflux (around 135-165 °C) for 5-9 hours.
-
After cooling, evaporate the excess hydrochloric acid under reduced pressure.
-
To the resulting solid, add cold acetone and stir to induce crystallization.
-
Collect the white solid by filtration, wash with cold acetone, and dry to yield 4-(methylamino)butanoic acid hydrochloride.
Esterification to this compound (General Procedure)[7][15]
-
Suspend 4-(methylamino)butanoic acid hydrochloride in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add a suitable esterification reagent, such as thionyl chloride or trimethylchlorosilane, while stirring.
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or chromatography as needed.
HPLC-MS Analysis of GABA Analogs (General Protocol)[2][8]
-
Column: HILIC column (e.g., silica or polymer-based amino phase).
-
Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid or 10 mM ammonium formate).
-
Mobile Phase B: Acetonitrile with the same additive.
-
Gradient: A gradient elution from high organic to higher aqueous content.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+), with monitoring of the specific m/z for each compound.
Conclusion
This compound presents itself as a synthetically accessible and structurally distinct alternative to the widely used cyclic GABA analogs, Gabapentin and Pregabalin. Its linear structure and potential to act as a prodrug for a direct GABA analog suggest a potentially different pharmacological profile that warrants further investigation. This guide has provided a comparative framework of the physicochemical properties, synthesis, and analytical characterization of these compounds. The detailed experimental protocols offer a starting point for researchers to synthesize and analyze this compound in their own laboratories. Future head-to-head biological studies are necessary to fully elucidate its performance relative to existing modulators of the GABAergic system and to determine its potential as a novel tool for neuroscience research and drug discovery.
References
-
ResearchGate. Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. [Link]
-
ResearchGate. Comparison between approved cyclic and linear peptides (A). Routes of.... [Link]
-
University of Colorado Boulder. Example 4. [Link]
-
ResearchGate. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry | Request PDF. [Link]
-
UNL Digital Commons. "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-" by TAY-YEAN LIN. [Link]
-
PubMed. Effects of cyclic analogs of GABA on protein synthesis and discrimination learning. [Link]
-
Organic Syntheses Procedure. After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. During the course of the first 2 h, the starting material is converted to a 1:1 mixture of product 1 and a non-fluorescent by-product, giving a brown solution (Figure 1B).. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0029762). [Link]
- Google Patents.
-
MDPI. Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. [Link]
-
Shodex HPLC Columns and Standards. LC/MS Analysis of GABA (NH2P-40 2D). [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminobuyric acid (GABA). [Link]
-
ResearchGate. (A) Pharmacological analysis of cyclic GABA analogs in the [³H]GABA.... [Link]
-
ResearchGate. Syntheses of Some Cyclic Amino Acids Structurally Related to the GABA Analogue Homo-beta-Proline. [Link]
-
Chula Digital Collections. Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. [Link]
-
PubMed. HPLC conditions are critical for the detection of GABA by microdialysis. [Link]
-
Organic Syntheses Procedure. esterification of carboxylic acids with. [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
PMC - NIH. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
PubChemLite. This compound (C6H13NO2). [Link]
-
PubChem. This compound | C6H14ClNO2 | CID 21932544. [Link]
-
PubChem - NIH. Methyl 4-(methylamino)butanoate | C6H13NO2 | CID 14769104. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
Studylib. Ester Synthesis Lab (Student Handout). [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. helixchrom.com [helixchrom.com]
- 3. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. shodex.com [shodex.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 4-(METHYLAMINO)BUTYRIC ACID HYDROCHLORIDE(6976-17-6) 1H NMR spectrum [chemicalbook.com]
- 12. Effects of cyclic analogs of GABA on protein synthesis and discrimination learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Methyl 4-(methylamino)butanoate Hydrochloride: A Scientific Evaluation of its Presumed Effects as a GABA Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Methyl 4-(methylamino)butanoate hydrochloride, a compound of interest within the field of neuroscience and pharmaceutical research. Due to the limited direct peer-reviewed experimental data on this specific ester hydrochloride salt, this document synthesizes information on its parent compound, 4-(methylamino)butanoic acid (also known as N-methyl-GABA), and compares its inferred pharmacological profile with well-established γ-aminobutyric acid (GABA) analogues. The objective is to offer a scientifically grounded perspective on its potential effects, mechanisms of action, and the experimental methodologies required for its validation.
Introduction to GABA and its Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in reducing neuronal excitability.[1] It exerts its effects through two main classes of receptors: GABAA receptors, which are ionotropic chloride channels, and GABAB receptors, which are metabotropic G-protein coupled receptors.[2] The modulation of GABAergic neurotransmission is a key therapeutic strategy for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[3]
GABA analogues are compounds with chemical structures similar to GABA, designed to interact with the GABAergic system.[3] However, their mechanisms of action can be diverse. Some, like baclofen, directly act on GABA receptors, while others, such as gabapentin and pregabalin, exert their effects through indirect mechanisms, like binding to the α2δ-1 subunit of voltage-gated calcium channels, which can indirectly enhance GABAergic transmission.[1][4] Esterified versions of GABA or its analogues are often synthesized to improve bioavailability, as the ester moiety can increase lipophilicity and facilitate passage across the blood-brain barrier, subsequently being hydrolyzed to the active carboxylic acid form.[5][6]
This compound: An Inferred Profile
This compound is the methyl ester hydrochloride salt of 4-(methylamino)butanoic acid (N-methyl-GABA).[7] 4-(methylamino)butyric acid is a gamma-amino acid that is structurally a derivative of GABA, with a methyl group attached to the nitrogen atom.[7] It is considered a GABA analogue and has been investigated for its potential to modulate GABAergic signaling.[8]
Presumed Mechanism of Action: A Prodrug Approach
It is hypothesized that this compound acts as a prodrug of N-methyl-GABA. Following administration, the ester is likely hydrolyzed by esterases in the body to yield N-methyl-GABA and methanol. N-methyl-GABA would then be the active pharmacological agent. This strategy is employed to enhance the pharmacokinetic properties of the parent drug.[5][6]
DOT Diagram: Presumed Metabolic Activation
Caption: Presumed metabolic pathway of Methyl 4-(methylamino)butanoate.
Potential Pharmacological Effects
As a derivative of GABA, N-methyl-GABA is expected to interact with the GABAergic system.[8] Its effects would likely be mediated through binding to GABA receptors or influencing GABA transport or metabolism. Given its structural similarity to GABA, it may exhibit activity as an agonist or partial agonist at GABAA and/or GABAB receptors. Such interactions could lead to CNS depressant effects, including anxiolytic, sedative, and anticonvulsant properties.[3]
Comparative Analysis with Established GABA Analogues
To contextualize the potential of this compound, a comparison with well-characterized GABA analogues is essential. The following table contrasts the inferred properties of N-methyl-GABA (the presumed active metabolite) with baclofen, gabapentin, and pregabalin.
| Feature | N-methyl-GABA (Inferred) | Baclofen | Gabapentin | Pregabalin |
| Primary Mechanism of Action | Presumed direct agonist at GABAB receptors, potential interaction with GABAA receptors.[8] | Selective agonist of GABAB receptors.[9] | Binds to the α2δ-1 subunit of voltage-gated calcium channels; does not bind to GABA receptors.[1] | Binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels; does not bind to GABA receptors.[4] |
| Primary Therapeutic Uses | Not established; potential for anxiolytic, sedative, or anticonvulsant applications.[8] | Spasticity, muscle relaxant.[9] | Epilepsy, neuropathic pain, postherpetic neuralgia.[10] | Neuropathic pain, fibromyalgia, generalized anxiety disorder, epilepsy.[4] |
| Direct GABA Receptor Binding | Yes (Presumed) | Yes (GABAB) | No | No |
| Prodrug Formulations | This compound is a potential prodrug. | Not applicable | Gabapentin enacarbil is a prodrug.[10] | Not applicable |
Essential Experimental Validation Protocols
To rigorously validate the presumed effects of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
-
Hydrolysis Stability Assay: To confirm its prodrug nature, the stability of this compound should be assessed in plasma and liver microsomes to measure the rate of conversion to N-methyl-GABA.
-
Radioligand Binding Assays: These assays are crucial to determine the binding affinity of N-methyl-GABA to GABAA and GABAB receptors. This involves using radiolabeled ligands that are known to bind to these receptors and measuring the displacement by N-methyl-GABA.[1]
-
Electrophysiological Recordings: Techniques such as patch-clamp electrophysiology on cultured neurons or brain slices can be used to measure the functional effects of N-methyl-GABA on GABA receptor-mediated currents. This will determine if the compound acts as an agonist, antagonist, or modulator.
-
GABA Uptake Inhibition Assay: To investigate if N-methyl-GABA affects the reuptake of GABA into neurons and glial cells, an in vitro assay using synaptosomes and radiolabeled GABA can be employed.[11]
DOT Diagram: Experimental Workflow for In Vitro Validation
Caption: Workflow for in vitro validation of Methyl 4-(methylamino)butanoate.
In Vivo Studies
-
Pharmacokinetic Analysis: Following administration of this compound to animal models, blood and brain tissue samples should be analyzed to determine the pharmacokinetic profiles of both the ester and the parent compound, N-methyl-GABA.
-
Behavioral Models: To assess the potential anxiolytic, sedative, and anticonvulsant effects, standard behavioral tests in rodents, such as the elevated plus-maze (anxiety), open field test (locomotor activity/sedation), and pentylenetetrazol (PTZ)-induced seizure model (anticonvulsant), should be conducted.[6]
Conclusion and Future Directions
This compound presents an interesting subject for neuropharmacological research due to its structural similarity to GABA and its potential as a prodrug for N-methyl-GABA. While its effects are currently inferred from the broader knowledge of GABA analogues, this guide provides a framework for its systematic evaluation. Future research should focus on the rigorous experimental validation outlined above to elucidate its precise mechanism of action, pharmacological profile, and therapeutic potential. Such studies will be crucial in determining whether this compound or its active metabolite, N-methyl-GABA, offers any advantages over existing GABAergic modulators.
References
-
DeFeudis FV. Comparison of GABA analogues at the crayfish stretch receptor neurone. Neurochem Res. 1983;8(9):1117-1126. Available from: [Link]
-
Al-Khafaji K, et al. Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Int J Mol Sci. 2022;23(2):934. Available from: [Link]
-
Al-Khafaji K, et al. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. ResearchGate. 2022. Available from: [Link]
-
Gmiat A, et al. Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. Molecules. 2021;26(23):7267. Available from: [Link]
-
PubChem. 4-(Methylamino)butyric acid. National Center for Biotechnology Information. Available from: [Link]
-
Drugs.com. Gamma-aminobutyric acid analogs. 2023. Available from: [Link]
-
Gmiat A, et al. Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. ResearchGate. 2021. Available from: [Link]
-
Ngo DH, Vo TS. An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. Molecules. 2019;24(15):2678. Available from: [Link]
-
S. Rojas-Gómez, et al. Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Molecules. 2021;26(11):3195. Available from: [Link]
-
Falch E, et al. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. Eur J Med Chem. 2003;38(5):425-34. Available from: [Link]
-
Krall RL, et al. Synthesis and biological evaluation of a series of N-alkylated imidazole alkanoic acids as mGAT3 selective GABA uptake inhibitors. Eur J Med Chem. 2016;124:686-701. Available from: [Link]
-
Duke RK, et al. Synthesis and resolution of 2-methyl analogues of GABA. ResearchGate. 2004. Available from: [Link]
-
Li, Y., et al. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. PeerJ. 2024;12:e16812. Available from: [Link]
-
Wu, C., et al. Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway. Front. Microbiol. 2022;13:915111. Available from: [Link]
-
Oketch-Rabah HA, et al. United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA). Nutrients. 2021;13(8):2742. Available from: [Link]
-
PubChem. Methyl 4-aminobutanoate. National Center for Biotechnology Information. Available from: [Link]
-
Ngo DH, Vo TS. An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. PMC. 2019. Available from: [Link]
-
Andersen KE, et al. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. J Med Chem. 1993;36(12):1716-25. Available from: [Link]
-
Hall, B. GABA Receptor. StatPearls. 2023. Available from: [Link]
-
Olsen RW, Betz H. GABA Receptor Physiology and Pharmacology. In: Siegel GJ, Agranoff BW, Albers RW, et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven; 1999. Available from: [Link]
-
Wikipedia. Pregabalin. Available from: [Link]
-
Frølund B, et al. The GABAB Receptor—Structure, Ligand Binding and Drug Development. PMC. 2022. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pregabalin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Methylamino)butyric acid | C5H11NO2 | CID 70703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Methylamino)butanoic acid | 1119-48-8 | Benchchem [benchchem.com]
- 9. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Methyl 4-(methylamino)butanoate hydrochloride
As drug development professionals, our commitment to safety is as paramount as our pursuit of scientific advancement. This guide provides essential, immediate safety and logistical information for handling Methyl 4-(methylamino)butanoate hydrochloride (CAS No: 89584-24-7). This document moves beyond a simple checklist, offering a framework of understanding to ensure that safety is an integral part of your laboratory workflow.
Understanding the Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential health effects. According to safety data sheets, it is classified with the following hazards:
-
Skin Irritation (H315): May cause skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause serious irritation if it comes into contact with the eyes.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]
-
Harmful if Swallowed (H302): Ingestion of this substance may be harmful.[2]
The toxicological properties of this substance have not been fully investigated, which necessitates a cautious approach.[3] Therefore, adherence to the safety protocols outlined below is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, robust engineering controls must be in place. These are measures that isolate the hazard from the researcher.
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4][5] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any dust or aerosols.
-
Emergency Equipment: Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[3] Ensure that all laboratory personnel are aware of their location and are trained in their proper use.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is non-negotiable. The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield.[4][6] | To protect against splashes and airborne particles that can cause serious eye irritation.[1][7] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation.[1][4] Gloves must be inspected before use and disposed of properly after handling. |
| Body | A laboratory coat or chemical-resistant apron. | To protect the skin and personal clothing from contamination.[3][4] |
| Respiratory | A NIOSH-approved respirator may be necessary if ventilation is inadequate or if there is a risk of generating dust. | To prevent respiratory tract irritation from inhaling fine particles of the compound.[1][8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a procedural guide from preparation to post-handling.
Step 1: Preparation
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[6] Be familiar with the specific hazards, first aid measures, and emergency procedures.
-
Assemble Materials: Gather all necessary chemicals, equipment, and the correct PPE. Ensure your workspace is clean and uncluttered.
Step 2: Handling
-
Weighing: If working with the solid form, weigh the required amount inside a chemical fume hood to prevent the generation and inhalation of dust.[3]
-
Dissolving and Reactions: All subsequent steps, such as dissolving the compound or running reactions, should also be performed within the fume hood.
Step 3: Cleanup and Disposal
-
Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[9]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[7] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3][8] Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Storage and Disposal Plan
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[3][5]
-
Keep the container tightly closed to prevent contamination and exposure to moisture.[3][4][5]
-
Store away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[7]
Disposal:
-
Chemical waste must be disposed of in accordance with all applicable environmental regulations.
-
It is the responsibility of the waste generator to properly classify and label all chemical waste.[3]
-
Contact your institution's environmental health and safety (EHS) department for specific guidance on the disposal of this compound.
By integrating these safety and logistical protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
-
Cole-Parmer. Material Safety Data Sheet: 4-(Methylamino)butyric acid hydrochloride, 99%. [Link]
-
HPE Support. Safety Guidelines for Handling Chemicals. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
Seton. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Agilent Technologies, Inc. Methyl Butanoate - Safety Data Sheet. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. support.hpe.com [support.hpe.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.se [fishersci.se]
- 9. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
